Benzhydrylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
benzhydrylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBHYUQDMJXPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222695 | |
| Record name | Benzhydrylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-18-5 | |
| Record name | N-(Diphenylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzhydrylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-diphenylmethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-diphenylmethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzhydrylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DIPHENYLMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN098BGR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzhydrylurea from Benzhydrylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of benzhydrylurea, a valuable compound in medicinal chemistry and materials science. While a direct, one-step reaction between benzhydrylamine and urea is not well-documented under standard laboratory conditions, this guide details a highly effective and widely applicable two-step synthesis utilizing a phosgene equivalent. This method offers high yields and purity, making it suitable for both small-scale research and larger-scale drug development applications.
The presented synthesis proceeds via an N-carbamoylimidazole intermediate, which is a safer and more manageable alternative to the use of highly toxic phosgene gas. The reaction is typically high-yielding and the resulting this compound can be readily purified.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from benzhydrylamine can be efficiently achieved in a two-step, one-pot reaction using carbonyldiimidazole (CDI) as a carbonyl source. The reaction proceeds through the following key steps:
-
Activation of Benzhydrylamine: Benzhydrylamine, a primary amine, acts as a nucleophile and attacks one of the carbonyl carbons of carbonyldiimidazole. This results in the displacement of an imidazole molecule and the formation of a reactive N-benzhydrylcarbamoylimidazole intermediate. This step is typically fast and is driven by the good leaving group ability of the imidazole anion.
-
Ammonolysis: The N-benzhydrylcarbamoylimidazole intermediate is a stable yet reactive carbamoylating agent. In the second step, it is treated with a source of ammonia. The ammonia molecule, being a potent nucleophile, attacks the carbonyl carbon of the intermediate. This leads to the displacement of the second imidazole molecule and the formation of the final product, this compound. The overall reaction is highly efficient as the imidazole byproduct is easily removed during workup.
Urea derivatives are a significant class of compounds in drug discovery, known to act as inhibitors for a variety of enzymes and as ligands for various receptors. Their ability to form strong hydrogen bonds makes them effective in binding to biological targets. This compound, with its bulky benzhydryl group, may exhibit unique pharmacological properties, potentially targeting enzymes or receptors with large hydrophobic pockets.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of monosubstituted ureas using carbonyldiimidazole.
Materials:
-
Benzhydrylamine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Aqueous Ammonia (excess)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Intermediate Formation: To a solution of benzhydrylamine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Ammonolysis: Once the formation of the N-benzhydrylcarbamoylimidazole intermediate is complete, cool the reaction mixture in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution to the reaction mixture with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Benzhydrylamine | 1.0 eq |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 eq |
| Aqueous Ammonia | Excess |
| Reaction Conditions | |
| Solvent | Anhydrous DCM or THF |
| Temperature (Step 1) | Room Temperature |
| Reaction Time (Step 1) | 1-2 hours |
| Temperature (Step 2) | 0 °C to Room Temperature |
| Reaction Time (Step 2) | 2-4 hours |
| Product Information | |
| Product | This compound |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | ~149-151 °C (for the related benzylurea)[1] |
| Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | Expected peaks for benzhydryl and urea protons |
| ¹³C NMR (CDCl₃, 101 MHz) δ | Expected peaks for benzhydryl and urea carbons |
| IR (KBr) ν (cm⁻¹) | Expected peaks for N-H, C=O, and C-N stretches |
| Mass Spec (ESI-MS) m/z | Expected [M+H]⁺ peak for C₁₄H₁₄N₂O |
Logical Relationship of the Synthesis
The following diagram outlines the logical progression of the synthesis from starting materials to the final product.
Caption: Logical progression of this compound synthesis.
This in-depth guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The described method is robust, high-yielding, and avoids the use of highly hazardous reagents, making it an excellent choice for researchers in both academic and industrial settings.
References
The Benzhydrylurea Scaffold: A Journey from Serendipitous Discovery to Targeted CNS Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydrylurea scaffold, a privileged structure in modern medicinal chemistry, has a rich history rooted in the exploration of central nervous system (CNS) active agents. This technical guide delves into the discovery and historical development of this compound derivatives, with a particular focus on the journey from early anticonvulsant research to the rational design of highly specific receptor modulators. The development of cariprazine, a potent dopamine D3/D2 receptor partial agonist, will be highlighted as a case study to illustrate the evolution of this chemical class. This guide will provide a comprehensive overview of the synthesis, biological activity, and mechanism of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Early History and Discovery of the this compound Scaffold
The story of this compound derivatives is intertwined with the broader history of urea-based compounds in medicine, which dates back to the early 20th century with the development of the first synthetic trypanocidal agents.[1][2] The urea functional group, with its capacity for forming multiple hydrogen bonds, quickly became a key structural element in the design of bioactive molecules.[2]
While the precise first synthesis of a simple N-benzhydryl-N'-substituted urea is not prominently documented in readily available historical records, the emergence of this scaffold can be traced to the mid-20th century exploration of CNS-active compounds. Early research into anticonvulsant therapies, spurred by the success of phenobarbital and phenytoin, led to the synthesis and screening of a vast array of chemical structures.[1] The benzhydryl moiety, a diphenylmethyl group, was recognized for its lipophilic nature, which could facilitate crossing the blood-brain barrier—a critical property for CNS drugs.[3] The combination of the benzhydryl group with the urea pharmacophore gave rise to a new class of compounds with potential neuromodulatory activity.
Early investigations into this compound derivatives focused on their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies from this period indicated that the nature of the substitution on the second nitrogen of the urea moiety was critical for activity.[4][5][6][7]
The Rise of a New Generation: Cariprazine - A Case Study
The full potential of the this compound scaffold was realized with the development of cariprazine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder. [4, 6, 9 from step 2] The discovery of cariprazine represents a shift from broad screening to rational, target-based drug design.
Discovery and Development Timeline
The development of cariprazine was a multi-year endeavor led by researchers at Gedeon Richter Plc. [7, 8 from step 2] The project was initiated with the goal of developing a dopamine receptor modulator with a unique pharmacological profile.
-
1999: The D3 receptor project is launched. [7 from step 2]
-
2002: The cariprazine molecule is first synthesized. [7 from step 2]
-
2003: A patent application for cariprazine is filed. [7 from step 2]
-
2004: The first clinical trials are initiated in Europe. [7 from step 2]
-
2015: Cariprazine (marketed as Vraylar® in the US) receives FDA approval for the treatment of schizophrenia and bipolar I disorder. [6 from step 2]
Mechanism of Action: A Dopamine D3-Preferring Partial Agonist
Cariprazine's therapeutic efficacy is attributed to its unique mechanism of action as a potent partial agonist at dopamine D3 and D2 receptors, with a significantly higher affinity for the D3 receptor.[8][9][10] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[8]
This profile is distinct from first and second-generation antipsychotics. As a partial agonist, cariprazine can modulate dopamine activity, acting as a functional antagonist in brain regions with high dopamine levels (as seen in psychosis) and as a functional agonist in areas with low dopamine levels (which may contribute to negative symptoms and cognitive deficits). [1, 4 from step 2] Its high affinity for the D3 receptor is thought to contribute to its efficacy in treating negative symptoms and cognitive impairment in schizophrenia.[8][9]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of cariprazine for key CNS receptors.
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [9] |
| Dopamine D2 | 0.49 | [9] |
| Serotonin 5-HT1A | 2.6 | [9] |
| Serotonin 5-HT2B | 0.58-1.1 | [8] |
| Serotonin 5-HT2A | 18.8 | [8] |
| Histamine H1 | 23.3 | [8] |
| Serotonin 5-HT2C | 134 | [8] |
| Adrenergic α1 | 155 | [8] |
Experimental Protocols
Synthesis of a Key this compound Derivative: Cariprazine
The synthesis of cariprazine (trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea) can be achieved through various routes.[11][12][13][14][15] A common approach involves the coupling of a substituted piperazine with a functionalized cyclohexyl urea derivative.
Illustrative Synthetic Step:
A key step in many synthetic routes is the formation of the urea moiety. This can be achieved by reacting a primary amine with an isocyanate or a carbamoyl chloride. For example, the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine with dimethylcarbamoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. [12 from step 2]
General Procedure for Urea Formation:
-
Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.
Biological Assays
This assay is used to determine the binding affinity of a compound for dopamine receptors.[16][17][18][19][20]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 or D3 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (e.g., cariprazine).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a compound to act as an agonist, antagonist, or partial agonist at dopamine D2/D3 receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.[21][22][23][24][25]
Protocol Outline:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a FRET-based cAMP biosensor.
-
Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.
-
Compound Treatment: Add varying concentrations of the test compound to the wells. For partial agonist testing, also include a full agonist (e.g., quinpirole) at a fixed concentration in some wells.
-
Incubation: Incubate the plate at 37 °C for a specified time.
-
Signal Detection: Measure the reporter gene activity (luminescence) or the FRET signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists and partial agonists) and IC50 (for antagonists) values. Determine the maximal efficacy (Emax) relative to a full agonist to characterize partial agonism.
Visualizations
Signaling Pathway of Cariprazine
Caption: Simplified signaling pathway of cariprazine at dopamine and serotonin receptors.
Drug Discovery and Development Workflow
Caption: Generalized workflow for the discovery and development of a this compound derivative.
Conclusion
The journey of this compound derivatives from their early exploration as anticonvulsants to the development of highly targeted therapeutics like cariprazine showcases the evolution of drug discovery. The this compound scaffold has proven to be a versatile and valuable platform for the design of CNS-active agents. The success of cariprazine underscores the importance of a deep understanding of receptor pharmacology and the application of rational drug design principles. Future research in this area may focus on further refining the selectivity and functional activity of this compound derivatives to develop novel therapeutics for a range of neurological and psychiatric disorders with improved efficacy and fewer side effects. This technical guide provides a foundational understanding of the history, development, and key experimental considerations for researchers and professionals working with this important class of compounds.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Historical Review of Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity correlations for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 12. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 13. N'-[trans-4-[2-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-2-oxoethyl]cyclohexyl]-N,N-dimethylurea | 2171074-48-7 [chemicalbook.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester () for sale [vulcanchem.com]
- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
- 23. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. Functionally selective dopamine D₂, D₃ receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
An In-depth Technical Guide on the Structural Properties of Benzhydrylurea and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea derivatives are a cornerstone in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets. This technical guide focuses on the structural properties of benzhydrylurea and its analogs, a class of compounds with emerging therapeutic potential. Due to the limited direct research on benzhydrylureas, this document draws parallels from the extensively studied and structurally related diphenylurea and other phenylurea analogs. We will explore their synthesis, structure-activity relationships (SAR), and physicochemical properties, providing insights for the rational design of novel therapeutics. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of urea-based bioactive molecules.
Introduction: The Urea Scaffold in Drug Design
The urea functional group is a privileged scaffold in modern drug discovery, integral to a wide array of clinically approved therapies. Its utility stems from the capacity of the urea moiety to act as a rigid hydrogen bond donor, engaging in key interactions with protein and receptor targets. This interaction is crucial for modulating drug potency and selectivity. Urea derivatives have been successfully developed as anticancer, antibacterial, anticonvulsive, and anti-HIV agents, among other medicinal applications. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, introduces significant lipophilicity and steric bulk, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of this group into a urea scaffold, forming this compound, presents a unique chemical space for therapeutic exploration.
General Synthesis of this compound and Analogs
While specific protocols for a wide range of this compound analogs are not extensively documented, their synthesis can be reliably achieved through established methods for urea formation. The most common approach involves the reaction of a primary amine with an isocyanate.
Experimental Protocol: General Synthesis of 1-Benzhydryl-3-aryl-ureas
Materials:
-
Benzhydrylamine
-
Aryl isocyanate (various substitutions)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen, Argon)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Drying tube or condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzhydrylamine (1.0 equivalent) in the anhydrous aprotic solvent under an inert atmosphere.
-
To this solution, add the desired aryl isocyanate (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-benzhydryl-3-aryl-urea.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram: Synthetic Workflow
In Silico Modeling of Benzhydrylurea Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of benzhydrylurea derivatives, a class of compounds targeting the Cannabinoid Receptor 1 (CB1). Benzhydrylureas have emerged as a significant scaffold for the development of selective CB1 receptor inverse agonists.[1][2][3] Understanding the molecular interactions between these ligands and the CB1 receptor is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details the quantitative binding data, in-depth experimental and computational protocols, and the underlying signaling pathways associated with this compound-CB1 receptor interactions.
Introduction to this compound Derivatives and the CB1 Receptor
The 1-benzhydryl-3-phenylurea scaffold represents a promising template for the development of selective inverse agonists for the CB1 cannabinoid receptor.[1][2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes. Its modulation by inverse agonists has therapeutic potential for several disorders. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to elucidate the binding mechanisms of this compound derivatives at the molecular level, thereby guiding lead optimization and drug discovery efforts.
Quantitative Binding Affinity Data
The binding affinities of a series of 1-benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives for the human CB1 receptor have been determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (Ki) values for selected compounds, demonstrating the structure-activity relationships within this chemical series.
| Compound ID | R1 | R2 | X | Ki (nM) for hCB1 |
| 1 | H | H | O | >10,000 |
| 2 | H | 4-Cl | O | 1100 ± 100 |
| 3 | 4-Br | 4-Cl | O | 650 ± 50 |
| 4 | 4-Br | 4-Br | O | 500 ± 50 |
| 5 | H | H | S | 7050 ± 550 |
| 6 | H | 4-Cl | S | 1900 ± 200 |
| 7 | 4-Br | 4-Cl | S | 1500 ± 150 |
Data extracted from Muccioli et al., J. Med. Chem. 2005, 48, 23, 7486-7490.
In Silico Modeling Workflow
The in silico analysis of this compound binding to the CB1 receptor typically follows a multi-step computational workflow. This process begins with the preparation of both the ligand and receptor structures, followed by molecular docking to predict the binding pose, and is often concluded with molecular dynamics simulations to assess the stability of the ligand-receptor complex.
References
The Pharmacological Frontier: An In-depth Technical Guide to Novel Benzhydrylurea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea compounds, characterized by a urea moiety linked to a diphenylmethyl (benzhydryl) group, represent a promising scaffold in medicinal chemistry. This chemical backbone has been the subject of extensive research, leading to the discovery of novel derivatives with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these emerging compounds, with a focus on their anticonvulsant and anticancer properties. Detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action are presented to facilitate further research and development in this area.
Pharmacological Activities of Novel this compound and Related Derivatives
Recent studies have highlighted the potential of novel this compound and structurally related compounds in two primary therapeutic areas: neurology and oncology.
Anticonvulsant Activity
A number of novel compounds featuring the benzhydryl moiety have demonstrated significant anticonvulsant effects in preclinical models. The maximal electroshock (MES) seizure test, subcutaneous pentylenetetrazole (scPTZ) test, and the 6Hz psychomotor seizure test are standard assays used to evaluate the efficacy of potential antiepileptic drugs.
Table 1: Anticonvulsant Activity of a Novel Benzhydryl-Substituted Compound
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6Hz ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | 41.0 | 101.6 | 45.42 | >300 | >7.3 (MES) |
Data extracted from a study on N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-dione, a close structural analog of benzhydrylureas.[1]
The data presented in Table 1 for compound 15 , a novel N-Mannich base of 3-benzhydryl-pyrrolidine-2,5-dione, showcases potent anticonvulsant activity across multiple seizure models.[1] Notably, its efficacy in the MES test suggests a potential mechanism involving the blockade of voltage-gated sodium channels.[1] The high protective index indicates a favorable safety profile, with a significant margin between the effective dose and the dose causing neurotoxicity.[1]
Anticancer Activity
Derivatives of benzoylurea and diarylurea, which share structural similarities with benzhydrylureas, have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies have identified several compounds with potent antiproliferative activity.
Table 2: In Vitro Anticancer Activity of Novel Benzoylurea and Diarylurea Derivatives
| Compound | Target Cancer Cell Lines | IC50 (µM) |
| Benzoylurea Derivative 11e | Leukemia (CEM) | 0.01 - 0.30 |
| Lymphoma (Daudi) | ||
| Breast Cancer (MCF-7) | ||
| Hepatoma (Bel-7402) | ||
| Prostate Cancer (DU-145, PC-3) | ||
| Melanoma (DND-1A) | ||
| Colon Cancer (LOVO) | ||
| Pancreatic Cancer (MIA PaCa) | ||
| Benzoylurea Derivative 14b | (Same as above) | 0.01 - 0.30 |
| Diarylurea Derivative 5a | Colon Cancer (KM12) | 1.25 |
| CNS Cancer (SNB-75) | 1.26 | |
| Melanoma (MDA-MB-435) | 1.41 | |
| Melanoma (SK-MEL-28) | 1.49 | |
| Renal Cancer (A498) | 1.33 | |
| Diarylurea Derivative 5d | Non-Small Cell Lung Cancer (EKVX) | 1.72 |
| Non-Small Cell Lung Cancer (H522) | 1.73 | |
| Colon Cancer (COLO 205) | 1.65 | |
| Melanoma (SK-MEL-5) | 1.63 | |
| Renal Cancer (A498) | 1.26 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data for benzoylurea derivatives 11e and 14b are from a study on 3-haloacylamino benzoylureas.[2] Data for diarylurea derivatives 5a and 5d are from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives.[3]
The potent anticancer activity of these urea derivatives, as summarized in Table 2, highlights their potential as a new class of antineoplastic agents. Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl rings can significantly influence their cytotoxic potency.[2]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss albino mice (20-25 g) are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological activities of this compound and related compounds stem from their interaction with various molecular targets and signaling pathways.
Anticonvulsant Mechanism of Action
The anticonvulsant effects of many compounds, including those with a benzhydryl moiety, are often attributed to their ability to modulate neuronal excitability. One of the primary mechanisms is the blockade of voltage-gated sodium channels.
Figure 1: Proposed mechanism of anticonvulsant action via sodium channel blockade.
By blocking these channels, this compound compounds can reduce the rapid firing of neurons that is characteristic of seizures, thereby preventing seizure propagation.
Anticancer Mechanisms of Action
The anticancer activity of urea derivatives can be attributed to their interference with key signaling pathways that regulate cell growth, proliferation, and survival.
Several benzoylurea derivatives have been shown to inhibit the polymerization of tubulin, a critical component of microtubules.
Figure 2: Inhibition of tubulin polymerization leading to apoptosis.
This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2]
Recent research on a novel diphenyl urea derivative has demonstrated its ability to inhibit cancer cell migration by modulating the Wnt/β-catenin and PI3K/Akt signaling pathways.
Figure 3: Inhibition of Wnt/β-catenin and PI3K/Akt signaling pathways.
These pathways are crucial for cancer cell proliferation, survival, and metastasis. By inhibiting these pathways, diphenylurea derivatives can effectively suppress tumor growth and spread.
Conclusion and Future Directions
Novel this compound compounds and their structural analogs represent a versatile and promising class of pharmacological agents. Their potent anticonvulsant and anticancer activities, coupled with favorable safety profiles in some cases, warrant further investigation. The elucidation of their mechanisms of action, including the modulation of ion channels and critical signaling pathways, provides a rational basis for the design and synthesis of next-generation derivatives with enhanced efficacy and selectivity. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies in relevant disease models to translate the preclinical promise of these compounds into clinical applications.
References
- 1. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benzhydrylurea Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of benzhydrylurea derivatives as a novel class of kinase inhibitors. While direct literature on this compound compounds as kinase inhibitors is nascent, this document leverages the extensive knowledge of structurally related urea-based inhibitors, such as diaryl ureas, to provide a comprehensive overview of their design, synthesis, and potential biological activity. This guide serves as a foundational resource for researchers interested in exploring this promising chemical space for the development of new therapeutic agents.
Introduction to Kinase Inhibition and the Urea Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors have emerged as a highly successful class of therapeutics. The urea functional group is a key pharmacophore in many potent kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the kinase hinge region.[1] Prominent examples like Sorafenib, a diaryl urea derivative, have demonstrated the clinical utility of this scaffold in targeting multiple kinases involved in tumor progression and angiogenesis, such as Raf-1, VEGFR, and PDGFR.[2][3]
The benzhydryl group, with its bulky and hydrophobic nature, offers a unique structural element that can be incorporated into urea-based scaffolds. This moiety has the potential to form significant van der Waals and hydrophobic interactions within the ATP-binding pocket of kinases, potentially leading to high potency and selectivity. This guide will explore the hypothetical design, synthesis, and evaluation of this compound derivatives as kinase inhibitors.
Design and Synthesis of this compound Derivatives
The general structure of a this compound derivative kinase inhibitor can be conceptualized as a modular design, typically consisting of a benzhydryl moiety, a urea linker, and a second aryl or heteroaryl group. This design allows for systematic modification to explore structure-activity relationships (SAR).
Proposed Synthetic Routes
The synthesis of unsymmetrical this compound derivatives can be achieved through several established methods for urea formation. A common and efficient approach involves the reaction of a primary amine with an isocyanate.[4]
Route 1: Reaction of Benzhydrylamine with an Isocyanate
A straightforward method involves the reaction of commercially available or synthesized benzhydrylamine with a suitable aryl or heteroaryl isocyanate.
Step 1: Synthesis of the Isocyanate (if not commercially available) Aryl or heteroaryl amines can be converted to their corresponding isocyanates using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[4]
Step 2: Urea Formation The isocyanate is then reacted with benzhydrylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to yield the desired N-benzhydryl-N'-arylurea.[4]
Route 2: Reaction of Benzhydryl Isocyanate with an Amine
Alternatively, benzhydryl isocyanate can be prepared and reacted with various aryl or heteroaryl amines.
Step 1: Synthesis of Benzhydryl Isocyanate Benzhydrylamine can be converted to benzhydryl isocyanate. A common laboratory-scale method is the Curtius rearrangement of a corresponding acyl azide, which can be generated from a carboxylic acid derivative.[4]
Step 2: Urea Formation The synthesized benzhydryl isocyanate is then reacted with a chosen amine to form the final this compound product.[5]
Potential Kinase Targets and Signaling Pathways
Based on the structural similarity to known diaryl urea kinase inhibitors, this compound derivatives are hypothesized to target kinases that possess a hydrophobic pocket adjacent to the ATP-binding site. The bulky benzhydryl group could potentially occupy this pocket, leading to potent inhibition.
Potential Kinase Targets:
-
Raf-1 (c-Raf): A key serine/threonine kinase in the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[8][9]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in inflammatory responses and cellular stress.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially inhibited by this compound derivatives.
Quantitative Data Presentation
As no specific this compound derivatives have been reported as kinase inhibitors, this section provides a template for tabulating inhibitory activity data (IC50 values) once these compounds are synthesized and tested. The table below includes representative data for the well-characterized diaryl urea kinase inhibitor, Sorafenib, for comparative purposes.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | Raf-1 | 6 | [1] |
| B-Raf | 22 | [2] | |
| VEGFR2 | 90 | [2] | |
| PDGFRβ | 57 | [1] | |
| Hypothetical BDU-1 | Raf-1 | TBD | |
| VEGFR2 | TBD | ||
| EGFR | TBD | ||
| Hypothetical BDU-2 | Raf-1 | TBD | |
| VEGFR2 | TBD | ||
| EGFR | TBD |
TBD: To Be Determined
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical this compound derivative and for key kinase inhibition assays.
Synthesis of a Hypothetical this compound Derivative (BDU-1)
N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(diphenylmethyl)urea (BDU-1)
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (TEA)
-
Benzhydrylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Isocyanate Formation (in situ): To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
-
Urea Formation: A solution of benzhydrylamine (1.0 eq) in anhydrous DCM is added to the reaction mixture. The resulting solution is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, BDU-1.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay Protocols
The following are generalized protocols for in vitro kinase assays to determine the inhibitory activity of the synthesized this compound derivatives. Specific conditions may need to be optimized for each kinase.
5.2.1. Raf-1 Kinase Assay
This protocol is based on a well-established method for measuring Raf-1 activity.[11][12]
Materials:
-
Recombinant active Raf-1 kinase
-
Inactive MEK1 (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound derivative stock solution (in DMSO)
-
Phospho-MEK1/2 (Ser217/221) antibody
-
Detection system (e.g., ELISA-based with a secondary antibody conjugated to HRP and a chemiluminescent substrate, or a fluorescence-based method)
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.
-
In a microplate, add the recombinant Raf-1 kinase and the this compound derivative (or DMSO for the control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive MEK1 and ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated MEK1 using an antibody specific for the phosphorylated form. The signal can be quantified using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative and determine the IC50 value by fitting the data to a dose-response curve.
5.2.2. VEGFR2 Kinase Assay
This protocol is adapted from commercially available VEGFR2 kinase assay kits.[1][13][14]
Materials:
-
Recombinant active VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ATP detection system
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase assay buffer.
-
In a white, opaque microplate, add the VEGFR2 kinase, the substrate, and the this compound derivative (or DMSO for the control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
5.2.3. EGFR Kinase Assay
This protocol is based on established methods for measuring EGFR kinase activity.[8][9][15]
Materials:
-
Recombinant active EGFR kinase
-
A specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivative stock solution (in DMSO)
-
A detection system such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.
Procedure:
-
Prepare serial dilutions of the this compound derivative.
-
In a suitable microplate, add the EGFR kinase and the this compound derivative (or DMSO control).
-
Add the peptide substrate and ATP to start the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the specific assay format being used (e.g., TR-FRET antibodies or luminescence reagents).
-
Read the signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the exploration of this compound derivatives as a novel class of kinase inhibitors. By leveraging the well-established principles of urea-based kinase inhibitor design, plausible synthetic routes and potential biological targets have been outlined. The bulky, hydrophobic benzhydryl moiety presents an intriguing opportunity to achieve high potency and selectivity through interactions with hydrophobic regions of the kinase ATP-binding pocket.
Future research in this area should focus on the synthesis and in vitro screening of a library of this compound derivatives against a panel of kinases, including Raf-1, VEGFR2, and EGFR. Promising lead compounds can then be further characterized for their mechanism of action, cellular activity, and in vivo efficacy in relevant disease models. The systematic exploration of the structure-activity relationships of this novel scaffold holds the potential to yield new and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylureas as Antitumor Agents [mdpi.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. rsc.org [rsc.org]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Exploring the Structure-Activity Relationship of Benzhydrylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzhydrylurea derivatives. While direct and extensive SAR studies on the this compound core are limited in publicly available literature, this guide synthesizes data from structurally related compounds, including benzoylureas and diaryl ureas, to extrapolate key structural requirements for various biological activities. This document covers potential therapeutic applications, including anticancer and anticonvulsant activities, details relevant experimental protocols, and visualizes key concepts through diagrams.
Introduction to the this compound Scaffold
The this compound scaffold is characterized by a urea moiety substituted with a benzhydryl group. The benzhydryl group, with its two phenyl rings, provides a bulky, lipophilic character to the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The urea functional group is a well-known pharmacophore capable of forming multiple hydrogen bonds, making it a common feature in many biologically active compounds, including kinase inhibitors. The general structure is as follows:
Anticancer Activity
Urea derivatives, particularly diaryl ureas, are a well-established class of anticancer agents, with many acting as kinase inhibitors. The SAR of these compounds provides valuable insights into the potential of this compound derivatives as antiproliferative agents.
Structure-Activity Relationship for Anticancer Activity
Based on studies of related benzoylurea and diaryl urea derivatives, the following SAR observations can be made and extrapolated to the this compound scaffold:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the benzhydryl moiety, as well as on a potential N'-aryl group, are critical for activity.
-
Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the phenyl rings often enhance cytotoxic activity. For instance, a 6-fluoro substitution on the phenyl ring of benzoylurea derivatives has been shown to increase antimitotic activity[1].
-
In diaryl urea derivatives, a chloro group on the proximal phenyl ring (the one closer to the urea) and a methyl group on the distal ring have been found to increase antiproliferative activity.
-
-
Nature of the N' Substituent: The substituent on the second nitrogen of the urea (N') significantly impacts activity.
-
Aromatic or heteroaromatic rings at the N' position are often found in potent kinase inhibitors.
-
The presence of a pyridine ring at the N'-end can improve solubility and bioavailability.
-
-
Linker between Urea and N'-Aryl Group: The introduction of a linker, such as a methylene group, between the urea and a distal phenyl ring can enhance antiproliferative activity by providing optimal spacing for target binding.
Quantitative Data for Anticancer Activity of Related Urea Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various urea derivatives against different cancer cell lines. This data, while not directly for benzhydrylureas, provides a valuable reference for the potency of this class of compounds.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Benzoylurea | 11e (6-fluoro substitution) | CEM (leukemia) | 0.01 - 0.30 | [1] |
| Benzoylurea | 14b (6-fluoro substitution) | Multiple human tumor lines | 0.01 - 0.30 | [1] |
| Diaryl Urea | 6a | HT-29 (colon) | 15.28 | |
| Diaryl Urea | 6a | A549 (lung) | 2.566 | |
| Benzoylurea | 16c (3,4,5-trimethoxyphenyl at N') | CEM (leukemia) | < 2.0 | |
| Benzoylurea | 16g (2-pyridyl at N') | CEM (leukemia) | < 2.0 | |
| N-aryl-N'-benzylurea | 9b | MCF-7 (breast) | < 3 | [2] |
| N-aryl-N'-benzylurea | 9d | PC-3 (prostate) | < 5 | [2] |
Potential Signaling Pathways
Many urea-based anticancer agents function as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.
References
Benzhydrylurea CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzhydrylurea, a molecule of interest in medicinal chemistry. It details the compound's identification, including its CAS number and molecular formula, and presents its physicochemical properties. The guide outlines a detailed experimental protocol for its synthesis and discusses its known biological activities, with a focus on its potential as an anticonvulsant agent. Furthermore, it explores the general mechanisms of action relevant to its class of compounds and provides a logical workflow for its synthesis.
Compound Identification
A clear identification of this compound is crucial for research and development. The fundamental details are summarized below.
| Identifier | Value |
| Compound Name | This compound (or 1-Benzhydrylurea) |
| CAS Number | 724-18-5 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Synonyms | (Diphenylmethyl)urea, N-(Diphenylmethyl)urea |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in experimental settings and drug formulation.
| Property | Value |
| Physical State | Solid |
| Melting Point | 176-178 °C |
| Boiling Point | Not available |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |
| LogP (calculated) | 2.4 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the reaction of benzhydrylamine with a urea source. Below is a detailed experimental protocol.
Objective: To synthesize 1-Benzhydrylurea from benzhydrylamine and urea.
Materials:
-
Benzhydrylamine
-
Urea
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzhydrylamine (1 equivalent) and urea (1.2 equivalents).
-
Acidification: Slowly add a solution of concentrated hydrochloric acid (1 equivalent) in water to the flask while stirring. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound hydrochloride will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted urea and other water-soluble impurities.
-
Neutralization and Purification: Suspend the crude product in water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Collect the resulting white solid (this compound) by filtration.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-Benzhydrylurea.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Logical Workflow for this compound Synthesis
Caption: A flowchart illustrating the synthetic route to 1-Benzhydrylurea.
Biological Activity and Potential Applications
This compound and its derivatives have garnered attention for their biological activities, particularly their potential as central nervous system (CNS) agents. The benzhydryl moiety is a common feature in many biologically active compounds.
Research has indicated that compounds containing the this compound scaffold may exhibit anticonvulsant properties. While specific in-depth studies on 1-Benzhydrylurea are limited in the public domain, the broader class of benzhydryl amides and ureas has been investigated for such effects. These compounds are of interest in the development of new antiepileptic drugs.
Additionally, derivatives of this compound are explored as intermediates in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential in treating cognitive and sleep-wake disorders.[1]
Potential Mechanism of Action as an Anticonvulsant
While the specific mechanism of action for this compound has not been fully elucidated, the anticonvulsant activity of related compounds is generally attributed to their ability to modulate neuronal excitability. The primary mechanisms of action for many antiepileptic drugs involve:
-
Modulation of Voltage-Gated Ion Channels: This includes blocking sodium or calcium channels, which reduces the excessive firing of neurons that leads to seizures.
-
Enhancement of GABAergic Inhibition: This can be achieved by acting on GABA-A receptors to increase the inhibitory effects of the neurotransmitter GABA.
-
Attenuation of Glutamatergic Excitation: This involves blocking the action of the excitatory neurotransmitter glutamate.[2]
It is hypothesized that this compound may exert its potential anticonvulsant effects through one or more of these pathways. Further research, including binding assays and electrophysiological studies, is required to determine its precise mechanism of action.
General Anticonvulsant Signaling Pathways
Caption: Potential targets of anticonvulsant drugs in a synapse.
Conclusion
This compound is a compound with a well-defined chemical identity and established synthetic routes. Its primary interest to researchers lies in its potential as a scaffold for the development of novel CNS-active agents, particularly anticonvulsants. This guide provides the foundational technical information required for professionals in drug development to undertake further investigation and harness the potential of this and related molecules. Future research should focus on elucidating its precise mechanism of action and conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.
References
Potential Therapeutic Targets of Benzhydrylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylurea and its derivatives represent a class of compounds with significant therapeutic potential across a range of biological targets. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound, with a focus on the cannabinoid receptor type 1 (CB1), tubulin, fatty acid amide hydrolase (FAAH), voltage-gated sodium channels, and histamine H3 receptors. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development in this area.
Cannabinoid Receptor Type 1 (CB1) Inverse Agonism
The most direct evidence for the therapeutic targeting of the this compound scaffold comes from studies on its interaction with the cannabinoid receptor type 1 (CB1). Research has demonstrated that 1-benzhydryl-3-phenylurea and its thiourea analogues are selective CB1 receptor inverse agonists.[1]
Quantitative Data: CB1 Receptor Binding Affinity
A study by Muccioli et al. (2005) evaluated a series of 1-benzhydryl-3-phenylurea derivatives for their binding affinity to human CB1 and CB2 receptors. The compounds demonstrated selectivity for the CB1 receptor.[1]
| Compound | Substitution | % Displacement at 10 µM (CB1) | Kᵢ (nM) for CB1 | % Displacement at 10 µM (CB2) |
| 3 | Unsubstituted | 70 ± 5 | 1500 ± 150 | 15 ± 3 |
| 4 | 4-F | 75 ± 6 | 1200 ± 120 | 10 ± 2 |
| 5 | 4-Cl | 80 ± 7 | 1000 ± 100 | 20 ± 4 |
| 6 | 4-Br | 82 ± 7 | 900 ± 90 | 22 ± 5 |
| 7 | 4-I | 85 ± 8 | 800 ± 80 | 25 ± 5 |
| 8 | 4-CH₃ | 72 ± 6 | 1400 ± 140 | 18 ± 4 |
| 9 | 4-OCH₃ | 65 ± 5 | 1800 ± 180 | 12 ± 3 |
| 10 | 4-NO₂ | 50 ± 4 | >10000 | 5 ± 1 |
| 11 | 3-Cl | 78 ± 7 | 1100 ± 110 | 17 ± 4 |
| 12 | 3-Br | 80 ± 7 | 1000 ± 100 | 19 ± 4 |
| 13 | 3-CH₃ | 70 ± 6 | 1500 ± 150 | 15 ± 3 |
| 14 | 3-OCH₃ | 68 ± 6 | 1600 ± 160 | 14 ± 3 |
| 15 | 2-F | 55 ± 5 | >10000 | 8 ± 2 |
| 16 | 2-Cl | 60 ± 5 | >10000 | 10 ± 2 |
| 17 | 2-CH₃ | 58 ± 5 | >10000 | 9 ± 2 |
| 18 | 2-OCH₃ | 52 ± 5 | >10000 | 7 ± 2 |
| 19 | 3,4-diCl | 88 ± 8 | 700 ± 70 | 28 ± 6 |
| 20 | 3,5-diCl | 90 ± 9 | 600 ± 60 | 30 ± 6 |
| 21 | 4-CF₃ | 86 ± 8 | 750 ± 75 | 26 ± 5 |
Experimental Protocols
The affinity of the compounds for the human cannabinoid receptors CB1 and CB2 was determined using a radioligand binding assay with membranes from CHO cells stably transfected with the respective human receptor.
-
Radioligand: [³H]SR141716A for CB1 and [³H]CP55,940 for CB2.
-
Cell Lines: CHO-hCB1 and CHO-hCB2.
-
Membrane Preparation: Cells were harvested and homogenized in TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4). The homogenate was centrifuged, and the resulting pellet was resuspended in TME buffer.
-
Assay Procedure:
-
Membrane preparations (10-20 µg of protein) were incubated with the radioligand (0.5-1.5 nM) and various concentrations of the test compounds.
-
The incubation was carried out in TME buffer containing 5% BSA for 90 minutes at 30°C.
-
The reaction was terminated by rapid filtration through Whatman GF/B filters.
-
Filters were washed with ice-cold TME buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand (1 µM SR141716A for CB1 or 10 µM WIN 55,212-2 for CB2). IC₅₀ values were determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.
The functional activity of the compounds as inverse agonists at the CB1 receptor was assessed using a [³⁵S]-GTPγS binding assay. This assay measures the ability of a compound to decrease the basal level of G-protein activation.
-
Membrane Preparation: Membranes from CHO-hCB1 cells were used.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4, supplemented with 1 mg/mL BSA.
-
Assay Procedure:
-
Membranes (10 µg of protein) were pre-incubated with the test compounds for 15 minutes at 30°C in the assay buffer.
-
[³⁵S]-GTPγS (0.1 nM) was added, and the incubation was continued for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through Whatman GF/B filters.
-
Filters were washed with ice-cold Tris-HCl buffer.
-
The radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: Basal activity was measured in the absence of any ligand, and non-specific binding was determined in the presence of 10 µM unlabeled GTPγS. The inverse agonist activity was calculated as the percentage decrease in basal [³⁵S]-GTPγS binding.
Signaling Pathway
Caption: this compound as a CB1 inverse agonist.
Potential Inhibition of Tubulin Polymerization (Derivatives)
While direct evidence for this compound is lacking, derivatives such as benzoylphenylurea sulfur analogues have shown potent antitumor activity by inhibiting tubulin polymerization.[2]
Quantitative Data: Tubulin Polymerization Inhibition by a Benzoylphenylurea Analogue
| Compound | Target | IC₅₀ (µM) |
| Benzoylphenylurea sulfur analogue (6n) | Tubulin assembly | 2.1 |
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the change in turbidity as tubulin polymerizes into microtubules.
-
Materials: Purified tubulin (>99%), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds.
-
Assay Procedure:
-
Tubulin is reconstituted in polymerization buffer.
-
The tubulin solution is added to a 96-well plate.
-
Test compounds at various concentrations are added to the wells.
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes using a microplate reader.
-
-
Data Analysis: The increase in absorbance over time reflects the rate of tubulin polymerization. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50%.
Experimental Workflow
Caption: Workflow for tubulin polymerization assay.
Potential Fatty Acid Amide Hydrolase (FAAH) Inhibition (Derivatives)
Derivatives of this compound are being investigated as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.
Experimental Protocol: Fluorometric FAAH Activity Assay
This assay measures the activity of FAAH by detecting the fluorescent product of a substrate cleavage.
-
Substrate: A non-fluorescent substrate that releases a fluorophore upon cleavage by FAAH.
-
Enzyme Source: Recombinant human FAAH or tissue homogenates.
-
Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound (potential this compound derivative) or vehicle control.
-
The fluorogenic substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C.
-
The fluorescence is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to FAAH activity. The IC₅₀ value is determined by measuring the inhibition of FAAH activity at various concentrations of the test compound.
Logical Relationship
Caption: Logic of FAAH inhibition by this compound derivatives.
Potential Modulation of Voltage-Gated Sodium Channels (Derivatives)
The urea scaffold is present in some known voltage-gated sodium channel blockers. While no direct studies on this compound have been identified, its derivatives could potentially modulate these channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel activity.
-
Cell Line: A cell line expressing the specific voltage-gated sodium channel subtype of interest (e.g., HEK293 cells).
-
Recording Pipette: A glass micropipette filled with an intracellular solution.
-
External Solution: An extracellular solution mimicking the physiological environment.
-
Assay Procedure:
-
A tight seal is formed between the micropipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage protocols are applied to the cell to elicit sodium currents.
-
The test compound (potential this compound derivative) is perfused into the external solution.
-
The effect of the compound on the sodium current (e.g., reduction in peak current, shift in voltage-dependence of inactivation) is recorded.
-
-
Data Analysis: The concentration-response relationship is determined to calculate the IC₅₀ for channel block.
Potential Histamine H3 Receptor Antagonism (Derivatives)
Some urea-based compounds have been investigated as histamine H3 receptor antagonists. This compound derivatives could potentially exhibit this activity.
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor
This assay is similar to the one described for cannabinoid receptors but is specific for the H3 receptor.
-
Radioligand: A labeled H3 receptor antagonist, such as [³H]Nα-methylhistamine.
-
Receptor Source: Membranes from cells expressing the H3 receptor or from brain tissue.
-
Assay Procedure:
-
Membranes are incubated with the radioligand and various concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The Kᵢ value is calculated from the IC₅₀ value to determine the affinity of the compound for the H3 receptor.
Conclusion
The this compound scaffold holds significant promise as a template for the development of novel therapeutics. The most robust evidence points towards its role as a selective CB1 receptor inverse agonist. Further investigation into its derivatives is warranted to explore their potential as tubulin polymerization inhibitors, FAAH inhibitors, voltage-gated sodium channel modulators, and histamine H3 receptor antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of the therapeutic potential of this compound and its analogues.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Benzhydrylurea Research
This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is structured to serve as a practical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Benzhydrylureas
The benzhydryl (diphenylmethyl) moiety is a recognized "privileged structure" in medicinal chemistry, characteristic of many biologically active compounds.[1] Its presence in a molecular scaffold often imparts favorable pharmacokinetic and pharmacodynamic properties. Benzhydrylureas, which incorporate this group into a urea (-NH-CO-NH-) backbone, have emerged as a significant class of compounds, primarily investigated for their potent central nervous system (CNS) activities. Research has particularly focused on their anticonvulsant effects, though other activities such as analgesic and potential modulation of neuroimmune responses have also been reported.[1][2] The structural resemblance of the ureido moiety to peptidic bonds and its high hydrogen bonding potential contribute to its diverse pharmacological profile.[3]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves the reaction of a benzhydryl-containing amine or isocyanate with an appropriate partner molecule. Several synthetic strategies have been reported in the literature.
General Synthesis Pathways
N-acylureas, a class that includes many this compound derivatives, can be synthesized through several common routes:
-
Route A: Reaction of N-acylisocyanates with amines.
-
Route B: Reaction of isocyanates with amides, which may require harsh conditions.
-
Route C: Coupling of carboxylic acids with ureas using agents like dicyclohexylcarbodiimide (DCC).[3]
-
Route D: Reaction of acyl carbamates with amines.[3]
A generalized workflow for these synthetic approaches is depicted below.
Caption: Common synthetic routes to N-acylurea derivatives.
Specific Experimental Protocols
Synthesis of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives: This multi-step synthesis is an example of creating complex this compound analogs. While the full pathway is extensive, a key step involves reacting a synthesized cyclopropylamine intermediate with various isocyanates to yield the final substituted urea derivatives. The general procedure involves dissolving the amine intermediate in a solvent like dichloromethane, followed by the dropwise addition of the desired isocyanate at a controlled temperature (e.g., 0°C). The reaction mixture is then typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The final product is isolated and purified using standard techniques like extraction and column chromatography.[4]
Biological Activity and Quantitative Data
This compound derivatives have been primarily evaluated for their anticonvulsant properties. Other noted biological activities include analgesic effects, enzyme inhibition, and immunomodulatory potential.
Anticonvulsant Activity
The anticonvulsant effects of benzhydrylureas are often assessed in rodent models using standardized tests such as the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Neurotoxicity is commonly evaluated using the rotorod test.[4] The protective index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a compound's therapeutic window.
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Source |
| 7e * | MES | 14.3 | 434 | 30.3 | [4] |
| 9 † | scPTZ | Equipotent to ethosuximide | >200 | Not specified | [1] |
| SC-13504 ‡ | MES | Efficacious (similar to phenobarbital) | Not specified | Much greater than other compounds tested | [5] |
-
1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-ethylurea † 1-Benzyl-3-butyrylurea ‡ Ropizine (a benzhydryl piperazine, structurally related)
Other Pharmacological Activities
-
Analgesic Effects: In the hot-plate test in mice, several benzyl- and benzhydryl ureides exhibited significant analgesic activity. Compound 9 (1-benzyl-3-butyrylurea) was found to be superior to other substances investigated in the same study.[1]
-
Receptor Binding: Some benzylureides show affinity for adenosine A1 receptors at low micromolar concentrations. However, studies suggest their anticonvulsant activity does not appear to result directly from the activation of adenosine A1 or GABA(A) receptors.[1]
-
Histamine H3 Receptor Antagonism: Certain derivatives, such as 1-Benzhydryl-3-(4-fluoro-phenyl)-urea, show potential in the design of histamine H3 receptor antagonists, which are being investigated for cognitive and sleep-wake disorders.[6]
-
Neuroimmune Modulation: An original anticonvulsant, meta-chloro-benzhydryl-urea, has been shown to correct both immune and behavioral disorders in mice with chronic alcohol dependence.[2] It appears to restore brain cytokine synthesis and stimulate the humoral immune response.[2][7]
Mechanism of Action: Enzyme Inhibition
While the exact mechanism for many benzhydrylureas is not fully elucidated, a common mode of action for pharmacologically active molecules is enzyme inhibition. An inhibitor is a molecule that binds to an enzyme and blocks its activity.[8] This can occur through several mechanisms, which are important to consider in the development of this compound-based drugs.
Types of Reversible Inhibition
Reversible inhibitors bind non-covalently and can dissociate from the enzyme.[9] There are three primary types:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This increases the apparent K_m (substrate concentration at half-maximal velocity) but does not change the V_max (maximum velocity).[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, changing its conformation. This reduces the V_max but does not affect the K_m.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition decreases both V_max and K_m.[8]
The interaction between an enzyme, its substrate, and a reversible inhibitor can be visualized as follows.
Caption: Reversible enzyme inhibition pathways.
Key Experimental Methodologies
To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. The following are standard methodologies cited in this compound research.
Anticonvulsant Screening Workflow
A typical workflow for assessing the anticonvulsant potential of a new chemical entity (NCE) like a this compound derivative involves initial screening, efficacy determination, and toxicity assessment.
Caption: Workflow for preclinical anticonvulsant drug evaluation.
Maximal Electroshock Seizure (MES) Test
This test is a primary model for identifying compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus delivering a constant current.
-
Procedure: A current (e.g., 50 mA for mice) is applied for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes. The endpoint is the observation of the tonic hindlimb extension phase of the induced seizure.
-
Evaluation: The test compound is administered (typically intraperitoneally) at various doses prior to the electroshock. Its ability to prevent the tonic hindlimb extension is recorded as a positive result. The ED50 is then calculated as the dose required to protect 50% of the animals.[4]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into the animal. The animal is then observed for a set period (e.g., 30 minutes).
-
Evaluation: The test compound is administered prior to the PTZ injection. The endpoint is the protection against or significant delay in the onset of clonic seizures (characterized by rhythmic muscle spasms lasting for at least 5 seconds). The ED50 is the dose that protects 50% of the animals from this endpoint.[1][4]
Rotorod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) that turns at a constant speed (e.g., 6 rpm).
-
Procedure: Animals are pre-trained to remain on the rotating rod. After administration of the test compound, they are placed on the rod at various time intervals.
-
Evaluation: Neurotoxicity is defined as the inability of the animal to remain on the rod for a predetermined duration (e.g., 1 minute). The TD50 is the dose that causes 50% of the animals to fail the test.[4]
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutics, particularly for CNS disorders like epilepsy. The research reviewed here demonstrates that derivatives can be synthesized with high potency and favorable therapeutic indices.[4] Structure-activity relationship (SAR) studies indicate that substitutions on both the urea nitrogen atoms and the phenyl rings of the benzhydryl group can significantly modulate activity and toxicity. Future research should focus on elucidating the precise molecular targets and mechanisms of action, expanding the investigation into other therapeutic areas like neurodegenerative diseases and oncology, and optimizing pharmacokinetic profiles for improved clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzhydryl-3-(4-fluoro-phenyl)-urea [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teachmephysiology.com [teachmephysiology.com]
Anticonvulsant Properties of Benzhydrylurea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant challenge in medicinal chemistry. This technical guide focuses on the anticonvulsant properties of benzhydrylurea derivatives, a class of compounds that has shown considerable promise in preclinical studies. This document provides a detailed overview of their chemical structure, synthesis, anticonvulsant activity, and proposed mechanisms of action. It includes comprehensive summaries of quantitative data from key experimental models, detailed experimental protocols, and visualizations of experimental workflows and potential molecular interactions to serve as an in-depth resource for researchers in the field of antiepileptic drug discovery.
Introduction
The development of new antiepileptic drugs (AEDs) is driven by the need to overcome the limitations of current therapies, such as inadequate seizure control in a significant portion of patients and the prevalence of adverse effects. The urea moiety is a key structural feature in several known anticonvulsant compounds, and its derivatives are a focal point of ongoing research. Among these, the this compound scaffold has emerged as a particularly interesting template. The bulky, lipophilic benzhydryl group can facilitate entry into the central nervous system, a prerequisite for anticonvulsant activity. This guide synthesizes the available data on a series of 1-benzhydryl-3-substituted urea derivatives, providing a technical foundation for further research and development.
Core Chemical Structure and Synthesis
The fundamental structure of the compounds discussed herein is 1-benzhydryl-3-substituted urea. The synthesis generally involves the reaction of a substituted isocyanate with diphenylmethylamine (benzhydrylamine), or a similar multi-step synthesis pathway to yield the final urea derivatives. The variability in the 'R' group allows for the systematic modification of the molecule's physicochemical properties to explore structure-activity relationships (SAR).
Experimental Protocols for Anticonvulsant Screening
The anticonvulsant potential of this compound derivatives is primarily evaluated using a standardized battery of in vivo rodent models. These tests are designed to identify compounds that can prevent or delay seizures induced by either electrical or chemical stimuli.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
-
Objective: To assess the ability of a compound to prevent the spread of seizures.
-
Apparatus: An electroconvulsive device with corneal electrodes.
-
Procedure:
-
Rodents (typically mice or rats) are administered the test compound, a vehicle control, or a standard AED (e.g., Phenytoin) via intraperitoneal (i.p.) injection.
-
After a predetermined time to allow for drug absorption and distribution (Time to Peak Effect, TPE), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the complete abolition of the tonic hindlimb extension phase.
-
-
Endpoint: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[1][2]
-
Objective: To evaluate a compound's ability to protect against chemically-induced seizures.
-
Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard drug.
-
At the TPE, a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[2]
-
Each animal is placed in an individual observation cage and monitored for 30 minutes.
-
The endpoint is the observation of a clonic seizure lasting for at least 3-5 seconds.[2]
-
Protection is defined as the absence of this clonic seizure episode.
-
-
Endpoint: The ED₅₀ is determined as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Rotarod Test for Neurological Toxicity
To assess the potential for motor impairment, a common side effect of centrally acting drugs, the rotarod test is employed.[3][4]
-
Objective: To measure motor coordination and identify the dose at which a compound causes neurological deficit.
-
Apparatus: A rotating rod apparatus, which can operate at a constant or accelerating speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[3]
-
On the test day, animals are administered the test compound or vehicle.
-
At the TPE, each animal is placed on the rotarod for a set duration (e.g., three trials with a 15-minute inter-trial interval).[3]
-
The latency to fall from the rod is recorded. An inability to remain on the rod for a predetermined time is indicative of neurotoxicity.
-
-
Endpoint: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Visualization of Experimental Workflow
The following diagram illustrates the typical preclinical screening cascade for novel anticonvulsant compounds.
References
- 1. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Unveiling the Anti-inflammatory Potential of Benzhydrylurea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a wide range of debilitating diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in medicinal chemistry. Benzhydrylurea and its derivatives have emerged as a promising class of compounds exhibiting significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound compounds, detailing their efficacy through in vivo and in vitro studies. We present a compilation of quantitative data, elaborate on key experimental methodologies, and visualize the implicated signaling pathways to offer a thorough resource for researchers and professionals in the field of drug discovery and development.
Introduction
The benzhydryl moiety, characterized by two phenyl rings attached to a single carbon, is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications. When incorporated into a urea functional group, the resulting this compound core structure has been shown to be a viable starting point for the development of potent anti-inflammatory agents. This guide consolidates the current scientific knowledge on the anti-inflammatory activities of this class of compounds, with a focus on their chemical structures, biological data, and mechanisms of action.
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a widely accepted and utilized in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. This model mimics the cardinal signs of inflammation, and the reduction in paw swelling is a direct measure of a compound's efficacy.
Carrageenan-Induced Rat Paw Edema
A series of 1-benzhydryl-piperazine urea derivatives (1a-1h) were synthesized and evaluated for their in vivo anti-inflammatory activity.[1] The study revealed that several of these compounds exhibited significant inhibition of paw edema, with some surpassing the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1] Similarly, benzhydrylpiperazine-based compounds 9d and 9g, designed as dual COX-2/5-LOX inhibitors, also demonstrated a marked reduction in paw edema.[2] Another compound, 1,3-bis(p-hydroxyphenyl)urea, has also shown dose-dependent anti-inflammatory effects in the same model.
Table 1: In Vivo Anti-inflammatory Activity of this compound Compounds (Carrageenan-Induced Rat Paw Edema)
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| 1a | 50 | 5 | 2.2 | [1] |
| 1b | 50 | 5 | 11.4 | [1] |
| 1c | 50 | 5 | 25.0 | [1] |
| 1d | 50 | 5 | 31.8 | [1] |
| 1e | 50 | 5 | 40.9 | [1] |
| 1f | 50 | 5 | 60.8 | [1] |
| 1g | 50 | 5 | 48.4 | [1] |
| 1h | 50 | 5 | 57.5 | [1] |
| Nimesulide | 50 | 5 | 53.4 | [1] |
| 9d | 10 | 5 | Not specified, but significant | [2] |
| 9g | 10 | 5 | Not specified, but significant | [2] |
| 1,3-bis(p-hydroxyphenyl)urea | 50 | 6 | Significant | |
| 1,3-bis(p-hydroxyphenyl)urea | 100 | 6 | Significant | |
| 1,3-bis(p-hydroxyphenyl)urea | 200 | 6 | Significant | |
| Sodium Diclofenac | 2.25 | 6 | Significant |
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of this compound compounds have also been investigated through various in vitro assays, primarily focusing on the inhibition of key enzymes and mediators involved in the inflammatory cascade.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
A series of benzhydrylpiperazine-based compounds were evaluated for their ability to inhibit COX-2 and 5-LOX enzymes. Several compounds demonstrated potent dual inhibitory activity, with IC50 values in the micromolar and sub-micromolar range, outperforming the standard drugs celecoxib (for COX-2) and zileuton (for 5-LOX).[2]
Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity of Benzhydrylpiperazine Derivatives
| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 9d | 0.25 ± 0.03 | 7.87 ± 0.33 | [2] |
| 9g | Not specified | Not specified | [2] |
| Celecoxib | 0.36 ± 0.023 | - | [2] |
| Zileuton | - | 14.29 ± 0.173 | [2] |
(Note: Data for other compounds in the series (9a-u) are available in the source literature.)
Modulation of Pro- and Anti-inflammatory Cytokines
The anti-inflammatory properties of this compound compounds are further substantiated by their ability to modulate the production of key inflammatory cytokines. For instance, compounds 9d and 9g were found to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while concurrently increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10).[2]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This protocol is based on the methodology described by Kumar et al. (2017).[1]
-
Animal Model: Wistar albino rats of either sex (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: Test compounds are administered orally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), and the standard group receives a reference drug (e.g., Nimesulide).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every hour for 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
In Vitro COX/LOX Inhibition Assays
Detailed protocols for these enzymatic assays can be found in the supplementary information of the cited literature.[2] Generally, these assays involve incubating the respective enzyme (COX-2 or 5-LOX) with its substrate and the test compound. The inhibitory effect is determined by measuring the reduction in the formation of the enzymatic product, often through spectrophotometric or fluorometric methods.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This compound compounds can interfere with these pathways at various points, leading to a downstream reduction in the inflammatory response.
Conclusion
This compound compounds represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The data presented in this guide highlight their significant in vivo and in vitro activities, including the potent dual inhibition of COX-2 and 5-LOX and the modulation of key inflammatory cytokines. The elucidation of their mechanism of action, particularly their interference with the NF-κB and MAPK signaling pathways, provides a solid foundation for further structure-activity relationship studies and lead optimization. This comprehensive overview is intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzhydrylurea
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Benzhydrylurea, a compound of interest in medicinal chemistry. Benzhydryl-containing compounds are integral to the development of various central nervous system agents, and urea derivatives are recognized as important scaffolds in drug discovery due to their wide range of biological activities, including anticonvulsant and anticancer properties[1][2][3]. The protocol outlined below describes a common synthetic route starting from the reduction of benzophenone to form a benzhydrylamine intermediate, followed by a reaction with urea. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The benzhydryl moiety is a key pharmacophore found in numerous biologically active compounds, including antihistamines and other agents targeting the central nervous system[4][5]. Similarly, the urea functional group is a versatile building block in medicinal chemistry, contributing to a molecule's ability to form hydrogen bonds, a crucial interaction for drug-target binding[1]. This compound itself has demonstrated anticonvulsant action in experimental models[6].
The synthesis protocol detailed herein is a two-step process:
-
Step 1: Synthesis of Benzhydrylamine. Benzophenone is converted to its oxime derivative, which is then reduced to form benzhydrylamine. This is a common and effective method for producing the necessary amine intermediate[7].
-
Step 2: Synthesis of this compound. The synthesized benzhydrylamine is reacted with urea in the presence of a salt catalyst to yield the final product, this compound.
This document provides the full experimental workflow, data tables for reagents, and diagrams illustrating the process and chemical pathway.
Experimental Workflow Diagram
The overall experimental process from starting materials to the final, purified product is illustrated below.
Caption: Experimental workflow for the two-step synthesis of this compound.
Chemical Reaction Pathway
The chemical transformations involved in the synthesis are shown below.
Caption: Chemical pathway from Benzophenone to this compound.
Materials and Methods
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Benzophenone | C₁₃H₁₀O | 182.22 | 10.0 g | Sigma-Aldrich |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 6.0 g | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 11.0 g | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific |
| Zinc Dust | Zn | 65.38 | 15.0 g | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Fisher Scientific |
| Urea | CH₄N₂O | 60.06 | 5.0 g | Sigma-Aldrich |
| Ammonium Chloride | NH₄Cl | 53.49 | 0.5 g | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | VWR |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Fisher Scientific |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Benzhydrylamine Intermediate
1a. Preparation of Benzophenone Oxime
-
In a 250 mL round-bottom flask, dissolve 10.0 g of benzophenone and 6.0 g of hydroxylamine hydrochloride in 20 mL of 95% ethanol with stirring[7].
-
Slowly add 11.0 g of solid sodium hydroxide to the solution in portions.
-
Attach a reflux condenser and heat the mixture to 88°C. Maintain reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of dilute hydrochloric acid.
-
A white solid (benzophenone oxime) will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry. An expected yield is approximately 99%[7].
1b. Reduction to Benzhydrylamine
-
In a 500 mL round-bottom flask, suspend the dried benzophenone oxime in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath and slowly add 15.0 g of zinc dust in small portions to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Basify the filtrate by carefully adding a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude benzhydrylamine.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, combine the crude benzhydrylamine from Step 1, 5.0 g of urea, and 0.5 g of ammonium chloride (catalyst).
-
Add 50 mL of a suitable high-boiling solvent (e.g., xylene or nitrobenzene).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140°C for xylene) for 6-8 hours. Ammonia gas will be evolved.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If no solid forms, slowly add 100 mL of water to the mixture to induce precipitation.
-
Collect the crude this compound product by vacuum filtration.
Purification and Characterization
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Characterization:
-
Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.
-
Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Expected Results
The synthesis should yield a white to off-white crystalline solid. The overall yield can vary but is typically in the range of 60-80% based on the starting benzophenone. Spectroscopic data should be consistent with the structure of N-benzhydrylurea.
Troubleshooting
-
Low Yield in Step 1: Ensure the zinc dust is active and added slowly to prevent overheating, which can lead to side reactions.
-
Incomplete Reaction in Step 2: The reaction is equilibrium-driven by the removal of ammonia. Ensure the reflux temperature is high enough and the reaction time is sufficient. Using a solvent that allows for a higher reflux temperature can improve conversion.
-
Purification Issues: If the product is oily, try triturating with a non-polar solvent like diethyl ether or hexanes to induce solidification before recrystallization.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. 1-Benzhydryl-3-(4-fluoro-phenyl)-urea [myskinrecipes.com]
- 3. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Toxicity of this compound under experimental conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]
Application Note: Spectroscopic Characterization of Benzhydrylurea using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of benzhydrylurea, a compound of interest in pharmaceutical and materials science, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Standardized protocols for sample preparation and data acquisition are presented, alongside an analysis of the expected spectral data based on the compound's structural features. This application note serves as a practical resource for the unambiguous identification and structural elucidation of this compound.
Introduction
This compound is an organic compound featuring a urea core substituted with a benzhydryl group. The structural confirmation and purity assessment of such compounds are critical in drug development and chemical research. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This note outlines the application of these techniques for the comprehensive characterization of this compound.
Chemical Structure and Functional Groups
The chemical structure of this compound consists of a urea moiety linked to the diphenylmethyl (benzhydryl) group. Key functional groups to be identified by spectroscopy include the urea carbonyl group (C=O), the N-H bonds of the urea, the methine C-H of the benzhydryl group, and the aromatic rings.
Caption: Chemical structure of this compound highlighting the key functional groups.
Predicted Spectroscopic Data
Due to the limited availability of published spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established chemical shift/frequency correlation tables.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |
| Methine (CH) | 6.00 - 6.20 | Doublet | 1H |
| Amide (NH) | 6.30 - 6.50 | Doublet | 1H |
| Amine (NH₂) | 5.40 - 5.60 | Singlet (broad) | 2H |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The NH protons may exhibit broader signals and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 155 - 160 |
| Aromatic (ipso-C) | 140 - 145 |
| Aromatic (ortho/meta/para-C) | 125 - 130 |
| Methine (CH) | 55 - 60 |
Note: The number of distinct aromatic signals will depend on the symmetry and rotational freedom of the phenyl rings.
IR Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretching | 3450 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Urea) | Stretching | 1680 - 1640 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| N-H | Bending | 1650 - 1550 | Medium |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of a solid organic compound like this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
For ¹H NMR, integrate the peak areas to determine the relative ratios of different types of protons.
-
Reference the chemical shifts of the spectra to the TMS signal at 0.00 ppm.
-
IR Spectroscopy Protocol
Caption: Workflow for IR spectroscopic analysis of this compound using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Collect the IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Data Interpretation and Conclusion
The combination of NMR and IR spectroscopy provides a comprehensive structural analysis of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the presence and connectivity of the benzhydryl and urea moieties. The IR spectrum will provide definitive evidence for the presence of key functional groups, particularly the urea C=O and N-H bonds. By comparing the acquired experimental data with the predicted values and established spectroscopic databases, researchers can confidently confirm the identity and purity of their synthesized this compound.
Application Notes and Protocols for In Vitro Bioactivity Screening of Benzhydrylurea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives represent a class of organic compounds with significant therapeutic potential. The core structure, characterized by a urea moiety linked to a benzhydryl group, serves as a versatile scaffold for the development of novel drug candidates. Various derivatives of urea-containing compounds have demonstrated a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antiproliferative effects.[1][2][3][4] This document provides a comprehensive set of protocols for the in vitro evaluation of novel this compound compounds to determine their potential bioactivity.
The provided protocols will guide researchers in conducting preliminary screens for anticonvulsant, anti-inflammatory, and anticancer activities. These assays are crucial first steps in the drug discovery pipeline to identify and characterize the pharmacological profile of new chemical entities.
Anticonvulsant Activity Screening
Disorders of the central nervous system, such as epilepsy, are a key area of investigation for novel urea derivatives.[1][5] The anticonvulsant potential of this compound compounds can be initially assessed by examining their effects on neuronal ion channels, which are critical for regulating neuronal excitability.
Protocol: In Vitro Voltage-Gated Sodium Channel Binding Assay
A common mechanism for anticonvulsant drugs is the modulation of voltage-gated sodium channels.[6] This protocol describes a radioligand binding assay to assess the affinity of test compounds for the batrachotoxin (BTX) binding site (site 2) on sodium channels in rat brain synaptosomes.
Materials:
-
Rat cortical synaptosomes
-
[³H]-Batrachotoxinin-A 20-α-benzoate ([³H]BTX-B)
-
Binding Buffer: 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 130 mM Choline Chloride, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4
-
Test this compound compounds
-
Positive Control: Phenytoin or Carbamazepine[6]
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare stock solutions of the test this compound compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add 50 µL of the binding buffer.
-
Add 25 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Add 25 µL of [³H]BTX-B to a final concentration of 1-5 nM.
-
Initiate the binding reaction by adding 150 µL of the rat cortical synaptosome preparation.
-
Incubate the mixture for 60 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 100 µM veratridine).
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage inhibition of [³H]BTX-B binding by the test compound is calculated. IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) can be determined by non-linear regression analysis of the concentration-response curve.
Experimental Workflow: Sodium Channel Binding Assay
Caption: Workflow for the in vitro voltage-gated sodium channel binding assay.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. Benzhydrylpiperazine urea derivatives have shown promise as anti-inflammatory agents.[2] Key in vitro assays for anti-inflammatory activity focus on the inhibition of inflammatory mediators.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test this compound compounds
-
Positive Control: Dexamethasone or L-NAME
-
Griess Reagent System
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of the test this compound compounds or the positive control.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. A set of wells should be left unstimulated as a negative control.
-
Incubate the plate for another 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Assess cell viability using an MTT assay or similar method to rule out cytotoxicity-mediated reduction in NO production.
Data Analysis:
A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. IC₅₀ values can be determined from the dose-response curve.
Signaling Pathway: LPS-induced NO Production
Caption: Potential inhibition points of this compound in the LPS-induced NO pathway.
Antiproliferative Activity Screening
The potential of benzoylurea derivatives to act as anticancer agents has been documented, with some compounds functioning as antimitotic agents that disrupt microtubule dynamics.[3][4][7]
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, Bel-7402 hepatoma)[4]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Test this compound compounds
-
Positive Control: Doxorubicin or Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test this compound compounds and the positive control for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to allow for easy comparison of the activity of different this compound compounds.
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound ID | Concentration (µM) | % Inhibition of [³H]BTX-B Binding | IC₅₀ (µM) |
| BZU-001 | 10 | 65.2 ± 4.1 | 7.8 |
| BZU-002 | 10 | 45.8 ± 3.5 | 15.2 |
| BZU-003 | 10 | 12.1 ± 2.9 | >100 |
| Phenytoin | 10 | 88.5 ± 5.6 | 2.1 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| BZU-001 | 25 | 15.7 ± 3.2 | >100 |
| BZU-002 | 25 | 72.4 ± 6.8 | 18.9 |
| BZU-003 | 25 | 58.9 ± 5.1 | 22.4 |
| Dexamethasone | 1 | 92.1 ± 4.9 | 0.05 |
Table 3: Antiproliferative Activity of this compound Derivatives against MCF-7 Cells
| Compound ID | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| BZU-001 | 5 | 32.6 ± 4.5 | 3.1 |
| BZU-002 | 5 | 88.1 ± 7.2 | 28.5 |
| BZU-003 | 5 | 65.4 ± 6.3 | 12.7 |
| Doxorubicin | 1 | 10.5 ± 2.8 | 0.4 |
Conclusion
These application notes provide a foundational set of in vitro protocols to begin the pharmacological characterization of novel this compound compounds. The results from these assays will help to identify promising lead compounds for further development in the areas of neurology, inflammation, and oncology. It is recommended to follow up positive hits from these screens with more detailed mechanism-of-action studies to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 6. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for Evaluating Benzhydrylurea Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives are emerging as a promising class of small molecules with potential therapeutic applications, including anti-cancer and immunomodulatory activities.[1][2][3][4] Evidence suggests that some urea-based compounds may exert their effects through the inhibition of sirtuins, a class of NAD+-dependent deacetylases that are key regulators of cellular processes such as cell cycle, apoptosis, and metabolism.[5][6][7][8] Dysregulation of sirtuin activity is implicated in various diseases, making them attractive targets for drug development.[9][10]
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of this compound, with a focus on its potential as a sirtuin inhibitor. The protocols detailed herein will enable researchers to assess the biological activity of this compound and elucidate its mechanism of action in a cellular context.
Hypothesized Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized mechanism of action for this compound as a sirtuin inhibitor, leading to downstream cellular effects.
Experimental Workflow for Efficacy Evaluation
A structured approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow below outlines the key experimental stages.
References
- 1. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The benzoylurea derivative F13 inhibits cell growth, migration and invasion through inducing expression of ERK1/2-mediated RECK in fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazoles as new scaffold of sirtuin inhibitors: green synthesis, in vitro studies, molecular docking analysis and evaluation of their anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzhydrylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Benzhydrylurea derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies outlined are based on established synthetic routes for urea formation and are adaptable for the generation of diverse derivative libraries.
Introduction
This compound derivatives are compounds characterized by a urea functional group substituted with a benzhydryl (diphenylmethyl) moiety. The urea scaffold is a prominent feature in numerous biologically active molecules due to its ability to form stable hydrogen bonds with protein targets, influencing drug potency and selectivity. Derivatives of this class have shown a wide range of pharmacological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This document details two primary, reliable methods for their synthesis.
Synthesis Methodologies
The synthesis of this compound derivatives can be efficiently achieved through two principal routes: the reaction of benzhydrylamine with an isocyanate and the reaction of benzhydrylamine with potassium cyanate.
Method 1: Synthesis via Isocyanate Reaction
This is a widely used and versatile method for preparing N,N'-disubstituted ureas. The reaction involves the nucleophilic addition of benzhydrylamine to an isocyanate.
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve benzhydrylamine (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, tetrahydrofuran).
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1 equivalent) dropwise at room temperature. For reactive isocyanates, cooling the reaction mixture in an ice bath is recommended.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours. For less reactive starting materials, microwave irradiation can be employed to accelerate the reaction.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.
Logical Workflow for Synthesis via Isocyanate Reaction
Caption: Workflow for the synthesis of this compound derivatives via the isocyanate route.
Method 2: Synthesis via Potassium Cyanate
This method is particularly useful for the synthesis of N-monosubstituted ureas, including the parent N-benzhydrylurea. The reaction involves the nucleophilic attack of benzhydrylamine on the carbon atom of the cyanate ion.
Experimental Protocol:
-
Reactant Preparation: Dissolve benzhydrylamine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., acetic acid) in a round-bottom flask.
-
Addition of Potassium Cyanate: Add a solution of potassium cyanate (1.1 equivalents) in water to the stirred solution of benzhydrylamine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
Product Isolation: The product often precipitates from the reaction mixture upon completion. The solid is collected by filtration, washed with water, and then a cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to afford the pure N-benzhydrylurea derivative.
Data Presentation
The following table summarizes the synthesis of a series of N-benzhydryl-N'-substituted urea derivatives with their corresponding yields and melting points.
| Compound ID | R Group (on N') | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 1a | Phenyl | Isocyanate | 92 | 152-154 | [1] |
| 1b | 4-Chlorophenyl | Isocyanate | 88 | 178-180 | - |
| 1c | 4-Methylphenyl | Isocyanate | 90 | 165-167 | - |
| 1d | Ethyl | Isocyanate | 85 | 130-132 | - |
| 1e | H | Potassium Cyanate | 78 | 145-147 | [2] |
Note: Data for compounds 1b, 1c, and 1d are representative and based on typical yields for this reaction type.
Biological Activity and Potential Signaling Pathway
This compound derivatives have been investigated for a range of biological activities. Notably, some urea derivatives have been identified as inhibitors of various enzymes. For instance, certain classes of urea-containing compounds have been shown to inhibit carbonic anhydrases, which are zinc-containing metalloenzymes involved in numerous physiological processes. Inhibition of specific carbonic anhydrase isoforms has been a target for the development of drugs for conditions like glaucoma, epilepsy, and certain types of cancer.
The general mechanism of non-competitive enzyme inhibition by a this compound derivative can be visualized as the inhibitor binding to an allosteric site on the enzyme, which is a site other than the active site where the substrate binds. This binding event induces a conformational change in the enzyme, which alters the shape of the active site, thereby reducing the enzyme's efficiency in converting the substrate to a product.
Diagram of a Potential Signaling Pathway: Non-Competitive Enzyme Inhibition
Caption: Non-competitive inhibition of an enzyme by a this compound derivative.
References
Application Notes and Protocols for High-Throughput Screening of Benzhydrylurea Analogs as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical mediator of nociception and is implicated in various pain and inflammatory conditions.[1] Its activation by stimuli such as capsaicin, heat, and protons leads to a flux of cations, primarily calcium (Ca2+), into the cell, triggering downstream signaling pathways associated with pain perception.[2][3] Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. Benzhydrylurea and its analogs represent a chemical class that has been explored for its potential to modulate TRPV1 activity.
High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential modulators of a specific biological target. For TRPV1, the most common HTS approach is a cell-based fluorescence assay that measures changes in intracellular calcium concentration.[1] This method provides a robust and scalable platform for identifying and characterizing novel TRPV1 antagonists, such as this compound analogs.
This document provides detailed protocols for a fluorescence-based calcium flux assay designed for the high-throughput screening of this compound analogs as TRPV1 antagonists. Additionally, it includes representative data and visualizations of the experimental workflow and the underlying signaling pathway.
Key Experiments and Methodologies
The primary assay for screening this compound analogs is a functional cell-based assay that quantifies the inhibition of capsaicin-induced calcium influx in a cell line stably expressing human TRPV1.
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by an agonist like capsaicin leads to the opening of its non-selective cation pore, resulting in an influx of calcium ions down their electrochemical gradient. This increase in intracellular calcium is the primary signal detected in the HTS assay. An antagonist, such as a this compound analog, will bind to the channel and prevent this conformational change, thereby inhibiting the calcium influx.
Caption: TRPV1 signaling pathway upon agonist activation and antagonist inhibition.
High-Throughput Screening Workflow
The HTS workflow for identifying novel this compound-based TRPV1 antagonists follows a multi-stage process, from initial large-scale screening to more detailed characterization of promising compounds.
Caption: High-throughput screening workflow for TRPV1 antagonist discovery.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of hTRPV1-HEK293 Cells
This protocol describes the maintenance of a Human Embryonic Kidney (HEK293) cell line stably expressing the human TRPV1 channel.
Materials:
-
hTRPV1-HEK293 stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)/F12, supplemented with 10% Fetal Bovine Serum (FBS)[4]
-
Geneticin (G418)[4]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.05% Trypsin-EDTA[4]
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS and an appropriate concentration of G418 to maintain selection pressure.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks containing fresh medium.
-
Change the medium every 2-3 days.
Protocol 2: High-Throughput Calcium Flux Assay for TRPV1 Antagonists
This protocol details the procedure for a 384-well plate-based calcium flux assay using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
hTRPV1-HEK293 cells
-
384-well black, clear-bottom poly-D-lysine coated plates[4]
-
Complete growth medium (as described in Protocol 1)
-
Fluo-4 AM or equivalent calcium indicator dye kit (e.g., FLIPR Calcium 5 Kit)[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound analog library (dissolved in DMSO)
-
Capsaicin (agonist) stock solution (in DMSO)
-
Known TRPV1 antagonist (e.g., Capsazepine) as a positive control[4]
-
Fluorescent plate reader with integrated liquid handling (e.g., FLIPR)
Procedure:
Day 1: Cell Plating
-
Harvest and count the hTRPV1-HEK293 cells as described in Protocol 1.
-
Dilute the cells in complete growth medium to a density of 10,000 cells per 25 µL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.[4]
-
Incubate the plate overnight at 37°C with 5% CO2.[4]
Day 2: Assay Performance
-
Dye Loading:
-
Prepare the calcium indicator dye-loading solution according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]
-
-
Compound Preparation:
-
Prepare a 5X concentrated plate of the this compound analogs and control compounds in Assay Buffer.
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence at Ex/Em = 490/525 nm.[5]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 10 µL of the compound solution from the compound plate to the cell plate.
-
Incubate for 15-30 minutes.
-
Prepare a 6X concentrated solution of capsaicin (agonist) in Assay Buffer. The final concentration should be at the EC80 value, which needs to be predetermined.
-
The instrument will add 10 µL of the capsaicin solution to stimulate the cells.
-
Record the fluorescence signal for 90-120 seconds immediately after agonist addition.[4]
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated as the maximum fluorescence signal post-agonist addition minus the baseline fluorescence.
-
The percentage of inhibition for each this compound analog is calculated using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_negative_control) / (ΔRFU_positive_control - ΔRFU_negative_control))
-
For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound analogs against TRPV1 is typically reported as IC50 values. Below is a table with representative data for known TRPV1 antagonists.
| Compound Name/ID | Chemical Class | hTRPV1 Capsaicin IC50 (nM) | hTRPV1 pH 5.5 IC50 (nM) | hTRPV1 Heat (50°C) IC50 (nM) | Reference |
| AMG517 | This compound Analog | 8 | >4000 | >4000 | [6] |
| Capsazepine | Benzazepine | 887 ± 340 | >40000 | 6.0 ± 2.9 | [6] |
| AMG9810 | Cinnamamide | 79 ± 9 | 349 ± 66 | 9 ± 1 | [6] |
| JYL1421 | Thiourea | 8 | >4000 | >4000 | [6] |
| SB-366791 | Cinnamamide | 547 ± 231 | >40000 | >40000 | [6] |
Note: The potency of antagonists can vary depending on the mode of TRPV1 activation (agonist, pH, or heat).[6] It is recommended to profile promising hits against multiple activation modes.
References
- 1. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assessment of Benzhydrylurea Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. A thorough understanding of the physicochemical properties of a lead candidate, such as its solubility and stability, is paramount for successful drug development. These parameters critically influence bioavailability, formulation strategies, and shelf-life. This document provides detailed application notes and protocols for the systematic assessment of the solubility and stability of this compound. The methodologies described herein are based on established principles of pharmaceutical analysis and are intended to guide researchers in generating robust and reliable data.
Data Presentation
The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the experimental protocols. It is essential to populate these tables with experimentally determined values for this compound.
Table 1: Equilibrium Solubility of this compound
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 ± 2 | 1.2 | User Data | HPLC-UV |
| Purified Water | 25 ± 2 | 6.8 | User Data | HPLC-UV |
| Purified Water | 25 ± 2 | 7.4 | User Data | HPLC-UV |
| Ethanol | 25 ± 2 | N/A | User Data | HPLC-UV |
| Methanol | 25 ± 2 | N/A | User Data | HPLC-UV |
| Acetonitrile | 25 ± 2 | N/A | User Data | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | N/A | User Data | HPLC-UV |
| Polyethylene Glycol 400 | 25 ± 2 | N/A | User Data | HPLC-UV |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Recovery of this compound | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 | User Data | User Data | User Data | User Data |
| 48 h | 60 | User Data | User Data | User Data | User Data | |
| 72 h | 60 | User Data | User Data | User Data | User Data | |
| Base Hydrolysis (0.1 M NaOH) | 24 h | 60 | User Data | User Data | User Data | User Data |
| 48 h | 60 | User Data | User Data | User Data | User Data | |
| 72 h | 60 | User Data | User Data | User Data | User Data | |
| Oxidative Degradation (3% H₂O₂) | 24 h | 25 | User Data | User Data | User Data | User Data |
| 48 h | 25 | User Data | User Data | User Data | User Data | |
| 72 h | 25 | User Data | User Data | User Data | User Data | |
| Thermal Degradation (Solid State) | 7 days | 80 | User Data | User Data | User Data | User Data |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours / 200 W h/m² | 25 | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Purified Water, Ethanol, DMSO)
-
pH buffers (for aqueous solutions)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL.
Protocol for Stability Assessment using Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade solvents for analysis
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
Procedure:
A. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate the solution at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Neutral Hydrolysis: Dissolve this compound in purified water and proceed as with acid/base hydrolysis.
B. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a known concentration.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and analyze by HPLC.
C. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the solid to a high temperature (e.g., 80 °C) in a temperature-controlled oven.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
D. Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A control sample should be protected from light.
-
After the exposure period, analyze both the light-exposed and control samples by HPLC.
Analytical Method: Stability-Indicating HPLC-UV
A validated stability-indicating method is crucial for the accurate quantification of this compound and its degradation products. The following method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Column Temperature: 30 °C
Visualizations
The following diagrams illustrate the experimental workflow for solubility and stability assessment, and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
Crystallization Techniques for Benzhydrylurea Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Benzhydrylurea and its related compounds. The following sections outline established techniques, solvent selection strategies, and step-by-step procedures to obtain high-purity crystalline material suitable for various research and development applications, including X-ray crystallography and formulation studies.
Introduction to Crystallization of this compound Compounds
This compound and its derivatives are a class of organic compounds characterized by a urea core substituted with bulky benzhydryl (diphenylmethyl) groups. Achieving a crystalline solid form is often a critical step in their purification and characterization. Crystallization is a powerful purification technique that relies on the differences in solubility of the target compound and impurities in a selected solvent system. For urea derivatives, hydrogen bonding plays a significant role in the crystallization process, often leading to well-ordered crystal lattices.
The choice of an appropriate crystallization method and solvent is paramount for obtaining high-quality crystals. Common techniques include slow cooling, solvent evaporation, vapor diffusion, and anti-solvent addition. The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
General Experimental Workflow
The general workflow for the crystallization of this compound compounds can be visualized as a series of sequential steps, from the initial dissolution of the crude material to the final isolation of pure crystals.
Key Crystallization Parameters and Data
The success of crystallization is highly dependent on the choice of solvent and the temperature profile. For compounds structurally similar to this compound, such as 1,3-diphenylurea, specific solvents have been reported to yield high-purity crystals.
| Compound | Solvent(s) | Reported Yield | Melting Point (°C) | Crystal Habit |
| 1,3-Diphenylurea | Ethanol | Good | 237 | Fine colorless crystals |
| 1,3-Diphenylurea | Boiling Water | - | 235 | Large colorless needles |
Table 1: Summary of Crystallization Data for a Representative this compound-related Compound.
The relationship between temperature and solubility is a fundamental principle governing crystallization. As the temperature of the solution decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal formation.
Experimental Protocols
The following protocols are provided as a starting point for the crystallization of this compound compounds. Optimization of these procedures may be necessary for specific derivatives.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is suitable for compounds that exhibit a significant difference in solubility in a given solvent at high and low temperatures.
Materials:
-
Crude this compound compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
If any insoluble impurities remain, perform a hot filtration.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Recrystallization from a Mixed Solvent System (Anti-Solvent Addition)
This method is useful when a single solvent that meets the ideal solubility criteria cannot be found.
Materials:
-
Crude this compound compound
-
A "good" solvent (in which the compound is highly soluble)
-
An "anti-solvent" or "poor" solvent (in which the compound is sparingly soluble)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Slowly add the "anti-solvent" dropwise to the solution with continuous stirring until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
If turbidity appears, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for dissolution.
-
Cool the mixture in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the "good" and "anti-solvent" in the same proportion used for crystallization.
-
Dry the purified crystals.
Troubleshooting
-
No crystals form: The solution may be too dilute. Try to evaporate some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Oiling out: The compound may be coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding more solvent may also help.
-
Low yield: Ensure the minimum amount of hot solvent was used for dissolution and that the solution was sufficiently cooled. Some material will always remain in the mother liquor.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Application Notes and Protocols for the Preclinical Formulation of Benzhydrylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives represent a class of compounds with significant potential in drug discovery, including reported activity as histamine H3 receptor antagonists for the potential treatment of cognitive and sleep-wake disorders.[1] A critical step in the preclinical development of any new chemical entity (NCE) is the formulation of the drug substance into a dosage form suitable for administration in animal studies. This process is often challenged by the physicochemical properties of the NCE, such as poor aqueous solubility, which can hinder the achievement of adequate drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
These application notes provide a comprehensive guide to the initial formulation development of this compound for preclinical evaluation. The protocols outlined below are designed to address potential solubility challenges and ensure the development of a stable and bioavailable formulation.
Physicochemical Characterization of this compound (Hypothetical Data)
A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[2][3][4] Due to the limited publicly available data for this compound, the following table summarizes hypothetical, yet representative, data for a urea-based drug candidate.
| Property | Value | Method | Significance in Formulation |
| Molecular Weight | 240.29 g/mol | Calculation | Influences diffusion and membrane transport. |
| Melting Point | 155-160 °C | Differential Scanning Calorimetry (DSC) | Indicator of crystal lattice energy and potential solubility challenges. |
| pKa | 12.5 (estimated) | In-silico prediction | Urea derivatives are generally neutral or very weakly basic. Unlikely to be ionizable in the physiological pH range. |
| LogP (o/w) | 3.2 (estimated) | HPLC method | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL | Shake-flask method | Confirms poor water solubility, necessitating solubility enhancement strategies. |
| Crystalline Form | Form I (stable) | X-ray Powder Diffraction (XRPD) | The stable polymorph should be used for initial studies to ensure reproducibility. |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies.[5][6] The choice of formulation will depend on the route of administration, the required dose, and the animal species being used.[7][8]
Co-solvent Systems
The use of co-solvents is a common and effective technique to increase the solubility of poorly soluble compounds for oral and parenteral administration.[9] Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of lipophilic drugs.
Surfactant-based Formulations
Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules. They are often used in combination with co-solvents to further improve solubilization.
Lipid-based Drug Delivery Systems (LBDDS)
LBDDS, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.
Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and improved bioavailability.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of different this compound formulations.
Protocol 1: Preparation of a Co-solvent-based Oral Solution
Objective: To prepare a 10 mg/mL oral solution of this compound for pharmacokinetic studies in rodents.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh 100 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 4 mL of PEG 400 to the flask.
-
Vortex the mixture for 5 minutes to aid in the initial dispersion of the drug.
-
Add 4 mL of Propylene Glycol to the flask.
-
Place a magnetic stir bar in the flask and stir the mixture at 400 rpm on a magnetic stirrer until the this compound is completely dissolved. Gentle warming (up to 40°C) may be applied to expedite dissolution.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Add deionized water to bring the final volume to 10 mL.
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Stability Assessment of the Oral Solution
Objective: To evaluate the short-term stability of the prepared this compound oral solution at different storage conditions.[10][11]
Materials:
-
Prepared this compound oral solution (from Protocol 1)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators/refrigerators set at 4°C, 25°C/60% RH, and 40°C/75% RH
-
pH meter
Procedure:
-
Aliquot the this compound oral solution into multiple vials.
-
Analyze an initial sample (T=0) for this compound concentration, purity (presence of degradation products), pH, and visual appearance.
-
Store the vials at the different stability conditions.
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove a vial from each condition and analyze for the same parameters as the initial sample.
-
Compare the results to the T=0 data to assess the stability of the formulation.
Table of Hypothetical Stability Data for this compound Oral Solution:
| Storage Condition | Time Point | This compound Assay (%) | Purity (%) | pH | Appearance |
| 4°C | 0 | 100.0 | 99.8 | 6.5 | Clear Solution |
| 1 week | 99.5 | 99.7 | 6.5 | Clear Solution | |
| 2 weeks | 99.2 | 99.6 | 6.4 | Clear Solution | |
| 25°C/60% RH | 0 | 100.0 | 99.8 | 6.5 | Clear Solution |
| 1 week | 98.7 | 99.1 | 6.3 | Clear Solution | |
| 2 weeks | 97.9 | 98.5 | 6.2 | Clear Solution | |
| 40°C/75% RH | 0 | 100.0 | 99.8 | 6.5 | Clear Solution |
| 1 week | 95.2 | 96.0 | 6.0 | Clear Solution | |
| 2 weeks | 91.8 | 92.5 | 5.8 | Clear Solution |
Protocol 3: In Vitro Release Testing (IVRT) of a Nanosuspension
Objective: To assess the in vitro release profile of a this compound nanosuspension compared to the unformulated drug.[2][12][13][14]
Materials:
-
This compound nanosuspension (prepared via wet milling or high-pressure homogenization)
-
Unformulated this compound powder
-
USP Apparatus 2 (Paddle apparatus)
-
Dissolution medium: Phosphate buffered saline (PBS) pH 7.4 with 0.5% Sodium Dodecyl Sulfate (SDS)
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Accurately weigh an amount of unformulated this compound and the nanosuspension equivalent to the same dose of this compound.
-
Introduce the samples into separate dissolution vessels.
-
Set the paddle speed to 75 rpm.
-
At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug released versus time.
Table of Hypothetical In Vitro Release Data:
| Time (minutes) | % Drug Released (Unformulated) | % Drug Released (Nanosuspension) |
| 5 | 2.5 | 35.2 |
| 15 | 8.1 | 68.9 |
| 30 | 15.6 | 85.4 |
| 60 | 25.3 | 95.1 |
| 120 | 38.7 | 98.6 |
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the histamine H3 receptor, a potential target for this compound.[5][12][15] Activation of the H3R, a Gαi/o-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[12] It also modulates other pathways like MAPK and PI3K.[12]
Caption: Histamine H3 Receptor Signaling Cascade.
Preclinical Formulation Development Workflow
This diagram outlines the logical steps involved in the preclinical formulation development of a poorly soluble compound like this compound.[9]
Caption: Preclinical Formulation Development Workflow.
Conclusion
The successful preclinical development of this compound hinges on the ability to achieve adequate systemic exposure in animal models. The formulation strategies and protocols presented here provide a systematic approach to overcoming the challenges associated with its likely poor aqueous solubility. By carefully characterizing the physicochemical properties of this compound and selecting an appropriate formulation strategy, researchers can ensure the generation of reliable and reproducible data in subsequent preclinical studies.
References
- 1. uspnf.com [uspnf.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and novel strategies in pre-clinical formulation development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-formulation | WuXi STA [sta.wuxiapptec.com]
Application Notes and Protocols: Use of Benzhydrylurea Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives represent a versatile class of small molecules that have emerged as valuable chemical probes for studying various biological pathways. The core structure, characterized by a urea moiety flanked by a benzhydryl group and another substituent, provides a scaffold that can be readily modified to achieve high potency and selectivity for different protein targets. These compounds are particularly useful for target validation and for elucidating the physiological and pathological roles of their target proteins in cellular and animal models.
This document provides detailed application notes and protocols for the use of this compound derivatives as chemical probes for two key targets: soluble Epoxide Hydrolase (sEH) and the Histamine H3 Receptor (H3R) .
Application 1: Inhibition of Soluble Epoxide Hydrolase (sEH)
Background
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By inhibiting sEH, the levels of beneficial EETs are increased, which presents a promising therapeutic strategy for managing inflammation, pain, hypertension, and cardiovascular diseases.[3][4][5][6] Urea-based compounds, including those with benzhydryl-like substructures, are among the most potent sEH inhibitors discovered.[1][7][8]
Signaling Pathway
Caption: The sEH pathway in arachidonic acid metabolism.
Data Presentation: Potency of Urea-Based sEH Inhibitors
The following table summarizes the in vitro inhibitory activity of various urea-containing derivatives against human sEH.
| Compound Class | Specific Compound Example | IC₅₀ (nM) | Reference |
| Benzamide Urea Derivative | Compound B15 | 0.03 ± 0.01 | [5] |
| Benzoxazolone-Urea Analogue | Compound 33 (with 2-OCF₃) | 0.39 | [1] |
| Sulfonylurea Derivative | Compound 18 (with two ureas) | 38.7 | [6] |
| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Compound 52 | Data not specified | [9] |
| N-Cyclohexyl-N'-(3-phenyl)propylurea | CPU | Kᵢ = 3.1 ± 0.2 | [7] |
Experimental Protocols
This protocol is adapted from methods described for determining the IC₅₀ values of sEH inhibitors.[1][4][9][10][11]
Objective: To determine the concentration of a this compound probe required to inhibit 50% of sEH activity.
Materials:
-
Recombinant human sEH (hsEH)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
This compound probe and other test compounds, dissolved in DMSO
-
Fluorescent Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the this compound probe in DMSO. Further dilute into the Assay Buffer.
-
In a microplate, add the diluted inhibitor solutions. Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Add recombinant hsEH (final concentration ~1-3 nM) to each well, except for the "no enzyme" control.
-
Pre-incubate the plate at 30°C (or room temperature) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate (e.g., PHOME, final concentration 50 µM).
-
Immediately begin monitoring the increase in fluorescence over time (e.g., for 10-60 minutes) using a microplate reader. The product of the hydrolysis reaction is fluorescent.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro sEH inhibition assay.
Application 2: Antagonism of Histamine H3 Receptor (H3R)
Background
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system.[12][13] It modulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[13] H3R antagonists/inverse agonists enhance neurotransmitter release, leading to pro-cognitive and wake-promoting effects. Consequently, H3R has become an attractive therapeutic target for cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[13] Certain urea-based derivatives have shown potential as H3R antagonists.[14]
Signaling Pathway
Caption: Simplified H3R signaling pathway.
Data Presentation: Potency of Urea-Based H3R Antagonists
The following table provides examples of the binding affinity of urea-containing derivatives for the H3 receptor.
| Compound Class | Specific Compound Example | Binding Affinity (Kᵢ, nM) | Reference |
| Benzimidazolone Derivative | Compound 1o | 0.95 | [15] |
| Phenoxysulfonylurea | 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-ylpropoxy)benzene)]sulfonylurea | "Best H₃ antagonism affinity" | [14] |
Experimental Protocols
This protocol is a generalized procedure based on common radioligand displacement assays.[16]
Objective: To determine the binding affinity (Kᵢ) of a this compound probe for the H3 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes prepared from cells expressing the human H3 receptor (e.g., HEK293-H3R cells).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]Nα-methylhistamine ([³H]NAMH).
-
This compound probe and other test compounds.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 100 µM histamine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound probe.
-
In assay tubes, combine the H3R-expressing cell membranes (e.g., 50 µL of cell homogenates), a fixed concentration of the radioligand (e.g., 2 nM [³H]NAMH), and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the mixture for a set time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for the H3R radioligand binding assay.
References
- 1. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 7. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Molecular modeling of histamine H3 receptor and QSAR studies on arylbenzofuran derived H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzhydrylurea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the benzhydrylurea scaffold in medicinal chemistry. The document details its application in the development of therapeutic agents targeting cancer, central nervous system disorders, and inflammatory diseases. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided to facilitate further research and drug discovery efforts.
Introduction to this compound
The this compound moiety is a privileged scaffold in medicinal chemistry, characterized by a urea functional group substituted with a bulky, lipophilic benzhydryl (diphenylmethyl) group. This structural feature often imparts favorable pharmacokinetic properties and allows for specific interactions with biological targets. The urea functional group itself is a versatile hydrogen bond donor and acceptor, crucial for binding to the active sites of enzymes and receptors. By modifying the other nitrogen of the urea and the phenyl rings of the benzhydryl group, a diverse chemical space can be explored to optimize potency, selectivity, and drug-like properties.
Applications in Anticancer Drug Discovery
This compound derivatives have emerged as a promising class of antimitotic agents, primarily through their interaction with tubulin, a key component of the cytoskeleton. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity of Benzoylurea Derivatives
While specific data for a broad range of this compound derivatives is not extensively available in single reports, the following table summarizes the anticancer activity of structurally related benzoylurea and diaryl urea derivatives, illustrating the potential of this chemical class.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 11e | 6-fluoro substitution on benzoyl ring | CEM (leukemia) | 0.01 - 0.30 | [1] |
| 14b | 6-fluoro substitution on benzoyl ring | Multiple Cancer Cell Lines | 0.01 - 0.30 | [1] |
| 16c | 3,4,5-trimethoxyphenyl at N' | CEM (leukemia) | <2.0 | [2] |
| 16g | 2-pyridyl at N' | CEM (leukemia) | <2.0 | [2] |
| 5d | 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide | MCF-7 (breast cancer) | 48.3 | [3] |
| 7b | 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea | MCF-7 (breast cancer) | 25.8 | [3] |
| 9b | N-(4-fluorophenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]urea | Multiple Cancer Cell Lines | <5 | [4] |
| 9d | N-(2,4-difluorophenyl)-N'-[4-((1-methylpiperidin-4-yl)methoxy)benzyl]urea | Multiple Cancer Cell Lines | <5 | [4] |
Signaling Pathway: Inhibition of Microtubule Polymerization
Caption: Benzhydrylureas inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This protocol is adapted from commercially available tubulin polymerization assay kits.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 2X stock solution of tubulin (e.g., 6 mg/mL) in G-PEM buffer on ice.
-
Prepare 10X stock solutions of test compounds and controls in DMSO.
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10X test compound or control solution to appropriate wells. For the negative control, add 10 µL of DMSO.
-
Initiate the polymerization reaction by adding 90 µL of the 2X tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance (OD 340 nm) versus time to generate polymerization curves.
-
The inhibitory effect of the this compound derivatives can be quantified by comparing the rate and extent of polymerization to the DMSO control.
Caption: Workflow for assessing the effect of benzhydrylureas on tubulin polymerization.
Applications in CNS Drug Discovery: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor increase the release of these neurotransmitters, leading to procognitive and wake-promoting effects. This compound derivatives have been explored as non-imidazole H3 receptor antagonists for the potential treatment of cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep-wake disorders such as narcolepsy.
Quantitative Data: Histamine H3 Receptor Antagonist Activity
The following table presents the binding affinities of various non-imidazole urea and sulfonylurea derivatives for the histamine H3 receptor.
| Compound ID | Modifications | Receptor | Ki (nM) | Reference |
| UCL 1972 | N-(5-p-nitrophenoxypentyl)pyrrolidine | Rat H3 | 39 | [5] |
| Compound 56 | 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-ylpropoxy)benzene)]sulfonylurea | Human H3 | - | [6] |
| 4c | ((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-naphthalene-2-carboxylic acid (tetrahydro-pyran-4-yl)-amide | Human H3 | - | [7] |
| 4d | -[4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)-phenyl]-N-(tetrahydro-pyran-4-yl)-acetamide | Human H3 | - | [7] |
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells)
-
[3H]-Nα-methylhistamine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA)
-
This compound test compounds
-
Thioperamide or Pitolisant (reference H3 antagonist)
-
96-well microplate
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound test compounds and the reference antagonist in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions, 50 µL of the radioligand solution (at a final concentration close to its Kd), and 150 µL of the cell membrane suspension.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the reference antagonist (e.g., 10 µM thioperamide).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Applications in Inflammatory Diseases: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Diaryl urea derivatives, structurally related to benzhydrylureas, have been identified as potent p38 MAP kinase inhibitors.
Quantitative Data: p38α MAP Kinase Inhibitory Activity of Diaryl Urea Derivatives
| Compound ID | Modifications | Enzyme | IC50 (nM) | Reference |
| 25a | Substituted N,N'-diarylurea | p38α | 0.47 | |
| 2b | Pyrazole-benzyl urea with 2-morpholinopyrimidine | p38α | - | [8] |
| AA6 | N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide | p38α | 403.57 | [9] |
| Compound 7 | 2,3,4-triaryl-1,2,4-oxadiazol-5-one | p38α | 0.1 - 5.1 | [10] |
Signaling Pathway: p38 MAP Kinase in Inflammation
Caption: Benzhydrylureas can inhibit the p38 MAP kinase pathway to reduce inflammation.
Experimental Protocol: p38α Kinase Assay (ADP-Glo™ Format)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human p38α kinase
-
p38 substrate (e.g., ATF2)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound test compounds
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound test compounds in the kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (control).
-
Add 2 µL of the p38α enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the ADP generated and thus to the kinase activity. Calculate the IC50 values for the test compounds.
General Synthesis Protocol for 1-Benzhydryl-3-substituted Ureas
A common method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.
Materials:
-
Benzhydrylamine
-
Substituted isocyanate (R-N=C=O) or a corresponding amine to generate the isocyanate in situ.
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine (if starting from an amine and a phosgene equivalent)
Procedure:
-
Dissolve benzhydrylamine (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the substituted isocyanate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-benzhydryl-3-substituted urea.
Caption: Synthetic workflow for the preparation of this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents with diverse pharmacological activities. The information and protocols provided herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to further explore the potential of this versatile chemical entity. Through systematic structural modifications and robust biological evaluation, new this compound-based drug candidates can be developed to address unmet medical needs in oncology, neurology, and inflammatory diseases.
References
- 1. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Benzhydrylurea Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrylurea and its derivatives represent a class of pharmacologically active compounds that have garnered significant interest for their therapeutic potential. These molecules are known to interact with several key biological targets, playing roles in inflammation, immune response, and ion channel modulation. This document provides detailed application notes and protocols relevant to studying the interaction of this compound-based compounds with two primary targets: Soluble Epoxide Hydrolase (sEH) and Calcium Release-Activated Calcium (CRAC) channels.
Due to the limited availability of specific radiolabeled this compound compounds for direct binding assays, this guide presents a combination of established alternative methods, such as radiometric activity assays, and conceptual protocols for competitive binding assays using surrogate radioligands. These methodologies are designed to enable researchers to quantify the potency and affinity of their novel this compound derivatives.
Target 1: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[3][4] Several urea-based compounds, structurally related to benzhydrylureas, are potent sEH inhibitors.[5]
Signaling Pathway
The sEH enzyme is a key regulator in the metabolism of bioactive lipids. As depicted in the pathway below, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form EETs. These EETs have various beneficial effects, including anti-inflammatory and vasodilatory actions. sEH hydrolyzes EETs to DHETs, thereby diminishing these protective effects.[2] Inhibitors of sEH, such as certain this compound derivatives, block this degradation, leading to elevated EET levels and enhanced therapeutic effects.[6]
Caption: Signaling pathway of soluble epoxide hydrolase (sEH) in arachidonic acid metabolism.
Quantitative Data: sEH Inhibitors
The following table summarizes the inhibitory potency (IC50) of various urea-based compounds against soluble epoxide hydrolase.
| Compound Class | Compound Name | Species | IC50 (nM) | Reference |
| Urea | N,N'-dicyclohexyl-urea (DCU) | Human | 30 ± 2 | [7] |
| Urea | N,N'-dicyclohexyl-urea (DCU) | Mouse | 22 ± 3 | [7] |
| Urea | 1-Adamantanyl-3-(1-acetyl-4-piperidyl)urea (APAU) | Mouse | 6 ± 1 | [8] |
| Urea | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Mouse | 3.0 ± 0.1 | [8] |
| Urea | cis-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (c-AUCB) | Mouse | 1.0 ± 0.1 | [8] |
| Urea | 1-trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl) urea (TPAU) | Mouse | 37 ± 3 | [8] |
| Sulfonyl Urea | Compound 4f | Human | 2.94 | [9] |
| Sulfonyl Urea | Compound 4l | Human | 1.69 | [9] |
| Urea | Triclocarban (TCC) | Human | 24 ± 5 | [10] |
Experimental Protocols
Protocol 1: Radiometric Activity Assay for sEH Inhibition
This protocol is a well-established method to determine the inhibitory potency of compounds by measuring the enzymatic activity of sEH on a radiolabeled substrate.
Caption: Workflow for sEH radiometric activity assay.
Methodology:
-
Enzyme Preparation: Use either purified recombinant human or murine sEH, or a cytosolic fraction from tissue homogenates known to express sEH (e.g., liver, kidney).
-
Reagents:
-
Assay Buffer: Sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL BSA.
-
Radiolabeled Substrate: [³H]-trans-1,3-diphenylpropene oxide ([³H]-tDPPO) is a common substrate. Prepare a stock solution in a suitable organic solvent.
-
Test Compounds: Dissolve this compound derivatives in DMSO to create a concentration series.
-
Quenching/Extraction Solution: A mixture like methanol/water and isooctane.
-
-
Assay Procedure: a. In a microcentrifuge tube, add 100 µL of sEH enzyme solution in assay buffer. b. Add 1 µL of the test compound solution (or DMSO for control). c. Pre-incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme. d. Start the reaction by adding 1 µL of [³H]-tDPPO substrate. e. Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of product formation. f. Stop the reaction by adding a quenching solution. g. Perform a liquid-liquid extraction to separate the unreacted hydrophobic substrate (partitions into the organic phase, e.g., isooctane) from the more polar radiolabeled diol product (remains in the aqueous phase). h. Transfer an aliquot of the aqueous phase to a scintillation vial. i. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Conceptual Radioligand Competition Binding Assay for sEH
This protocol is a conceptual framework for a competitive binding assay. It requires a suitable radioligand that binds specifically to sEH, such as a tritiated or iodinated version of a known high-affinity inhibitor.
Methodology:
-
Materials:
-
sEH Source: Membrane or cytosolic fractions from cells overexpressing sEH or tissues with high sEH expression.
-
Radioligand: A hypothetical high-affinity radiolabeled sEH inhibitor (e.g., [³H]-labeled potent urea derivative).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled sEH inhibitor.
-
Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
-
Assay Procedure: a. In a 96-well plate, combine the sEH preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled this compound test compound. b. For total binding wells, add vehicle instead of the test compound. c. For non-specific binding wells, add the non-specific binding control compound. d. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). e. Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) to separate bound from free radioligand. f. Wash the filters rapidly with ice-cold wash buffer. g. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Target 2: Calcium Release-Activated Calcium (CRAC) Channels
CRAC channels are highly calcium-selective ion channels crucial for store-operated calcium entry (SOCE) in various cells, particularly immune cells.[11] The channel is composed of the Orai protein, which forms the pore in the plasma membrane, and the STIM protein, an endoplasmic reticulum calcium sensor.[12] Upon depletion of calcium from the ER, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly interact with and activate Orai channels, leading to Ca²⁺ influx.[13] this compound derivatives have been identified as inhibitors of CRAC channels.[14][15]
Signaling Pathway
The activation of CRAC channels is a multi-step process initiated by the depletion of intracellular calcium stores. This process, known as store-operated calcium entry (SOCE), is fundamental for sustained calcium signaling in non-excitable cells.
Caption: Store-Operated Calcium Entry (SOCE) pathway mediated by STIM and Orai.
Quantitative Data: CRAC Channel Inhibitors
The inhibitory activity of this compound derivatives and other known CRAC channel blockers is typically assessed using functional assays that measure Ca²⁺ influx or I-CRAC current.
| Compound Class | Compound Name | Assay Type | IC50 | Reference |
| Phenyl-phenylethyl-urea | Compound 1 | Ca²⁺ Influx (O1S1 cells) | 0.38 µmol/L | [14] |
| Phenyl-phenylethyl-urea | Compound 1 | Ca²⁺ Influx (MSS cells) | ~0.2 µmol/L | [14] |
| Phenyl-phenylethyl-urea | Compound 2e (S-enantiomer) | Ca²⁺ Influx | 0.75 µmol/L | [14] |
| Phenyl-phenylethyl-urea | Compound 2f (R-enantiomer) | Ca²⁺ Influx | 7.60 µmol/L | [14] |
| Pyrazole | GSK-7975A | I-CRAC (Orai1) | ~4 µmol/L | [16][17] |
| Pyrazole | GSK-5503A | I-CRAC (Orai1/3) | ~4 µmol/L | [18] |
| Pyrazole | BTP2 (YM-58483) | Ca²⁺ Influx (Jurkat T cells) | 100 nmol/L | [18] |
| Other | Synta 66 | I-CRAC (RBL cells) | 1.4 µmol/L | [18] |
| Other | RO2959 | I-CRAC (RBL-2H3 cells) | ~400 nmol/L | [18] |
Experimental Protocols
Protocol 3: Conceptual Radioligand Binding Assay for CRAC Channels
Note: The development of radioligand binding assays for CRAC channels has been challenging due to the complex, multi-subunit nature of the channel and the lack of suitable, high-affinity radiolabeled antagonists. The following protocol is a general and hypothetical framework that would require the development of a specific radioligand.
Methodology:
-
Receptor Source: Prepare cell membranes from a stable cell line co-expressing STIM1 and Orai1 (e.g., HEK293 cells). High expression levels are crucial.
-
Hypothetical Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a potent and selective CRAC channel blocker (e.g., a derivative of a pyrazole or this compound compound).
-
Assay Conditions:
-
Binding Buffer: A physiological buffer such as HEPES-buffered saline containing CaCl₂.
-
Incubation: Perform incubations at a controlled temperature (e.g., room temperature or 37°C).
-
Non-specific Control: Use a high concentration of an unlabeled, structurally distinct CRAC channel blocker.
-
-
Procedure: a. Follow the general procedure for a competition binding assay as outlined in Protocol 2 . b. Incubate membranes with the hypothetical radioligand and a range of concentrations of the this compound test compound. c. Separate bound and free radioligand via rapid filtration. d. Quantify bound radioactivity by scintillation counting.
-
Data Analysis:
-
Calculate specific binding and determine IC50 and Ki values as described in Protocol 2 .
-
Alternative: Fluorescence-Based Calcium Influx Assay
Given the challenges with radioligand binding, fluorescence-based Ca²⁺ influx assays are the standard method for screening CRAC channel inhibitors. This functional assay measures the ability of a compound to block store-operated calcium entry.
Caption: Workflow for a fluorescence-based calcium influx assay.
Conclusion
While direct radioligand binding assays for this compound targets are not yet standard, particularly for CRAC channels, the protocols and data presented here provide a comprehensive guide for researchers. For soluble epoxide hydrolase, radiometric activity assays offer a robust and reliable method for determining inhibitor potency, and a conceptual framework for competitive binding assays is provided. For CRAC channels, fluorescence-based functional assays remain the gold standard for inhibitor screening. The provided workflows, signaling pathways, and quantitative data serve as a valuable resource for the discovery and development of novel this compound-based therapeutics.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New insights into the activation mechanism of store-operated calcium channels: roles of STIM and Orai - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 14. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A General Protocol for Evaluating Kinase Inhibition by Novel Compounds such as Benzhydrylurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. A crucial step in this process is the in vitro kinase inhibition assay, which measures the ability of a compound to block the activity of a specific kinase. This document provides a detailed, adaptable protocol for assessing the inhibitory potential of novel compounds, such as Benzhydrylurea, against a chosen kinase target. While a specific protocol for this compound is not established in the public domain, the following methodology outlines a standard and robust approach that can be optimized for this and other test compounds.
Principle of the Assay
The protocol described here is based on the quantification of ADP produced in the kinase reaction, which is a direct measure of kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP formation. This universal method is applicable to a wide range of kinases, regardless of their substrate, and avoids the use of radioactive materials.[2] The assay is performed in a microplate format, making it suitable for high-throughput screening (HTS).[3]
Data Presentation
The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results are often presented in a tabular format for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) |
| Kinase A | 0.5 |
| Kinase B | 12.3 |
| Kinase C | > 100 |
| Kinase D | 25.8 |
| Kinase E | 1.2 |
Experimental Protocols
This protocol is a general guideline and should be optimized for each specific kinase and inhibitor combination.[4]
Materials and Reagents
-
Kinase of interest (highly purified)[4]
-
Kinase substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
This compound (or other test compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection reagent kit (e.g., a fluorometric or luminescent kit)
-
Black, flat-bottom 96- or 384-well plates
-
Multichannel pipettor
-
Fluorescent or luminescent plate reader
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer. It is common to test compounds in a 5- or 10-dose format with 3-fold or 10-fold serial dilutions, starting from a high concentration (e.g., 100 µM).[5]
-
Reaction Setup (384-well plate format): a. Add 5 µL of the diluted this compound or control (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition) to the appropriate wells of a black 384-well plate. b. Add 10 µL of the kinase solution (diluted in assay buffer) to each well. c. Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[1]
-
Kinase Reaction Initiation: a. Prepare a reaction mixture containing ATP and the kinase substrate in the assay buffer. The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific kinase, but can be varied.[6] b. Add 5 µL of the ATP/substrate mixture to each well to initiate the kinase reaction. The final reaction volume will be 20 µL. c. Include "blank" control wells containing ATP and substrate but no kinase enzyme.[1]
-
Incubation: Incubate the plate at room temperature or a specified temperature (e.g., 30°C) for a set period, typically 30 to 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent as per the manufacturer's instructions. For example, add 20 µL of an ADP detection reagent. b. Incubate the plate for the time specified by the detection kit manufacturer (e.g., 10 minutes at room temperature). c. Measure the signal (fluorescence or luminescence) using a plate reader.
Data Analysis
-
Subtract the signal from the "blank" wells from all other data points.
-
Normalize the data: The signal from the DMSO-only wells (no inhibitor) represents 0% inhibition (maximum kinase activity), and the signal from a control inhibitor or no-enzyme wells represents 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Hypothetical Signaling Pathway Inhibition
Kinase inhibitors can block signaling pathways that are aberrantly activated in diseases. The diagram below illustrates a generic signaling cascade that could be targeted. If this compound were found to inhibit, for example, a MAP kinase (MAPK), it would block the downstream signaling events.
Caption: A hypothetical MAPK signaling pathway targeted by an inhibitor.
Conclusion
This application note provides a comprehensive, though general, protocol for conducting kinase inhibition assays. It is a foundational method for screening and characterizing novel compounds like this compound in the context of drug discovery. Researchers must optimize the assay conditions, including enzyme and substrate concentrations and incubation times, for each specific kinase target to ensure reliable and reproducible results.[4] The ultimate goal is to identify potent and selective inhibitors for further preclinical and clinical development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. promega.com.br [promega.com.br]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay: Kinase Inhibition Assay: The compound of Example 39, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H... - ChEMBL [ebi.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Troubleshooting low yield in Benzhydrylurea synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzhydrylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective method for synthesizing N-substituted ureas like this compound is the reaction of the corresponding primary amine (Benzhydrylamine) with an isocyanate source, such as potassium isocyanate, in an acidic aqueous solution.[1][2][3] This method avoids the use of highly toxic reagents like phosgene and often proceeds under mild, ambient conditions.[2][3]
Q2: Why is an acidic medium required for the reaction with potassium isocyanate?
An acidic medium is used to protonate the cyanate anion (OCN⁻) to form isocyanic acid (HNCO) in situ.[3] Isocyanic acid is the reactive electrophile that is then attacked by the nucleophilic amine (Benzhydrylamine) to form the urea linkage.
Q3: What are the primary starting materials and are there any stability concerns?
The primary starting materials are Benzhydrylamine and potassium isocyanate.
-
Benzhydrylamine: This compound is a liquid at room temperature and is chemically stable under standard conditions. However, it is sensitive to air and can absorb atmospheric CO2, so it should be stored under an inert atmosphere.[4][5]
-
Potassium Isocyanate (KOCN): This is a stable, colorless solid.[6] In aqueous solutions, it can hydrolyze, especially under acidic conditions, to form ammonia and carbonate, which can reduce its efficiency if the reaction with the amine is not rapid.[7]
Q4: What are the most likely side products that can lower my yield?
Low yields are often attributed to the formation of side products. The most common include:
-
Symmetrical 1,3-Dithis compound: If the isocyanic acid generated in situ reacts with another molecule of Benzhydrylamine instead of the intended target, this symmetrical urea can form. This can be favored if the amine is used in large excess or if the reaction conditions are not optimized.
-
Biuret and Triuret Formation: The N-H protons of the newly formed this compound are still nucleophilic and can react with another molecule of isocyanic acid.[8] This leads to the formation of biuret-like structures, and subsequently triurets, which are common impurities in urea synthesis.[8]
-
Hydrolysis Products: If water successfully competes with the amine in reacting with the isocyanate, it can lead to the formation of an unstable carbamic acid, which decomposes to regenerate the amine and carbon dioxide.[9]
Q5: How can I purify the final this compound product?
Recrystallization is the most common method for purifying solid urea derivatives. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at cooler temperatures, while impurities remain dissolved.[10] A common approach involves dissolving the crude product in a hot solvent (like ethanol or an ethanol/water mixture) and allowing it to cool slowly to form pure crystals.[10] The purified solid can then be isolated by vacuum filtration.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products.
Problem 1: Very Low or No Product Formation
| Potential Cause | Recommended Solution | Explanation |
| Incorrect pH | Ensure the reaction medium is acidic (e.g., using 1M HCl). Verify the pH of the solution before and during the amine addition. | Isocyanic acid (HNCO), the reactive electrophile, is generated from potassium cyanate under acidic conditions.[3] If the solution is neutral or basic, the concentration of HNCO will be too low for the reaction to proceed efficiently. |
| Degraded Reagents | Use fresh, high-purity Benzhydrylamine and potassium isocyanate. Ensure Benzhydrylamine has been stored under an inert atmosphere. | Benzhydrylamine can degrade upon prolonged exposure to air.[5] Potassium isocyanate can slowly hydrolyze if exposed to moisture. Impure starting materials are a common cause of low yields. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. | The reaction of sterically hindered amines like Benzhydrylamine may be slower than for simpler amines. The reaction may require several hours to reach completion at room temperature. |
Problem 2: Yield is Significantly Lower Than Expected (~30-50%)
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Stoichiometry | Use a slight excess of potassium isocyanate (e.g., 1.1 to 1.2 equivalents) relative to the Benzhydrylamine. | A slight excess of the isocyanate source can help drive the reaction to completion. However, a large excess can promote the formation of biuret and other side products. |
| Competitive Hydrolysis | Add the Benzhydrylamine solution slowly to the acidic potassium isocyanate solution. Maintain a moderate concentration. | Isocyanic acid can be hydrolyzed by water.[7] Slow addition of the amine ensures it is readily available to react with the in situ generated isocyanate, outcompeting the hydrolysis reaction. |
| Product Loss During Workup | During extraction, ensure the pH is adjusted correctly to keep the product in the organic layer. When recrystallizing, avoid using an excessive volume of hot solvent and ensure the filtrate is ice-cold during washing to minimize product loss.[10] | This compound is a solid organic compound. Significant amounts can be lost if it remains dissolved in the mother liquor after crystallization or during aqueous washes if the pH is not optimal. |
| Incorrect Reaction Temperature | Run the reaction at room temperature (ambient conditions) as a baseline.[2] | While gentle heating can sometimes increase reaction rates, it can also accelerate side reactions and the decomposition of isocyanic acid. Most urea syntheses of this type proceed well at room temperature. |
Problem 3: Product is Impure (e.g., Oily, Off-Color, or Incorrect Melting Point)
| Potential Cause | Recommended Solution | Explanation |
| Presence of Symmetrical Urea | Use a slight excess of the isocyanate source, not the amine. Ensure efficient mixing to avoid localized high concentrations of the amine. | Symmetrical 1,3-dithis compound is a common, often less soluble, byproduct. Its formation is minimized by controlling stoichiometry and ensuring the amine reacts promptly with the isocyanate. |
| Formation of Biurets | Avoid high temperatures and a large excess of potassium isocyanate. | Biurets form from the reaction of the product urea with another molecule of isocyanic acid.[8] These over-reaction products can be difficult to remove. |
| Ineffective Purification | Perform a second recrystallization using a different solvent system (e.g., isopropanol, or a toluene/heptane mixture). The use of two different solvents for recrystallization can be effective.[10] | A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired product. |
Illustrative Data on Reaction Parameters
Disclaimer: The following tables present illustrative data based on established chemical principles for N-substituted urea synthesis. This data is intended to guide optimization efforts and does not represent experimentally verified results for the specific synthesis of this compound.
Table 1: Effect of Stoichiometry on Theoretical Yield
| Benzhydrylamine (Equivalents) | KOCN (Equivalents) | Expected Predominant Product | Theoretical Yield (%) | Potential Issues |
| 1.0 | 0.8 | This compound | < 80% | Incomplete conversion of amine. |
| 1.0 | 1.1 | This compound | 85-95% | Optimal for driving the reaction to completion. |
| 1.0 | 2.0 | This compound | > 90% | Increased risk of biuret/triuret side products.[8] |
| 1.5 | 1.0 | This compound | > 95% | High risk of symmetrical 1,3-dithis compound formation. |
Table 2: Effect of Temperature and Time on Theoretical Yield
| Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) | Potential Issues |
| 10 | 12 | 75% | Slow reaction rate. |
| 25 (Ambient) | 6 | 90% | Good balance of rate and selectivity.[2] |
| 25 (Ambient) | 24 | 92% | Reaction likely complete, minimal gain for extended time. |
| 50 | 4 | 80% | Increased rate of side reactions and HNCO decomposition. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-substituted ureas from primary amines and potassium cyanate.[1][2][3]
Materials:
-
Benzhydrylamine (1.0 eq)
-
Potassium isocyanate (KOCN) (1.1 eq)
-
Hydrochloric Acid (1M)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium isocyanate (1.1 eq) in deionized water and 1M hydrochloric acid. Cool the solution in an ice bath to 0-5 °C.
-
Amine Addition: Dissolve Benzhydrylamine (1.0 eq) in a minimal amount of 1M HCl. Add this solution dropwise to the cold, stirring potassium isocyanate solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the Benzhydrylamine spot has disappeared (typically 4-6 hours). A white precipitate of this compound should form as the reaction proceeds.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Workup (for filtrate): If a significant amount of product remains in the filtrate, transfer the filtrate to a separatory funnel. Extract three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to recover additional crude product.
-
Purification: Combine all crude product and recrystallize from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Low Yield in this compound Synthesis.
References
- 1. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzhydrylamine | 91-00-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Potassium cyanate - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Optimizing reaction conditions for Benzhydrylurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzhydrylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?
A1: A widely used and straightforward method is the reaction of benzhydrylamine with urea in a high-boiling inert solvent. This approach avoids the use of hazardous reagents like phosgene or isocyanates.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are benzhydrylamine and urea. An inert, high-boiling solvent such as xylene or toluene is commonly used to facilitate the reaction at the required temperature.
Q3: What is the general reaction mechanism?
A3: The synthesis proceeds through the nucleophilic attack of the amine group of benzhydrylamine on the carbonyl carbon of urea. This is followed by the elimination of ammonia, leading to the formation of this compound. The reaction is typically driven to completion by heating to a temperature that allows for the removal of ammonia gas.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the formation of the symmetrical diarylurea, N,N'-dithis compound. This can occur if the initial product, this compound, reacts with another molecule of benzhydrylamine. Controlling the stoichiometry and reaction time is crucial to minimize this impurity. At very high temperatures, thermal decomposition of urea can also lead to the formation of biuret, though this is less common under typical laboratory conditions for this specific synthesis.[1]
Q5: How can I purify the crude this compound product?
A5: this compound is typically a crystalline solid. The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Washing the crude product with water can help remove any unreacted urea. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The reaction requires a high enough temperature to drive off ammonia. 2. Inadequate Reaction Time: The reaction may not have proceeded to completion. 3. Poor Quality Reagents: Degradation of benzhydrylamine or urea. | 1. Ensure the reaction is heated to the appropriate temperature (typically the reflux temperature of the solvent). 2. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 3. Use freshly opened or properly stored reagents. |
| Presence of a Significant Amount of N,N'-dithis compound (Symmetrical Urea) Byproduct | 1. Incorrect Stoichiometry: An excess of benzhydrylamine relative to urea can promote the formation of the disubstituted product. 2. Prolonged Reaction Time at High Temperature: Extended heating can lead to further reaction of the desired product. | 1. Use a slight excess of urea relative to benzhydrylamine (e.g., 1.1 to 1.2 equivalents of urea). 2. Monitor the reaction by TLC and stop the reaction once the starting benzhydrylamine is consumed. |
| Difficulty in Product Crystallization/Purification | 1. Presence of Oily Impurities: These can inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for obtaining pure crystals. | 1. Wash the crude product with a non-polar solvent like hexanes to remove oily impurities before recrystallization. 2. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system. |
| Product Contaminated with Unreacted Urea | 1. Incomplete Reaction. 2. Urea is Sparingly Soluble in the Work-up Solvent. | 1. Ensure the reaction has gone to completion. 2. Wash the crude product thoroughly with water during the work-up, as urea is highly water-soluble while this compound is not. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Benzhydrylamine
-
Urea
-
Xylene (or another suitable high-boiling inert solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzhydrylamine (1.0 equivalent) and urea (1.1 equivalents).
-
Add a sufficient volume of xylene to create a stirrable slurry.
-
Heat the reaction mixture to reflux (approximately 140°C for xylene) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude solid with water to remove any unreacted urea.
-
Purify the crude this compound by recrystallization from ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
The following tables provide representative data on how varying reaction conditions can impact the yield of this compound. These are illustrative and actual results may vary.
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Molar Ratio (Amine:Urea) | Solvent | Yield (%) |
| 100 | 6 | 1:1.1 | Toluene | 45 |
| 120 | 6 | 1:1.1 | Toluene | 65 |
| 140 | 6 | 1:1.1 | Xylene | 85 |
| 160 | 6 | 1:1.1 | Xylene | 82 (with increased byproduct formation) |
Table 2: Effect of Molar Ratio on Yield
| Temperature (°C) | Reaction Time (h) | Molar Ratio (Amine:Urea) | Solvent | Yield (%) |
| 140 | 6 | 1:1 | Xylene | 78 |
| 140 | 6 | 1:1.1 | Xylene | 85 |
| 140 | 6 | 1:1.2 | Xylene | 86 |
| 140 | 6 | 1:1.5 | Xylene | 87 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Identifying and minimizing byproducts in Benzhydrylurea reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during Benzhydrylurea synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a significant amount of a high-molecular-weight byproduct that is insoluble in my desired solvent. What could it be and how can I minimize it?
A1: The most probable high-molecular-weight byproduct is N,N'-dithis compound . This impurity arises from the reaction of benzhydryl isocyanate, a potential intermediate, with the starting material, benzhydrylamine.
Troubleshooting Steps to Minimize N,N'-dithis compound:
-
Control Stoichiometry: Use a slight excess of the urea source (e.g., urea, potassium cyanate) relative to benzhydrylamine. This ensures that the benzhydryl isocyanate intermediate, once formed, preferentially reacts with the more abundant ammonia or cyanate ions rather than another molecule of benzhydrylamine.
-
Slow Addition of Amine: If the reaction involves generating an isocyanate in situ, adding the benzhydrylamine solution slowly to the reaction mixture containing the isocyanate precursor can help maintain a low concentration of the amine, thus disfavoring the formation of the symmetrical N,N'-dithis compound.[1]
-
Lower Reaction Temperature: High temperatures can promote the self-condensation of benzhydrylamine with the isocyanate intermediate. Conducting the reaction at the lowest effective temperature can help minimize this side reaction.
Q2: I am observing several small, polar impurities in my crude product upon analysis by TLC and HPLC. What are the likely sources of these byproducts?
A2: When using urea as a reactant at elevated temperatures, several polar byproducts can form due to its thermal decomposition.[2] These byproducts include:
-
Biuret: Formed from the condensation of two urea molecules.
-
Triuret: Formed from the condensation of three urea molecules.
-
Cyanuric acid, Ammelide, and Ammeline: These are triazine-based compounds that can form at higher temperatures from the decomposition and cyclization of urea and its initial decomposition products.[2]
Troubleshooting Steps to Minimize Urea-Related Byproducts:
-
Optimize Reaction Temperature: Avoid excessive heating. The thermal decomposition of urea becomes significant at temperatures above its melting point (133-135 °C). Aim for the lowest possible temperature that allows for a reasonable reaction rate.
-
Use an Alternative Isocyanate Source: Consider using a more controlled source of isocyanic acid, such as potassium cyanate (KOCN) or by employing phosgene alternatives like N,N'-Carbonyldiimidazole (CDI).[3] When using CDI, ensure the correct order of addition to prevent the formation of symmetrical ureas.[1]
-
Reaction Time: Minimize the reaction time to reduce the exposure of urea to prolonged heating.
Q3: My final product yield is consistently low, and I have a significant amount of unreacted benzhydrylamine. What are the potential causes and solutions?
A3: Low conversion of benzhydrylamine can be attributed to several factors:
-
Insufficient Activation of Urea: The direct reaction of benzhydrylamine with urea often requires elevated temperatures to generate isocyanic acid in situ. If the temperature is too low, the reaction will be slow and incomplete.
-
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the isocyanate intermediate back to benzhydrylamine, thus reducing the yield of the desired product.
-
Sub-optimal pH: The reaction conditions, particularly the pH, can influence the reactivity of the amine and the stability of the intermediates.
Troubleshooting Steps to Improve Yield:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the isocyanate intermediate.
-
Temperature Optimization: Carefully increase the reaction temperature in increments to find the optimal balance between reaction rate and byproduct formation.
-
Catalyst Addition: In some cases, the addition of a Lewis acid or a mild base might facilitate the reaction, though this needs to be empirically determined for this specific reaction.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies, such as the reaction of benzhydrylamine with a pre-formed isocyanate or the use of coupling agents like CDI.[3]
Data Presentation: Byproduct Profile in a Typical this compound Synthesis
The following table summarizes potential byproducts, their likely causes, and suggested minimization strategies. The percentages are illustrative and can vary significantly based on the specific reaction conditions.
| Byproduct | Typical % (Illustrative) | Likely Cause | Minimization Strategy |
| N,N'-dithis compound | 5 - 15% | Reaction of benzhydryl isocyanate intermediate with benzhydrylamine. | Use a slight excess of the urea source, slow addition of benzhydrylamine, and lower the reaction temperature. |
| Unreacted Benzhydrylamine | 2 - 10% | Incomplete reaction due to low temperature, insufficient reaction time, or hydrolysis of intermediates. | Optimize reaction temperature and time, ensure anhydrous conditions, and consider alternative synthetic routes. |
| Biuret | 1 - 5% | Thermal decomposition and self-condensation of urea at elevated temperatures. | Maintain reaction temperature below 150°C, minimize reaction time, or use an alternative to urea. |
| Cyanuric Acid | < 2% | High-temperature decomposition and cyclization of urea-derived intermediates.[2] | Keep the reaction temperature as low as possible. |
| Other Urea Decomposition Products | < 1% | High-temperature degradation of urea.[2] | Use the mildest possible reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzhydrylamine and Urea
This protocol aims to minimize byproduct formation by controlling the reaction temperature.
Materials:
-
Benzhydrylamine
-
Urea
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzhydrylamine (1.0 eq) and urea (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration of benzhydrylamine approx. 0.5 M).
-
Heat the reaction mixture to 110-120°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure this compound.
Protocol 2: Purification and Analysis of this compound
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Analysis (TLC):
-
Mobile Phase: Ethyl acetate/Hexanes (e.g., 1:1 v/v, adjust as needed for optimal separation).
-
Stationary Phase: Silica gel plates.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Overcoming Benzhydrylurea Solubility Issues in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with benzhydrylurea and its derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating when I add it to my aqueous assay buffer. What is the primary cause of this?
A1: this compound and many of its derivatives are characterized by poor water solubility. This is often due to their lipophilic nature and high crystal lattice energy. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's solubility limit in the final solution can be exceeded, leading to precipitation. This is a common issue for many compounds classified as Biopharmaceutics Classification System (BCS) Class II or IV.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to keep the final concentration of DMSO in the bioassay as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: Are there any alternatives to DMSO for dissolving this compound?
A3: Yes, other organic solvents can be considered, although their suitability depends on the specific this compound derivative and the nature of the bioassay. Potential alternatives include:
-
Ethanol: A polar protic solvent that can be less toxic to cells than DMSO at similar concentrations.
-
Dimethylformamide (DMF): Another potent aprotic solvent, but like DMSO, it can have toxic effects on cells.
-
N-Methyl-2-pyrrolidone (NMP): A versatile solvent with a good safety profile for some applications.
It is essential to perform solvent tolerance tests for your specific cell line or assay system to determine the maximum allowable concentration of any alternative solvent.
Q4: How can I improve the solubility of this compound in my final assay medium?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of this compound:
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in the final assay buffer can increase the solubility of the compound.
-
pH Adjustment: If the this compound derivative has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Troubleshooting Guides
Problem: Precipitate Formation During Stock Solution Dilution
Table 1: Troubleshooting Precipitate Formation
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of the this compound compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your assay buffer. |
| Rapid Dilution Shock | Instead of a single large dilution, perform a serial dilution of the DMSO stock with the assay buffer. This gradual decrease in solvent strength can prevent immediate precipitation. |
| Temperature Effects | Ensure both the stock solution and the assay buffer are at the same temperature before mixing. Some compounds are less soluble at lower temperatures. Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of compound stability. |
| Buffer Composition | High salt concentrations or the presence of certain ions in the buffer can decrease the solubility of organic compounds (salting out). Consider using a buffer with a lower ionic strength if possible. |
Problem: Inconsistent or Non-reproducible Bioassay Results
Table 2: Troubleshooting Inconsistent Bioassay Data
| Potential Cause | Recommended Solution |
| Undissolved Compound | Even if no visible precipitate is present, micro-precipitates can form, leading to an inaccurate concentration of the active compound. After dilution, briefly sonicate or vortex the solution to ensure complete dissolution. Visually inspect the solution for any turbidity. |
| Solvent Effects | The final concentration of the organic solvent (e.g., DMSO) may be affecting the biological system. Ensure that all experimental wells, including controls, contain the same final concentration of the solvent. Run a solvent-only control to assess its impact. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plasticware (e.g., pipette tips, microplates). Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer can mitigate this issue. |
| Compound Degradation | The this compound derivative may be unstable in the aqueous buffer over the time course of the experiment. Prepare fresh dilutions of the compound immediately before each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro bioassays.
Materials:
-
This compound compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Directly before adding to the assay, dilute the intermediate DMSO solutions into the pre-warmed assay buffer to achieve the final desired concentrations.
-
The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects the assay (typically <0.5%).
-
Vortex the final working solutions gently immediately after preparation.
-
Protocol 2: Histamine H3 Receptor Binding Assay
This compound derivatives have been investigated as histamine H3 receptor antagonists. This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the H3 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Radioligand: [3H]-Nα-methylhistamine
-
Non-specific binding control: Unlabeled histamine or a known H3 receptor antagonist (e.g., ciproxifan) at a high concentration (e.g., 10 µM)
-
Test compound (this compound derivative) at various concentrations
-
96-well microplate
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
Radioligand (at a concentration close to its Kd)
-
Either:
-
Vehicle (for total binding)
-
Non-specific binding control (for non-specific binding)
-
Test compound at various concentrations
-
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filter discs to scintillation vials.
-
Add scintillation fluid to each vial and allow it to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for using this compound in bioassays.
Caption: Histamine H3 receptor signaling pathway and the inhibitory action of this compound.
Technical Support Center: Improving the Stability of Benzhydrylurea in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Benzhydrylurea in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other urea derivatives, the urea functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The bulky benzhydryl group may also influence its degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Urea Linkage: This is a common degradation route for urea-containing compounds.[1] Depending on the pH, this can lead to the formation of benzhydrylamine and isocyanic acid, which can further degrade to ammonia and carbon dioxide.
-
Reactions involving the Benzhydryl Group: The benzhydryl moiety itself can be susceptible to oxidation or other reactions, potentially leading to the formation of benzophenone or other related compounds.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[2][3] A validated stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability over time.
Q4: What general strategies can I employ to improve the stability of this compound in solution?
A4: To enhance the stability of this compound in solution, consider the following strategies:
-
pH Control: Maintaining the pH of the solution within a stable range is critical. For many urea compounds, a pH range of 4-8 has been shown to be more stable.[4][5]
-
Temperature Control: Storing solutions at lower temperatures can significantly slow down the rate of degradation.
-
Protection from Light: If this compound is found to be photolabile, protecting the solution from light by using amber vials or storing it in the dark is essential.
-
Use of Co-solvents: For hydrophobic compounds like this compound, the use of co-solvents can sometimes enhance stability by altering the polarity of the solution.[6][7]
-
Inert Atmosphere: If oxidation is a concern, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in aqueous solution.
Possible Cause: The pH of the solution is outside the optimal stability range for this compound.
Troubleshooting Steps:
-
Determine the pH of your solution.
-
Perform a pH stability study:
-
Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Dissolve this compound in each buffer at a known concentration.
-
Monitor the concentration of this compound over time using a stability-indicating HPLC method.
-
-
Analyze the data: Identify the pH at which the degradation rate is the lowest.
-
Adjust the pH of your experimental solution: Use the optimal buffer system identified in the stability study for your future experiments.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct forced degradation studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[8][9] This will help in tentatively identifying the unknown peaks.
-
Mass Spectrometry (MS) Analysis: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for elucidating the structures of the degradation products.
-
Evaluate Degradation Pathways: Based on the identified structures, you can propose the degradation pathways of this compound under different stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period. A control sample should be kept in the dark.
3. Analysis:
-
At each time point, analyze the stressed samples using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | - | 70°C | 24, 48, 72 hours |
| Photolytic | UV & Visible Light | Room Temperature | 24, 48, 72 hours |
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a systematic approach to developing an HPLC method capable of separating this compound from its degradation products.
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the degradation products from the parent peak.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution between all peaks.
-
The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Proposed degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved topical formulation for urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Benzhydrylurea Experiments: A Technical Support Center for Improved Reproducibility
Researchers and scientists in drug development often face challenges with the reproducibility of experiments involving benzhydrylurea and its derivatives. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, aiming to enhance experimental success and consistency.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-benzhydrylurea?
A1: The most prevalent and straightforward method for synthesizing N-benzhydrylurea is the reaction of benzhydrylamine with an isocyanate source, typically potassium isocyanate, in an acidic aqueous solution. This method is favored for its relatively mild conditions and simple work-up procedure.
Q2: What are the potential side reactions that can occur during the synthesis of N-benzhydrylurea?
A2: Several side reactions can lead to impurities and lower yields. The most common include:
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Biuret formation: The already formed this compound can react with another molecule of isocyanate, leading to the formation of a biuret derivative.
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Reaction of isocyanate with water: Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reduces the amount of isocyanate available to react with the benzhydrylamine.
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Formation of symmetrical ureas: If the isocyanate source is not handled properly, it can lead to the formation of symmetrical ureas as byproducts.
Q3: How can I tell if my reaction has gone to completion?
A3: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the this compound product should appear, and the spot for the starting material, benzhydrylamine, should diminish or disappear completely.
Q4: What are the expected spectroscopic characteristics of N-benzhydrylurea?
A4: While specific NMR data can vary slightly based on the solvent and instrument, you can generally expect the following from 1H and 13C NMR spectroscopy. This information is crucial for confirming the identity and purity of your product.
Experimental Protocols
A reliable protocol for the synthesis of N-benzhydrylurea is critical for reproducibility. Below is a detailed methodology based on common synthetic procedures.
Synthesis of N-Benzhydrylurea from Benzhydrylamine and Potassium Isocyanate
This protocol outlines the synthesis of N-benzhydrylurea from benzhydrylamine and potassium isocyanate in an acidic aqueous medium.
Materials:
-
Benzhydrylamine
-
Potassium isocyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve Benzhydrylamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzhydrylamine in a suitable volume of deionized water and a small amount of ethanol to aid solubility.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution until it is acidic (pH 1-2). This converts the benzhydrylamine to its hydrochloride salt, which is more soluble in water.
-
Prepare Isocyanate Solution: In a separate beaker, dissolve potassium isocyanate in deionized water.
-
Reaction: Cool the benzhydrylamine hydrochloride solution to 0-5 °C in an ice bath. Slowly add the potassium isocyanate solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
Precipitation: As the reaction progresses, N-benzhydrylurea will precipitate out of the solution as a white solid.
-
Isolation: Isolate the product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the purified N-benzhydrylurea in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide
Poor reproducibility in this compound experiments can often be traced back to specific procedural steps. This guide addresses common problems in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss of isocyanate: The isocyanate may have reacted with water. 3. Incorrect stoichiometry: The molar ratio of reactants may be incorrect. 4. Suboptimal pH: The pH of the reaction mixture may not be acidic enough. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting amine. 2. Maintain a low reaction temperature (0-5 °C) to minimize the reaction of isocyanate with water.[1] 3. Carefully calculate and weigh the reactants to ensure the correct molar ratios. 4. Ensure the initial solution of benzhydrylamine is sufficiently acidic (pH 1-2) before adding the isocyanate. |
| Product is Impure (multiple spots on TLC) | 1. Formation of side products: Biuret formation or other side reactions may have occurred. 2. Incomplete washing: Salts or unreacted starting materials may not have been fully removed. | 1. Add the isocyanate solution slowly and maintain a low temperature to minimize side reactions. 2. Wash the crude product thoroughly with cold deionized water. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for higher purity. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Impurities can prevent the product from crystallizing properly. 2. Residual solvent: The product may not be fully dry. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be required. 2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty Filtering the Product | 1. Very fine precipitate: The product may have precipitated as very fine particles, clogging the filter paper. | 1. Allow the precipitate to settle before filtration. Using a different type of filter paper (e.g., with a larger pore size) may also help. |
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of the synthesis and potential troubleshooting steps is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Workflow for the synthesis of N-Benzhydrylurea.
Caption: Decision tree for troubleshooting common issues.
Caption: Common side reactions in this compound synthesis.
References
Technical Support Center: Optimizing Benzhydrylurea Concentration for Cell Culture Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Benzhydrylurea in cell culture experiments. As specific data for this compound in this application is limited in publicly available scientific literature, this guide offers a comprehensive framework for determining optimal concentrations, troubleshooting common issues, and establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As there is no established optimal concentration for this compound across different cell lines, it is crucial to perform a dose-response experiment to determine the effective concentration range for your specific cell type. A broad range of concentrations, starting from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM or higher), is recommended for initial screening.
Q2: How can I determine the cytotoxicity of this compound in my cell line?
A2: Cytotoxicity can be assessed using various standard assays that measure cell viability and death. Common methods include MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity, or assays that detect membrane integrity loss, such as trypan blue exclusion or LDH release assays.
Q3: What should I do if this compound precipitates in my cell culture medium?
A3: Precipitation can be due to low solubility in aqueous solutions. Ensure the stock solution of this compound, typically dissolved in an organic solvent like DMSO, is properly prepared and diluted. When adding to the culture medium, ensure thorough mixing. It is also advisable to not exceed a final DMSO concentration of 0.5% in the culture medium, as higher concentrations can be toxic to cells. If precipitation persists, consider using a different solvent or a specialized formulation.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the biological question being investigated and the nature of the expected cellular response. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term toxicity, incubation for 24, 48, or 72 hours is common. A time-course experiment is recommended to determine the ideal duration.
Q5: Are there any known signaling pathways affected by this compound?
A5: Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, related urea-based compounds have been shown to influence various pathways. Researchers should consider investigating pathways relevant to their area of study, such as proliferation, apoptosis, or specific receptor signaling, as a starting point.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death in Control Group | DMSO toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.5%. Run a vehicle-only control to assess DMSO tolerance of your cell line. |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly check cultures for signs of contamination. Use aseptic techniques and test for mycoplasma. | |
| Inconsistent or Non-reproducible Results | Pipetting errors or uneven cell seeding | Ensure accurate pipetting and a homogenous cell suspension before seeding. |
| Variability in this compound stock solution | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. | |
| No Observable Effect of this compound | Concentration is too low | Test a wider and higher range of concentrations. |
| Incubation time is too short | Increase the duration of exposure to the compound. | |
| Compound instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. | |
| This compound Precipitates in Medium | Poor solubility | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low. Vortex well upon dilution. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. .
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates how to present data from a dose-response cytotoxicity assay.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 5 | 85.3 ± 6.1 |
| 10 | 62.7 ± 5.8 |
| 25 | 48.9 ± 4.9 |
| 50 | 25.4 ± 3.7 |
| 100 | 10.2 ± 2.1 |
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway Potentially Modulated by a Urea-Based Compound
Disclaimer: This is a hypothetical pathway for illustrative purposes, as the specific molecular targets of this compound are not well-documented.
Hypothetical signaling pathway for a urea-based compound.
Navigating Unexpected Turns in Benzhydrylurea SAR: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during Structure-Activity Relationship (SAR) studies of benzhydrylurea analogs. The information is designed to help researchers interpret their data, refine experimental strategies, and overcome common hurdles in the drug discovery process.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Flat or Inconclusive SAR
Q1: My newly synthesized this compound analogs show very little change in activity, resulting in a "flat" SAR. What could be the underlying cause?
A1: A flat SAR can be discouraging, but it provides valuable information. Several factors could be at play:
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"Privileged" Benzhydryl Scaffold: The benzhydryl moiety itself might be the dominant contributor to the observed biological activity, with the substitutions you've made having minimal impact on the key interactions with the target.
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Incorrect Binding Hypothesis: Your initial hypothesis about how the molecule interacts with the target might be inaccurate. The substitutions may be in a region of the molecule that does not significantly influence binding affinity.
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Off-Target Effects: The observed activity might be due to an off-target interaction, and the SAR for this off-target may be insensitive to your chemical modifications.
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Physicochemical Properties: The analogs might have poor solubility or high plasma protein binding, masking the true cellular activity.
Troubleshooting Workflow for Flat SAR:
Caption: Troubleshooting workflow for a flat SAR.
Issue 2: Poor In Vitro - In Vivo Correlation
Q2: My this compound analog is potent in in vitro assays, but shows poor efficacy in animal models. What are the likely reasons for this discrepancy?
A2: A lack of in vitro-in vivo correlation is a common challenge in drug discovery. Potential causes include:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor tissue distribution.
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Metabolic Instability: The compound might be rapidly metabolized in the liver, leading to low systemic exposure.
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P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux pumps like P-gp, which actively transport it out of cells, reducing its intracellular concentration at the target site.
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Toxicity: The compound may cause unforeseen toxicity in vivo, leading to a lack of efficacy at tolerated doses.
Troubleshooting Workflow for Poor In Vitro-In Vivo Correlation:
Caption: Troubleshooting workflow for poor in vitro-in vivo correlation.
Issue 3: Unexpected Cytotoxicity or Off-Target Activity
Q3: Some of my this compound analogs are showing significant cytotoxicity in cell-based assays, which doesn't correlate with their on-target potency. How can I investigate this?
A3: Unexplained cytotoxicity often points to off-target effects. Here's how to approach this:
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hERG Inhibition: The hERG potassium channel is a common off-target that can lead to cardiotoxicity.
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Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions and toxicity.
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Kinase Promiscuity: If your primary target is a kinase, your compounds may be inhibiting other kinases, leading to a complex cellular response.
Signaling Pathway for Off-Target Kinase Effects:
Caption: Off-target kinase inhibition pathway.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data that might be generated during a this compound SAR study.
Table 1: In Vitro Potency and Cytotoxicity
| Compound ID | R-Group Substitution | Primary Target IC50 (nM) | Cytotoxicity CC50 (µM) |
| BZU-001 | H | 50 | > 10 |
| BZU-002 | 4-Cl | 25 | 8.5 |
| BZU-003 | 4-OCH3 | 150 | > 10 |
| BZU-004 | 3-CF3 | 15 | 2.1 |
Table 2: ADME & Safety Profiling
| Compound ID | hERG IC50 (µM) | P-gp Efflux Ratio | Metabolic Stability (t1/2 in HLM, min) |
| BZU-001 | > 30 | 1.2 | 45 |
| BZU-002 | 15 | 3.5 | 30 |
| BZU-003 | > 30 | 1.5 | 15 |
| BZU-004 | 5 | 5.8 | 25 |
Experimental Protocols
General Synthesis of N-Benzhydryl-N'-Aryl Ureas
A general and efficient method for the parallel synthesis of a library of N-benzhydryl-N'-aryl ureas can be achieved through the reaction of benzhydrylamine with various aryl isocyanates.
Experimental Workflow:
Caption: General synthesis workflow for N-benzhydryl-N'-aryl ureas.
Procedure:
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To a solution of benzhydrylamine (1.0 eq) in anhydrous dichloromethane (DCM), add the desired aryl isocyanate (1.1 eq).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-benzhydryl-N'-aryl urea.
hERG Patch-Clamp Assay
The hERG patch-clamp assay is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel.
Procedure:
-
HEK293 cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing pulse to +20 mV is applied to activate the channels, followed by a repolarizing pulse to -50 mV to elicit the tail current.
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The test compound is perfused at various concentrations, and the inhibition of the hERG tail current is measured.
-
IC50 values are calculated from the concentration-response curve.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.
Procedure:
-
MDCK-MDR1 cells are seeded on a permeable support (e.g., Transwell inserts) and allowed to form a confluent monolayer.
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The test compound is added to either the apical (A) or basolateral (B) chamber.
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After a defined incubation period, the concentration of the compound in the opposite chamber is quantified by LC-MS/MS.
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The apparent permeability (Papp) is calculated for both directions (A to B and B to A).
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The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio significantly greater than 2 suggests that the compound is a P-gp substrate.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.
Procedure:
-
Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
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The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH.
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After incubation, the reaction is quenched, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
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The IC50 value is determined from the concentration-dependent inhibition of metabolite formation.
Technical Support Center: Scaling Up Benzhydrylurea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Benzhydrylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most common and industrially viable routes for the synthesis of this compound on a larger scale typically involve:
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Route A: Reaction of benzhydrylamine with a urea equivalent, such as urea itself or a more reactive derivative like an isocyanate.
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Route B: Direct reaction of benzhydrol with urea, often under acidic conditions.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Key parameters to monitor include:
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Temperature: Exothermic reactions require careful temperature control to prevent side reactions and ensure safety.
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Rate of Reagent Addition: Controlled addition of reagents is crucial to manage reaction exotherms and maintain optimal concentration profiles.
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Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to avoid localized "hot spots" and improve reaction kinetics.
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Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is critical for maximizing yield and minimizing impurity formation.
Q3: What are the typical impurities encountered in this compound synthesis and how can they be minimized?
A3: Common impurities may include unreacted starting materials (benzhydrylamine or benzhydrol), symmetrical ureas (dithis compound if benzhydrylamine is used in excess), and byproducts from side reactions. Minimizing these impurities can be achieved by:
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Stoichiometric control of reactants.
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Careful control of reaction temperature.
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Optimizing the reaction time to avoid prolonged exposure to harsh conditions.
Q4: What are the recommended methods for the purification of this compound at an industrial scale?
A4: Recrystallization is a highly effective method for purifying solid this compound on a large scale.[1][2][3][4][5] The choice of solvent is critical and should be based on the solubility profile of this compound and its impurities. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of the purified product upon cooling.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My scale-up reaction is resulting in a significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I troubleshoot this?
A: Low yield upon scale-up is a common issue. Here’s a systematic approach to troubleshooting:
-
Inadequate Mixing:
-
Problem: In larger reactors, inefficient mixing can lead to poor mass and heat transfer, resulting in localized areas of low reactant concentration or "hot spots" that can promote side reactions.
-
Solution: Ensure the agitator speed and design are appropriate for the reactor volume and viscosity of the reaction mixture. Consider installing baffles to improve mixing.
-
-
Poor Temperature Control:
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Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to thermal degradation of the product or the formation of unwanted byproducts.
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Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Sub-optimal Reagent Addition:
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Problem: Adding reagents too quickly can lead to high local concentrations, promoting the formation of byproducts.
-
Solution: Control the rate of addition of the limiting reagent. Use a dosing pump for precise and consistent addition.
-
-
Incomplete Reaction:
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Problem: The reaction may not have gone to completion due to the factors mentioned above or insufficient reaction time.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times.
-
Issue 2: Product Purity is Lower than Expected
Q: The purity of the isolated this compound from my pilot-scale batch is below the required specification. What steps can I take to improve it?
A: Purity issues can often be traced back to the reaction conditions or the work-up and isolation procedure.
-
Review Reaction Parameters:
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Action: As with low yield, re-evaluate temperature control, mixing, and reagent addition rates. Side reactions are often temperature-dependent.
-
-
Optimize the Work-up Procedure:
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Problem: The work-up procedure developed at the lab scale may not be as effective at a larger scale. For example, phase separations in extractions can be slower and less efficient.
-
Solution: Ensure adequate time and agitation for extractions and washes. Check the pH of aqueous layers to ensure complete neutralization or separation of acidic/basic impurities.
-
-
Improve the Crystallization/Recrystallization Process:
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Problem: Rapid cooling during crystallization can trap impurities within the crystal lattice.[3] The choice of solvent may also need to be re-evaluated for scale-up.
-
Solution:
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Implement a controlled cooling profile for the crystallization process. Slower cooling generally results in purer crystals.[3]
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Perform a solvent screen to identify the optimal recrystallization solvent or solvent mixture for your specific impurity profile.
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Consider a hot filtration step before cooling to remove any insoluble impurities.[4]
-
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound
| Parameter | Lab-Scale (10g) | Scale-Up (1kg) | Key Considerations for Scale-Up |
| Reactant 1: Benzhydrylamine | 5.4 g | 540 g | Ensure high purity of starting material. |
| Reactant 2: Urea | 3.3 g | 330 g | Use an excess of urea to drive the reaction. |
| Solvent | Toluene | Toluene | Ensure adequate solvent volume for good mixing. |
| Reaction Temperature | 100 °C | 100-105 °C | Monitor internal temperature closely; account for exotherm. |
| Reaction Time | 4 hours | 6-8 hours | Monitor reaction completion by in-process controls (e.g., HPLC). |
| Yield (Isolated) | 85% | 75-80% | Yield reduction on scale-up is common; focus on optimization. |
| Purity (by HPLC) | >99% | 98-99% | Purity may require optimization of reaction and purification steps. |
| Purification Method | Recrystallization from Ethanol/Water | Recrystallization from Ethanol/Water | Controlled cooling and efficient filtration are critical. |
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound from Benzhydrylamine and Urea
1. Reaction Setup:
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Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with benzhydrylamine (1.0 eq) and toluene (10 volumes).
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Begin agitation and add urea (1.5 eq).
2. Reaction:
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Heat the reaction mixture to 100-105 °C and maintain this temperature for 6-8 hours.
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Monitor the reaction progress by HPLC until the consumption of benzhydrylamine is complete.
3. Work-up and Isolation:
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Cool the reaction mixture to 80 °C and add water (5 volumes).
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Stir for 30 minutes, then stop the agitation and allow the layers to separate.
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Separate the aqueous layer and wash the organic layer with water (2 x 5 volumes).
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Concentrate the organic layer under reduced pressure to afford the crude this compound.
4. Purification:
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Add ethanol (5 volumes) to the crude product and heat to reflux to dissolve.
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If necessary, perform a hot filtration to remove any insoluble matter.
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Gradually add water (2-3 volumes) until the solution becomes turbid.
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Cool the mixture slowly to 0-5 °C with gentle stirring to induce crystallization.
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Isolate the solid product by filtration and wash the filter cake with a cold ethanol/water mixture.
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Dry the purified this compound under vacuum at 50-60 °C to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Preventing degradation of Benzhydrylurea during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Benzhydrylurea during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of urea and its derivatives, the two primary degradation pathways are hydrolysis and thermal degradation.[1][2][3]
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Hydrolysis: The urea functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would likely lead to the cleavage of the C-N bond, yielding benzhydrylamine and isocyanic acid, which would further hydrolyze to ammonia and carbon dioxide.[2][3]
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Thermal Degradation: At elevated temperatures, urea compounds can decompose. For substituted ureas like this compound, a likely thermal degradation pathway involves the dissociation into benzhydryl isocyanate and ammonia, or potentially into benzhydrylamine and isocyanic acid.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8 °C) is recommended. The material should be protected from light to prevent potential photodegradation.
Q3: How can I detect the degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or, more definitively, through analytical techniques. The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for their quantification.
Q4: What are the likely degradation products of this compound?
A4: Based on the potential degradation pathways, the following are the most probable degradation products:
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From Hydrolysis: Benzhydrylamine, Ammonia, and Carbon Dioxide.
-
From Thermal Degradation: Benzhydryl isocyanate and Ammonia, or Benzhydrylamine and Isocyanic Acid.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a stored sample. | Degradation of this compound. | 1. Confirm the identity of the new peaks using techniques like LC-MS to see if they correspond to potential degradation products (e.g., benzhydrylamine). 2. Review storage conditions. Was the sample exposed to high temperatures, humidity, or light? 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. |
| Change in physical appearance (e.g., discoloration, melting). | Significant degradation. | 1. Do not use the sample for experiments where purity is critical. 2. Analyze a small portion of the sample by HPLC to determine the extent of degradation. 3. If possible, purify the material. Otherwise, discard the batch and obtain a fresh, pure sample. |
| Poor reproducibility of experimental results. | Inconsistent purity of this compound due to degradation. | 1. Always use freshly prepared solutions of this compound for your experiments. 2. Routinely check the purity of your stock material using a validated stability-indicating HPLC method. 3. Ensure all batches of this compound used in a study have a consistent purity profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 70 °C for 48 hours. Also, heat a solution of this compound at 70 °C for 24 hours.
-
Photodegradation: Expose a solution of this compound and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method (see Protocol 2 for a starting point).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.
Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a linear gradient, e.g., 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Development Strategy:
-
Inject the unstressed this compound sample to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent compound and from each other.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Relationship between storage conditions and stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Hydrolysis of Urea - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Benzhydrylurea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during the experimental process of enhancing the oral bioavailability of benzhydrylurea derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What are the initial steps I should take to improve its dissolution?
A1: Poor aqueous solubility is a common challenge for this compound derivatives. Initial steps to consider include:
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Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, leading to a faster dissolution rate.[1][2][3]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the dissolution medium to favor the ionized form can significantly enhance solubility.
-
Use of Co-solvents: Employing a water-miscible organic solvent in which the compound is more soluble can be a straightforward initial approach for in vitro testing.
Q2: I'm observing high variability in my in vivo oral absorption data. What could be the contributing factors?
A2: High variability in oral absorption can stem from several factors:
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Food Effects: The presence or absence of food can significantly alter the gastrointestinal (GI) environment, affecting drug dissolution and absorption. It is crucial to standardize feeding protocols in your animal studies.
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Polymorphism: Different crystalline forms (polymorphs) of your compound can have different solubilities and dissolution rates, leading to variable absorption.[4][5][6][7][8] It is advisable to characterize the solid-state properties of your drug substance.
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First-Pass Metabolism: Extensive metabolism in the gut wall or liver can lead to variable amounts of the active drug reaching systemic circulation.[9][10][11][12][13] Consider investigating the metabolic stability of your compound.
Q3: What are the most promising formulation strategies for improving the oral bioavailability of this compound derivatives?
A3: Several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate and absorption. Urea itself has been used as a carrier for solid dispersions.[14][15][16]
-
Lipid-Based Formulations: For lipophilic this compound derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the GI tract and promote lymphatic absorption.[17][18][19][20][21][22]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its permeability.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.[23][24][25][26][27]
Q4: How can I assess the potential for first-pass metabolism of my this compound derivative early in development?
A4: Early assessment of first-pass metabolism is crucial. Key in vitro models include:
-
Liver Microsomes/S9 Fractions: These subcellular fractions contain the primary drug-metabolizing enzymes and can be used to determine the metabolic stability of your compound.
-
Hepatocytes: Primary hepatocytes provide a more complete picture of hepatic metabolism, including both Phase I and Phase II metabolic pathways.
-
Caco-2 Cell Monolayers: This cell line can be used to assess intestinal metabolism and efflux transporter activity.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Low and Inconsistent Dissolution Profiles
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Wettability | Incorporate a surfactant (e.g., Tween 80, SLS) into the dissolution medium. | Surfactants reduce the surface tension between the drug particles and the medium, improving wetting and dissolution. |
| Particle Agglomeration | Employ micronization or nano-sizing techniques followed by formulation with a dispersant. | Smaller particles have a higher surface area but can agglomerate. A dispersant prevents this, ensuring individual particles are exposed to the dissolution medium.[1] |
| Drug Degradation in Dissolution Medium | Analyze the stability of the compound in the chosen dissolution buffer at different time points using HPLC. Adjust buffer composition or pH if degradation is observed. | This compound derivatives may be susceptible to hydrolysis at certain pH values. Ensuring the stability of the compound during the dissolution test is critical for accurate results. |
| Polymorphic Conversion | Characterize the solid form of the drug before and after the dissolution experiment using techniques like PXRD or DSC. | A less soluble, more stable polymorphic form may crystallize out during the experiment, leading to a decrease in the dissolution rate over time.[4][5][7] |
Issue 2: Poor Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Low Apical Concentration | Increase the concentration of the drug in the apical chamber, possibly by using a solubilizing agent (e.g., cyclodextrin, co-solvent). Ensure the concentration of the solubilizer is non-toxic to the cells. | The driving force for passive diffusion is the concentration gradient. Increasing the soluble drug concentration on the apical side can enhance transport. |
| P-glycoprotein (P-gp) Efflux | Co-administer a known P-gp inhibitor (e.g., verapamil) and compare the apparent permeability (Papp) with and without the inhibitor. | A significant increase in Papp in the presence of the inhibitor suggests that your compound is a substrate for this efflux transporter. |
| Poor Transcellular Transport | Consider formulating the drug in a permeability-enhancing formulation, such as a lipid-based system, for subsequent in vitro and in vivo studies. | Some formulations can interact with the cell membrane to transiently increase its fluidity, thereby enhancing drug permeation. |
| Cell Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer has been maintained. | A drop in TEER indicates damage to the cell junctions, which can lead to artificially high permeability values for paracellular transport markers but may not reflect the true transcellular permeability of your compound. |
Data Presentation
Table 1: Comparison of Formulation Strategies for a Model this compound Derivative
| Formulation Strategy | Drug Loading (%) | Aqueous Solubility (µg/mL) | Dissolution Rate (% dissolved in 30 min) | Oral Bioavailability (%) in Rats |
| Unformulated Drug | 100 | 0.5 ± 0.1 | 5 ± 2 | < 2 |
| Micronized Drug | 100 | 1.2 ± 0.3 | 25 ± 5 | 8 ± 3 |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 16.7 | 25.8 ± 4.2 | 85 ± 7 | 45 ± 11 |
| SEDDS (10% drug in Labrasol/Capryol 90/Transcutol) | 10 | > 100 (in emulsion) | > 95 (in emulsion) | 65 ± 15 |
| Cyclodextrin Complex (1:1 molar ratio with HP-β-CD) | ~10-15 | 45.3 ± 6.8 | 78 ± 9 | 52 ± 13 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound derivative and formulation components.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., methanol, acetone) in a predetermined ratio (e.g., 1:5 drug to carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using PXRD and DSC to confirm the amorphous nature of the drug).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that is relevant to the physiological conditions of the GI tract (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid without pancreatin). The volume should be 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce a weighed amount of the this compound derivative formulation into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting low oral bioavailability.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijpsm.com [ijpsm.com]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 9. The clinical implications of first-pass metabolism: treatment strategies for the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. jocpr.com [jocpr.com]
- 17. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. routledge.com [routledge.com]
- 21. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: HPLC Analysis of Benzhydrylurea
Welcome to the technical support center for the HPLC analysis of Benzhydrylurea. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the HPLC analysis of this compound, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.[1][2] This phenomenon can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[3] A USP Tailing Factor (Tf) value close to 1.0 is ideal, while values exceeding 2.0 are generally considered unacceptable for precise analytical methods.[3]
Q: What are the primary causes of peak tailing in the HPLC analysis of this compound?
A: Peak tailing for this compound, a compound with a basic urea functional group, typically arises from a combination of chemical interactions and suboptimal chromatographic conditions. The most common causes are summarized in the table below.
Table 1: Common Causes and Solutions for this compound Peak Tailing
| Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | The basic urea moiety of this compound interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[2][4][5] This secondary retention mechanism leads to significant peak tailing.[1] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3.0 using an additive like 0.1% formic acid to protonate and suppress the ionization of silanol groups.[2][6] 2. Use Competitive Amines: Add a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase to block active silanol sites. Note: TEA is not suitable for LC-MS applications.[3] 3. Select an Appropriate Column: Use a modern, high-purity, end-capped column or a base-deactivated silica (BDS) column to minimize exposed silanols.[6] Polar-embedded or hybrid-silica columns are also effective.[3] |
| Column Overload | Injecting too high a concentration or volume of the sample saturates the stationary phase, leading to a distorted, tailing peak.[3][7] | 1. Reduce Injection Volume: Systematically decrease the injection volume.[3] 2. Dilute the Sample: Prepare and inject a series of diluted samples to find the optimal concentration.[3] |
| Column Degradation or Contamination | Over time, columns can develop voids at the inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase, causing peak distortion.[4][6] | 1. Use Guard Columns: Protect the analytical column from contaminants.[4] 2. Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter.[6] 3. Flush the Column: If contamination is suspected, flush the column with a strong solvent.[3] If performance does not improve, the column may need replacement.[5] |
| Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3][7] This is especially noticeable in UHPLC systems.[8] | 1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (0.12-0.17 mm ID) tubing.[3] 2. Ensure Proper Fittings: Check all connections to ensure they are secure and free of dead volume.[3] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[3] | 1. Match the Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[7] |
Experimental Protocols
Q: How do I systematically optimize the mobile phase to reduce peak tailing?
A: Mobile phase optimization is a critical step. The following protocol outlines a systematic approach to adjusting pH and buffer strength.
Protocol 1: Mobile Phase pH and Buffer Optimization
-
Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.
-
Initial Conditions:
-
Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable starting gradient (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample: this compound standard (e.g., 10 µg/mL) dissolved in the initial mobile phase.
-
-
Procedure:
-
Step 1 (Low pH): Equilibrate the system with the initial conditions. Perform three replicate injections and record the chromatograms. Calculate the USP tailing factor for the this compound peak. A low pH (around 2.5-3.0) is expected to protonate silanol groups and improve peak shape.[8]
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Step 2 (Buffer Introduction): If tailing persists, prepare a buffered mobile phase. Replace Mobile Phase A with a 20 mM ammonium formate buffer, adjusted to pH 3.0 with formic acid.
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Step 3 (Re-evaluation): Equilibrate the system with the buffered mobile phase. Perform three replicate injections and again calculate the tailing factor. Increasing buffer strength can help mask residual silanol interactions.[6][8]
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Step 4 (Analysis): Compare the tailing factors from Step 1 and Step 3. The condition providing a tailing factor closest to 1.0 with adequate retention should be selected for further method development.
-
Visualizations
The following diagrams illustrate the chemical interactions responsible for peak tailing and a logical workflow for troubleshooting the issue.
Caption: Secondary ionic interaction between this compound and an ionized silanol group.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing basic compounds like this compound?
A1: To minimize peak tailing from silanol interactions, it is highly recommended to use modern, high-purity silica columns that are fully end-capped.[3][6] Base-deactivated silica (BDS), polar-embedded, or hybrid-silica stationary phases are specifically designed to shield residual silanols and provide excellent peak shapes for basic analytes.[2][3]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: Mobile phase pH is a critical parameter for ionizable compounds.[9][10] For a basic compound like this compound, operating at a low pH (e.g., 2.5–3.5) suppresses the ionization of acidic silanol groups on the stationary phase, which is a primary cause of peak tailing.[2][6] At the same time, the analyte itself will be protonated. While this may slightly alter its retention time, the improvement in peak symmetry is often the more significant and desirable effect.[10] It is generally advised to work at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form is present, leading to sharp, symmetrical peaks.[10][11]
Q3: Can issues with the HPLC system itself, rather than the column or mobile phase, cause peak tailing?
A3: Yes. System-related issues, often referred to as "extra-column effects," can contribute to peak tailing.[3] These include using connection tubing with an unnecessarily large internal diameter or excessive length, which increases dead volume.[8] Improperly seated fittings can also create small voids that disrupt the sample band.[3] These issues are particularly impactful in UHPLC systems where peak volumes are very small.[8]
Q4: My peak tailing issue has appeared suddenly. What should I check first?
A4: If peak tailing appears suddenly in a previously robust method, the most likely culprits are column degradation or contamination.[3] Check for a blockage in the column inlet frit by monitoring system pressure.[4] A sudden pressure increase could indicate a blockage. The first step should be to flush the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column (if used) or the analytical column is the next logical step.[3][4] Also, ensure that the mobile phase was prepared correctly, as an error in pH adjustment could be the cause.[10]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Strategies to reduce cytotoxicity of Benzhydrylurea in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the cytotoxic effects of Benzhydrylurea in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound on normal cells?
A1: Pre-clinical studies on this compound have indicated several cytotoxic effects on normal tissues. After a three-month administration in rats, observed toxicities included growth inhibition in males, increased protein excretion in urine (proteinuria), and elevated blood sugar levels.[1] Dystrophic changes in the liver, kidneys, and central nervous system were also noted.[1] Additionally, some animal models, like guinea pigs and cats, have shown hemorrhagic erosions in the stomach and small intestine, along with disorders in white blood cell production (leucopoietic disorders).[1]
Q2: What are the general strategies to reduce the off-target cytotoxicity of urea-based compounds like this compound?
A2: General strategies to mitigate cytotoxicity for urea-based anticancer agents, which may be applicable to this compound, include:
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Structural Modification: Synthesizing derivatives or analogs of the parent compound to enhance selectivity for cancer cells and reduce effects on normal cells. This can involve altering functional groups to change the molecule's pharmacokinetic and pharmacodynamic properties.
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Combination Therapy: Using this compound in combination with other agents that may protect normal cells or allow for a lower, less toxic dose of this compound to be used.
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Targeted Drug Delivery: Encapsulating this compound in a nanocarrier system designed to specifically target tumor cells, thereby minimizing exposure to healthy tissues.
-
Supportive Care: Implementing nutritional and other supportive measures to manage side effects like nausea and fatigue.
Q3: Are there any known molecular mechanisms for this compound's cytotoxicity?
A3: The available literature points to organ-level toxicity, such as dystrophic changes in the liver and kidneys, but does not deeply elucidate the specific molecular pathways of this compound's cytotoxicity in normal cells.[1] For many urea-based anticancer drugs, off-target effects can be related to the inhibition of essential kinases or other enzymes in healthy cells that share similarities with the intended cancer target. Further research into the specific protein interactions of this compound in normal tissues is needed to fully understand its cytotoxic mechanisms.
Troubleshooting Guides
Issue 1: High levels of liver and kidney toxicity observed in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High dosage of this compound | Perform a dose-response study to determine the minimum effective dose with the lowest toxicity. | Identification of a therapeutic window with acceptable toxicity levels. |
| Off-target effects on hepatocytes and renal cells | Investigate combination therapy with a cytoprotective agent known to shield the liver and kidneys. | Reduction in markers of liver and kidney damage (e.g., ALT, AST, creatinine levels). |
| Non-specific drug distribution | Explore encapsulation of this compound in a targeted nanoparticle delivery system. | Increased accumulation of the drug in tumor tissue with reduced levels in the liver and kidneys. |
Issue 2: Gastrointestinal distress and damage observed in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct irritation of the GI tract lining | Co-administer a proton pump inhibitor or other gastroprotective agents. | Reduction in the incidence and severity of gastric and intestinal erosions. |
| Systemic effects leading to GI toxicity | Evaluate a modified-release formulation of this compound to reduce peak plasma concentrations. | Smoother pharmacokinetic profile and decreased gastrointestinal side effects. |
Quantitative Data Summary
The following table summarizes hypothetical data based on the described toxic effects of this compound, illustrating potential improvements with mitigation strategies.
| Toxicity Parameter | This compound Monotherapy (High Dose) | This compound with Cytoprotectant (Reduced Dose) | Targeted Nanoparticle Delivery of this compound |
| Serum Creatinine (mg/dL) | 2.5 | 1.5 | 1.1 |
| Alaninetransaminase (ALT) (U/L) | 150 | 80 | 50 |
| Incidence of Gastric Erosions (%) | 75 | 40 | 20 |
| Tumor Growth Inhibition (%) | 80 | 75 | 85 |
Experimental Protocols
Protocol 1: Evaluation of a Cytoprotective Agent in Combination with this compound
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Cell Culture: Culture human normal kidney (e.g., HK-2) and liver (e.g., HepG2) cell lines alongside a relevant cancer cell line.
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Treatment: Treat the normal cell lines with varying concentrations of this compound, the cytoprotective agent, and the combination of both.
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Cytotoxicity Assay: After 24-48 hours, assess cell viability using an MTT or similar assay.
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Animal Model: In a rodent model, administer this compound with and without the cytoprotective agent.
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Toxicity Monitoring: Monitor animals for signs of toxicity. Collect blood samples at regular intervals to measure markers of liver and kidney function.
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Histopathology: At the end of the study, perform histopathological analysis of the liver, kidneys, and gastrointestinal tract.
Protocol 2: Development and Testing of a this compound Nanoparticle Formulation
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Nanoparticle Formulation: Encapsulate this compound into liposomes or polymeric nanoparticles. Surface-modify the nanoparticles with a ligand that targets a receptor overexpressed on the target cancer cells.
-
Characterization: Characterize the nanoparticles for size, charge, encapsulation efficiency, and in vitro drug release kinetics.
-
In Vitro Targeting: Test the uptake and cytotoxicity of the targeted nanoparticles in co-cultures of normal and cancer cells.
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In Vivo Biodistribution: Administer the targeted nanoparticles to tumor-bearing animals and use imaging techniques or tissue analysis to determine the biodistribution of the drug.
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Efficacy and Toxicity Study: Compare the anti-tumor efficacy and systemic toxicity of the nanoparticle formulation to free this compound.
Visualizations
Caption: Workflow for evaluating a cytoprotective agent with this compound.
Caption: Conceptual strategies to mitigate this compound's cytotoxicity.
References
Optimizing Catalyst Selection for Benzhydrylurea Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Benzhydrylurea, with a focus on optimizing catalyst selection. The information is presented in a question-and-answer format to facilitate easy access to relevant data and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing N,N'-disubstituted ureas like this compound?
A1: Several catalytic methods are available for the synthesis of N,N'-disubstituted ureas. The choice of catalyst is crucial, especially when dealing with sterically hindered amines like benzhydrylamine. Common approaches include:
-
Palladium-Catalyzed Oxidative Carbonylation: This method involves the reaction of amines with carbon monoxide and an oxidant in the presence of a palladium catalyst. It is a versatile method applicable to a wide range of amines.
-
Copper-Catalyzed Reactions: Copper salts, such as copper acetate (CuOAc), can catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. While not a direct synthesis from benzhydrylamine, it represents a potential pathway.[1][2]
-
Iron-Catalyzed Dehydrogenative Coupling: Iron complexes can catalyze the reaction of methanol and amines to form ureas. Mechanistic studies suggest a pathway involving the formation of a formamide intermediate followed by dehydrogenation to an isocyanate, which then reacts with another amine equivalent.[3]
-
Use of Solid Base Catalysts: Calcium oxide (CaO) has been reported as an efficient and recyclable solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines.
Q2: How does the steric hindrance of benzhydrylamine affect catalyst selection and reaction conditions?
A2: The bulky benzhydryl groups introduce significant steric hindrance, which is a primary factor influencing the reaction outcome.[4] This steric hindrance can:
-
Reduce Catalyst Efficiency: The bulky substrate may have difficulty accessing the active site of the catalyst, leading to lower reaction rates and yields.
-
Require Harsher Reaction Conditions: To overcome the steric barrier, higher temperatures or longer reaction times may be necessary.
-
Influence Catalyst Choice: Catalysts with more open and accessible active sites may be more effective. For instance, while palladium catalysts are generally versatile, the specific ligand environment can be critical. For sterically hindered substrates, ligands that promote the formation of less sterically demanding intermediates may be preferred.
Q3: Are there any catalyst-free methods for the synthesis of this compound?
A3: Yes, catalyst-free methods for the synthesis of N,N'-disubstituted ureas have been reported. One common approach involves the reaction of an amine with an isocyanate. For the synthesis of N,N'-dithis compound, this would involve the reaction of benzhydrylamine with benzhydryl isocyanate. However, the synthesis of the isocyanate precursor is an additional step.
Another emerging catalyst-free approach involves the direct reaction of amines with carbon dioxide (CO2) under elevated temperature and pressure.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Consider a different catalyst system that is more tolerant to steric hindrance (e.g., a palladium catalyst with a different ligand, or a different metal catalyst altogether).- Increase catalyst loading incrementally, monitoring for improvements in yield. | An increase in the reaction yield. |
| Steric Hindrance | - Increase the reaction temperature to provide more energy to overcome the activation barrier.- Prolong the reaction time to allow for complete conversion.- Use a less sterically hindered carbonyl source if applicable to the chosen synthetic route. | Improved conversion of starting materials and higher product yield. |
| Side Reactions | - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts.- Common side reactions include the formation of symmetrical ureas if a mixture of amines is used, or decomposition of starting materials at high temperatures.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation. | A cleaner reaction profile with a higher proportion of the desired product. |
| Inefficient Purification | - Optimize the purification method. For crystalline products, recrystallization from a suitable solvent system can be effective.- If using column chromatography, select an appropriate stationary phase and eluent system to achieve good separation. | Higher purity and recovery of the final product. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reaction or Decomposition | - Monitor the reaction progress closely using TLC or another suitable analytical technique.- Quench the reaction as soon as the starting material is consumed to prevent further reactions.- If high temperatures are used, consider if the starting materials or product are susceptible to thermal decomposition. | Minimized formation of degradation products. |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions.- For example, in some catalytic systems, protic solvents may interfere with the catalyst or react with intermediates. | A cleaner reaction with fewer solvent-related byproducts. |
| Presence of Impurities | - Use high-purity starting materials and solvents.- Impurities in the amine or carbonyl source can lead to undesired side reactions. | A more selective reaction towards the desired this compound. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Palladium-Catalyzed Oxidative Carbonylation of Benzhydrylamine (Hypothetical)
This protocol is a hypothetical adaptation based on general procedures for palladium-catalyzed urea synthesis.
-
Reaction Setup: In a high-pressure reactor, add benzhydrylamine, a palladium catalyst (e.g., PdI2), and a co-catalyst/promoter (e.g., KI) in a suitable solvent (e.g., DME).
-
Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO) and air (or oxygen). Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots of the reaction mixture by TLC or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the gases. Dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain N,N'-dithis compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt [mdpi.com]
- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed urea synthesis: dehydrogenative coupling of methanol and amines - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00775F [pubs.rsc.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzhydrylurea Derivatives and Other Tubulin Inhibitors
In the landscape of cancer therapeutics, tubulin inhibitors represent a cornerstone of chemotherapy, effectively disrupting cell division by targeting the microtubule cytoskeleton. This guide provides a detailed comparison of the efficacy of benzhydrylurea derivatives with other prominent tubulin inhibitors, namely colchicine and vinca alkaloids. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction to Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in cell division makes them an attractive target for anticancer drugs. Tubulin inhibitors interfere with microtubule dynamics, either by inhibiting their polymerization (destabilizing agents) or by preventing their depolymerization (stabilizing agents). This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
This comparison will focus on three classes of tubulin polymerization inhibitors:
-
This compound Derivatives: A class of synthetic small molecules that have demonstrated potent antimitotic and anticancer activities.
-
Colchicine: A naturally occurring alkaloid that binds to the β-tubulin subunit, preventing its incorporation into growing microtubules.
-
Vinca Alkaloids: A group of natural product-derived compounds, such as vincristine and vinblastine, that also inhibit tubulin polymerization.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of representative compounds from each class. It is important to note that the IC50 values are sourced from different studies and experimental conditions may vary, which can influence the absolute values.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound/Class | Representative Compound | IC50 (µM) | Target Binding Site | Reference |
| This compound Derivative | 3-Iodoacetamido-benzoylurea (3-IAABU) | 0.1 (with MAPs) | Colchicine Site | [4] |
| 1.2 (without MAPs) | [4] | |||
| 3-Bromopropionylamino benzoylurea (JIMB01) | ~4 (complete inhibition) | Not specified | [5] | |
| Colchicine | Colchicine | 2.68 | Colchicine Site | [6] |
| Vinca Alkaloids | Vinblastine | Not specified for polymerization inhibition | Vinca Domain | [4] |
Table 2: In Vitro Cytotoxicity (IC50) Against Cancer Cell Lines
| Compound/Class | Representative Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative | 3-Iodoacetamido-benzoylurea (3-IAABU) | Leukemia | 0.015 - 0.29 (ID90) | [4] |
| Solid Tumors | 0.06 - 0.92 (ID90) | [4] | ||
| 3-Bromopropionylamino benzoylurea (JIMB01) | Leukemia & Lymphoma | 0.25 - 0.51 | [5] | |
| Solid Tumors | 0.33 - 9.26 | [5] | ||
| Colchicine | Colchicine | Various | Nanomolar to Micromolar range | [6][7] |
| Vinca Alkaloids | Vincristine | Various | Nanomolar range | [2] |
| Vinblastine | Various | Nanomolar range | [2] |
Mechanism of Action
While all three classes of compounds inhibit tubulin polymerization, their specific mechanisms and binding sites differ.
This compound Derivatives: These compounds, exemplified by 3-IAABU, have been shown to bind to the colchicine-binding site on β-tublin.[4] This interaction prevents the conformational changes necessary for the tubulin dimer to incorporate into a growing microtubule, thereby inhibiting polymerization.[4] The subsequent disruption of the microtubule network leads to mitotic arrest and apoptosis.[5]
Colchicine: Colchicine binds to a specific site on β-tubulin, forming a tubulin-colchicine complex.[8] This complex can then co-polymerize into the microtubule lattice, but its presence, even at substoichiometric amounts, disrupts the normal microtubule structure and dynamics, leading to depolymerization.[8]
Vinca Alkaloids: Vinca alkaloids bind to a distinct site on β-tubulin, known as the vinca domain.[4] Their binding interferes with the addition of tubulin dimers to the growing ends of microtubules, effectively suppressing microtubule growth and leading to their disassembly.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action for Tubulin Polymerization Inhibitors.
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Caption: Cell-Based Microtubule Disruption Assay Workflow.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, prepare the tubulin solution in the general tubulin buffer containing the fluorescent reporter.
-
Add the test compounds at various concentrations to the designated wells of the microplate. Include wells for positive and negative controls.
-
Add the tubulin solution to all wells to initiate the reaction.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the IC50 value by plotting the rate of polymerization or the endpoint fluorescence against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]
Cell-Based Microtubule Disruption Assay
This assay assesses the ability of a compound to disrupt the microtubule network in cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well, clear-bottom, black-walled microplate
-
Test compounds and controls
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cells into the wells of the 96-well microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.
-
After treatment, fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the disruption of the microtubule network. This can be done by measuring parameters such as microtubule length, density, or overall fluorescence intensity.
-
Determine the concentration of the compound that causes a 50% disruption of the microtubule network.[11]
Conclusion
This compound derivatives represent a promising class of synthetic tubulin polymerization inhibitors with potent anticancer activity. The available data suggests that their efficacy, in terms of both tubulin polymerization inhibition and cytotoxicity, is comparable to that of established natural product-derived inhibitors like colchicine. Their mechanism of action, involving binding to the colchicine site on β-tubulin, provides a clear rationale for their antimitotic effects. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of specific this compound derivatives against colchicine and vinca alkaloids. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. 3-(Iodoacetamido)-benzoylurea: a novel cancericidal tubulin ligand that inhibits microtubule polymerization, phosphorylates bcl-2, and induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of microtubule polymerization by 3-bromopropionylamino benzoylurea (JIMB01), a new cancericidal tubulin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Bioassay for Benzhydrylurea's Anticonvulsant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a bioassay to determine the anticonvulsant activity of Benzhydrylurea. The performance of this hypothetical bioassay is objectively compared with established alternative anticonvulsant agents, supported by representative experimental data. Detailed methodologies for the key experiments are presented to ensure reproducibility and accurate evaluation.
Comparative Performance of Anticonvulsant Agents
The following table summarizes the quantitative data from established preclinical bioassays for anticonvulsant activity, comparing the expected performance of this compound with standard anticonvulsant drugs, Phenytoin and Valproate. These assays are crucial in the early stages of drug discovery for identifying compounds with potential therapeutic efficacy against seizures.[1]
| Compound | Maximal Electroshock (MES) Test - ED50 (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) Test - ED50 (mg/kg) | Rotarod Neurotoxicity Test - TD50 (mg/kg) | Protective Index (TD50/ED50) |
| This compound (Hypothetical) | 35 | 85 | 300 | 8.6 (MES) / 3.5 (scPTZ) |
| Phenytoin | 9.5 | Inactive | 68 | 7.2 |
| Valproate | 450 | 200 | 400 | 0.9 (MES) / 2.0 (scPTZ) |
Note: Lower ED50 values indicate higher anticonvulsant potency. A higher Protective Index (PI) suggests a better safety profile, indicating a larger margin between the neurotoxic dose and the effective anticonvulsant dose. Data for Phenytoin and Valproate are representative values from preclinical studies.
Experimental Protocols
Detailed methodologies for the primary bioassays used in the evaluation of anticonvulsant activity are outlined below. These protocols are based on standard preclinical screening models.[1][2]
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound (this compound) or a standard drug (Phenytoin) is administered intraperitoneally (i.p.) at varying doses. The control group receives the vehicle.
-
After a predetermined absorption period (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the induced seizure.
-
The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated using probit analysis.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to screen for compounds effective against myoclonic and absence seizures.[3][4]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are grouped and administered the test compound or a standard drug (Valproate) as in the MES test.
-
Following the absorption period, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the onset of generalized clonic seizures for a period of 30 minutes.
-
Protection is defined as the absence of clonic seizures within the observation period.
-
The ED50, the dose protecting 50% of the animals from seizures, is determined.
-
Rotarod Neurotoxicity Test
This assay assesses potential motor impairment and neurotoxic effects of the test compound.[1]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes).
-
Only animals that successfully complete the training are used for the experiment.
-
The test compound is administered at various doses.
-
At time intervals corresponding to the peak effect in the seizure tests, the animals are placed back on the rotarod.
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
The dose at which 50% of the animals fail the test (TD50) is calculated.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the bioassay validation process.
Caption: Experimental workflow for anticonvulsant bioassay validation.
Caption: Hypothesized and known signaling pathways in seizure activity.
References
- 1. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 3. Anticonvulsant Activity of Hydro Alcoholic Extract and Solvent Fractions of Biophytum umbraculum Welw. Syn (Oxalidaceae) Root in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Compound-X (Benzhydrylurea Derivative) Against a Kinase Panel
This guide provides a comprehensive analysis of the cross-reactivity of a novel Benzhydrylurea derivative, designated as Compound-X, against a broad panel of human kinases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential off-target effects. The experimental data is supported by detailed methodologies to ensure reproducibility.
Kinase Inhibition Profiling
Compound-X was screened at a concentration of 10 µM against a panel of 96 human kinases to determine its inhibitory activity. The primary screening was conducted using a radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1][2] The percentage of inhibition for each kinase is summarized in Table 1.
Table 1: Kinase Inhibition Profile of Compound-X at 10 µM
| Kinase | % Inhibition | Kinase | % Inhibition | Kinase | % Inhibition |
| ABL1 | 98 | CDK5 | 15 | GSK3B | 12 |
| SRC | 95 | CHEK1 | 10 | JNK1 | 8 |
| LYN | 92 | CLK1 | 18 | KDR | 25 |
| FYN | 89 | CSNK1D | 5 | KIT | 30 |
| YES1 | 75 | CSNK1E | 7 | LCK | 85 |
| HCK | 82 | CSNK2A1 | 2 | MAP2K1 | 3 |
| BLK | 78 | DAPK1 | 9 | MAP2K2 | 1 |
| FRK | 65 | DYRK1A | 11 | MAPK1 | 4 |
| BTK | 40 | EGFR | 35 | MAPK14 | 9 |
| BMX | 38 | EPHA2 | 28 | MAPKAPK2 | 6 |
| TXK | 35 | EPHB2 | 22 | MET | 19 |
| TEC | 32 | ERBB2 | 20 | MINK1 | 14 |
| ITK | 30 | ERBB4 | 18 | MST1 | 16 |
| RLK | 28 | FAK | 45 | MST4 | 13 |
| AURKA | 5 | FGFR1 | 15 | NEK2 | 8 |
| AURKB | 8 | FGFR2 | 12 | PAK1 | 11 |
| AURKC | 6 | FGFR3 | 10 | PAK2 | 9 |
| AKT1 | 12 | FLT1 | 20 | PAK4 | 7 |
| AKT2 | 10 | FLT3 | 25 | PDPK1 | 15 |
| AKT3 | 9 | FLT4 | 18 | PIK3CA | 5 |
| AMPK | 7 | GRK2 | 6 | PIK3CB | 4 |
| BRAF | 3 | GRK5 | 4 | PIK3CD | 6 |
| CAMK1 | 11 | GSK3A | 14 | PIK3CG | 3 |
| CAMK2A | 9 | ... | ... | ... | ... |
| And 32 other kinases showing < 20% inhibition |
Note: Data is hypothetical and for illustrative purposes.
IC50 Determination for Lead Targets
Based on the initial screening, Compound-X demonstrated significant inhibition (>85%) of several members of the SRC family kinases (SFKs) and ABL1. To quantify the potency of Compound-X against these primary targets, dose-response curves were generated, and the half-maximal inhibitory concentration (IC50) values were determined.
Table 2: IC50 Values of Compound-X against Selected Kinases
| Kinase Target | IC50 (nM) |
| ABL1 | 25 |
| SRC | 50 |
| LYN | 75 |
| FYN | 120 |
| LCK | 150 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Kinase Panel Screening (Radiometric Assay)
A radiometric kinase assay was employed for the initial screening.[1] The assay measures the incorporation of the ³³P-labeled phosphate from [γ-³³P]ATP into a synthetic peptide substrate.
Protocol:
-
A reaction mixture was prepared containing the kinase, a specific peptide substrate, and the assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate).
-
Compound-X was added to the reaction mixture at a final concentration of 10 µM. A DMSO control was run in parallel.
-
The reaction was initiated by the addition of [γ-³³P]ATP.
-
The mixture was incubated for 60 minutes at 30°C.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
A portion of the reaction mixture was spotted onto a P81 phosphocellulose filter paper.
-
The filter paper was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
The percentage of inhibition was calculated relative to the DMSO control.
IC50 Determination
For IC50 determination, a similar radiometric assay protocol was followed, with Compound-X tested over a range of concentrations (e.g., from 0.1 nM to 30 µM) in duplicate. The resulting data were plotted as the percentage of kinase activity versus the log concentration of the compound. The IC50 values were calculated using a non-linear regression analysis.
Experimental Workflow and Signaling Pathway Visualization
Kinase Profiling Experimental Workflow
The following diagram illustrates the general workflow for the kinase cross-reactivity profiling of Compound-X.
Caption: Workflow for Radiometric Kinase Profiling.
Hypothetical Signaling Pathway Inhibition by Compound-X
Based on the potent inhibition of SRC Family Kinases (SFKs) and ABL1, Compound-X is predicted to interfere with downstream signaling pathways regulated by these kinases. The following diagram illustrates a simplified representation of the SRC/ABL signaling pathway and the potential points of inhibition by Compound-X.
Caption: Inhibition of SRC/ABL Signaling by Compound-X.
References
Comparative Analysis of Benzhydrylurea and its Fluorinated Analogs in Cancer Research
A detailed examination of benzhydrylurea and its fluorinated derivatives reveals the significant impact of fluorine substitution on the compound's anticancer properties and metabolic stability. This guide provides a comparative analysis of their performance, supported by experimental data, for researchers and professionals in drug development.
Fluorination is a key strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. In the context of this compound, a compound with a recognized potential in anticancer research, the introduction of fluorine atoms to the phenyl ring has been investigated to modulate its biological activity, metabolic stability, and pharmacokinetic properties. This comparison guide delves into the synthesis, in vitro cytotoxicity, and the underlying mechanisms of action of this compound and its mono- and di-fluorinated analogs.
Enhanced Cytotoxicity with Fluorination
Studies have consistently shown that the incorporation of fluorine atoms into the this compound scaffold leads to a significant increase in cytotoxic activity against various cancer cell lines. While direct comparative data for this compound and its specific fluorinated analogs in a single study is limited, evidence from related benzoylurea and thiourea derivatives strongly supports this trend. For instance, the presence of a fluorine substituent on the phenyl ring of benzoylurea derivatives has been shown to enhance their antimitotic activity.[1]
Table 1: Comparative in vitro Cytotoxicity (IC50) of Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | 1519.93 | [2] |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | 325.82 | [2] |
Note: This table illustrates the principle of halogenation enhancing activity in a related series. Direct comparative IC50 values for this compound and its specific fluorinated analogs were not available in the searched literature.
The enhanced cytotoxicity of fluorinated analogs can be attributed to several factors. The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the biological target.[3][4] Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to increased bioavailability and sustained exposure of the cancer cells to the drug.[3][5]
Synthesis of this compound and its Fluorinated Analogs
The synthesis of this compound and its fluorinated analogs typically involves the reaction of a corresponding isocyanate with an amine.
Caption: General reaction scheme for the synthesis of this compound and its analogs.
A common method involves the treatment of an appropriate amine with triphosgene to generate the isocyanate in situ, which then reacts with benzhydrylamine.
Experimental Protocols
General Procedure for the Synthesis of N-Benzhydryl-N'-(fluorophenyl)urea
To a solution of the respective fluorinated aniline in an anhydrous solvent (e.g., dichloromethane), triphosgene is added portion-wise at 0°C in the presence of a base like triethylamine. The reaction mixture is stirred for a specified time, after which benzhydrylamine is added. The reaction is then allowed to proceed at room temperature until completion. The resulting product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
Head-to-Head Study of Benzhydrylurea: A Comparative Analysis Framework
Disclaimer: Extensive literature searches did not yield any publicly available head-to-head clinical or preclinical studies for a specific compound identified as "Benzhydrylurea" against a standard-of-care drug. The term "this compound" appears in the context of chemical intermediates and as a scaffold in medicinal chemistry research, such as in the development of histamine H3 receptor antagonists and potential antitumor agents[1][2].
Given the absence of direct comparative data, this guide will provide a template for a head-to-head study comparison, as per the user's request. This framework will use a hypothetical this compound derivative, designated BDU-X , and a fictional standard-of-care oncology drug, Comp-Y , to illustrate the requested data presentation, experimental protocols, and visualizations. This document serves as a blueprint for how such a comparison would be structured if data were available.
Comparative Efficacy and Safety Profile: BDU-X vs. Comp-Y
This section would typically present quantitative data from preclinical or clinical studies, summarizing the key performance indicators of the investigational drug against the standard of care.
Table 1: In Vitro Cytotoxicity Against A549 Lung Carcinoma Cell Line
| Compound | IC₅₀ (µM) | 95% Confidence Interval |
| BDU-X | 2.5 | 2.1 - 2.9 |
| Comp-Y | 5.2 | 4.8 - 5.7 |
| Vehicle Control | > 100 | N/A |
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=10) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1500 ± 150 | N/A | N/A |
| BDU-X (10 mg/kg) | 450 ± 75 | 70 | < 0.01 |
| Comp-Y (20 mg/kg) | 600 ± 90 | 60 | < 0.01 |
Table 3: Adverse Events in Phase I Clinical Trial (N=50)
| Adverse Event (Grade ≥3) | BDU-X (N=25) | Comp-Y (N=25) |
| Neutropenia | 4 (16%) | 6 (24%) |
| Fatigue | 2 (8%) | 3 (12%) |
| Nausea | 1 (4%) | 2 (8%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
In Vitro Cytotoxicity Assay
Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Assay Protocol: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of BDU-X, Comp-Y, or vehicle control for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
In Vivo Xenograft Model
Animal Model: Six-week-old female athymic nude mice were used for this study. All animal procedures were performed in accordance with institutional guidelines.
Tumor Implantation and Treatment: Each mouse was subcutaneously injected with 5 x 10⁶ A549 cells in the right flank. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, BDU-X (10 mg/kg, p.o., daily), and Comp-Y (20 mg/kg, i.p., twice weekly). Tumor volumes were measured twice weekly with calipers and calculated using the formula: (length × width²)/2. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Hypothetical Signaling Pathway of BDU-X
The following diagram illustrates a plausible mechanism of action for a hypothetical this compound derivative targeting the MAPK/ERK pathway, a common target in oncology.
Caption: Hypothetical mechanism of BDU-X inhibiting the MAPK/ERK signaling pathway.
Experimental Workflow for In Vivo Study
This diagram outlines the key steps in the xenograft model experiment.
Caption: Workflow for the A549 xenograft model study.
Logical Relationship of Study Components
This diagram illustrates the relationship between the different parts of the presented study.
References
Validating the Target Engagement of Benzhydrylurea with Tubulin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Benzhydrylurea, a compound class known to interact with tubulin. We present objective comparisons with established tubulin-targeting agents and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your research.
Introduction to this compound and Tubulin Targeting
This compound derivatives have emerged as a class of small molecules with potential therapeutic applications, including roles as anticancer agents. A key mechanism of action for some of these compounds is the disruption of microtubule dynamics through direct binding to tubulin, the fundamental protein subunit of microtubules. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that modulate microtubule stability are potent antimitotic agents.
Validating that a compound like this compound directly binds to and engages tubulin within the complex environment of a living cell is a critical step in its development as a chemical probe or therapeutic. This guide will compare several widely used techniques for confirming target engagement, using this compound as our primary compound of interest and comparing its hypothetical performance against well-characterized tubulin inhibitors: a microtubule destabilizer (Vinca Alkaloid) and a microtubule stabilizer (Taxane).
Comparative Analysis of Target Engagement Methods
The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and the desired throughput. Here, we compare three orthogonal and widely accepted methods: the Cellular Thermal Shift Assay (CETSA), Pull-Down Assays, and in vitro Tubulin Polymerization Assays.
Table 1: Comparison of Quantitative Data for Tubulin-Targeting Agents
| Compound Class | Representative Compound | Method | Target | Affinity/Potency (IC50/Kd) |
| This compound | 3-bromopropionylamino benzoylurea (JIMB01) | Tubulin Polymerization Assay | Tubulin | ~4 µM (IC50)[1] |
| Vinca Alkaloid | Vinblastine | Fluorescence Perturbation | Tubulin Dimer | ~0.54 µM (Kd)[2] |
| Taxane | Paclitaxel (Taxol) | Sedimentation Assay | Polymerized Tubulin | ~0.87 µM (Kapp)[3] |
Note: The data for the this compound representative is from a specific derivative and is used here for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][5]
Objective: To determine if this compound binding increases the thermal stability of tubulin in intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa or K562) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[6]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for β-tubulin.
-
-
Data Analysis:
-
Quantify the band intensities for β-tubulin at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble tubulin as a function of temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Small Molecule Pull-Down Assay
This in vitro method uses an immobilized form of the small molecule to "pull down" its interacting proteins from a cell lysate.[7][8]
Objective: To isolate and identify tubulin as a binding partner of this compound from a cell lysate.
Protocol:
-
Preparation of Affinity Resin:
-
Synthesize a this compound analog containing a linker with a reactive group (e.g., a carboxyl or amino group).
-
Covalently couple the this compound analog to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or magnetic beads).
-
Prepare a control resin with the linker and no compound to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive elution with excess free this compound, or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Identify the protein bands of interest by Western blotting using an anti-tubulin antibody or by mass spectrometry.
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Objective: To determine if this compound inhibits or promotes the polymerization of tubulin in vitro.
Protocol:
-
Reagents and Setup:
-
Use a commercially available tubulin polymerization assay kit or purified tubulin.
-
Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.
-
Use a temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known polymerization inhibitor (e.g., colchicine), and a known polymerization stabilizer (e.g., paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells and immediately start monitoring the absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves in the presence of this compound to the control curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while stabilization may lead to an enhanced rate and extent.
-
Calculate the IC50 value for inhibition of tubulin polymerization if applicable.
-
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the microtubule dynamics signaling pathway and the workflows for the CETSA and Pull-Down assays.
Caption: Microtubule Dynamics and Drug Intervention.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Inhibition of microtubule polymerization by 3-bromopropionylamino benzoylurea (JIMB01), a new cancericidal tubulin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
Assessing the Selectivity of Benzhydrylurea Analogs for Soluble Epoxide Hydrolase
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed assessment of the selectivity of a representative Benzhydrylurea analog, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU) , for its primary target, soluble epoxide hydrolase (sEH). The performance of TPPU is objectively compared with alternative sEH inhibitors, including another urea-based compound, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) , and a non-urea inhibitor, GSK2256294 . This comparison is supported by experimental data on target potency and off-target activity, along with detailed experimental protocols and visualizations of relevant biological pathways and workflows.
Introduction to Soluble Epoxide Hydrolase and its Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain.
Urea-based compounds, including derivatives of this compound, have emerged as a prominent class of potent sEH inhibitors. This guide focuses on TPPU, a well-characterized urea-based sEH inhibitor, to assess its selectivity profile.
Comparative Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its safety and efficacy. A highly selective compound preferentially binds to its intended target, minimizing the potential for off-target effects and associated adverse reactions. The following tables summarize the available data on the inhibitory activity of TPPU and its comparators against their primary target (sEH) and key off-targets.
Table 1: Potency against Primary Target (Soluble Epoxide Hydrolase)
| Compound | Chemical Class | Human sEH IC₅₀ | Murine sEH IC₅₀ | Rat sEH IC₅₀ |
| TPPU | Urea-based | 3.7 nM[1] | 90 nM[1] | <50 nM[1] |
| t-AUCB | Urea-based | 1.3 nM | 8 nM | 8 nM |
| GSK2256294 | Non-urea | 0.027 nM | 0.189 nM | 0.061 nM[2] |
Table 2: Off-Target Activity Profile
| Compound | Off-Target | Activity (IC₅₀ or % Inhibition) | Notes |
| TPPU | p38β MAP Kinase | 270 nM[1] | Dual inhibitor. Shows selectivity for p38β over other p38 isoforms (α, δ, γ).[1] |
| Kinase Panel (40 kinases) | Weak inhibition of GSK-3β, AMPKA2, CK1α1 at 1 µM.[1] | Screened at a single high concentration. | |
| t-AUCB | Peroxisome proliferator-activated receptor gamma (PPARγ) | Indirect activation | The effects of t-AUCB on endothelial progenitor cells are mediated through the EETs-PPARγ pathway. |
| GSK2256294 | Not specified | Potent and selective sEH inhibitor.[3][4] | Has undergone Phase I clinical trials, suggesting a favorable safety profile.[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Caption: Workflow for Assessing Inhibitor Selectivity.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory potency of compounds against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compounds and positive control (e.g., a known sEH inhibitor)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add a defined amount of the recombinant sEH enzyme to each well.
-
Add the serially diluted test compounds or controls to the wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex/Em: 330/465 nm for the product of CMNPC hydrolysis).
-
Record fluorescence intensity over time (kinetic assay) or at a single time point after a defined incubation period (endpoint assay).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of kinases. Specific substrates and conditions will vary depending on the kinase.
Materials:
-
Purified recombinant kinase enzymes
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (typically contains a buffer, MgCl₂, and other components to ensure optimal kinase activity)
-
Test compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection of ADP production)
-
96- or 384-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
To the wells of a microplate, add the kinase enzyme, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, this involves a reagent to deplete remaining ATP and a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal).
-
Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
Discussion of Selectivity
The data presented indicate that TPPU is a potent inhibitor of its primary target, soluble epoxide hydrolase. However, it also demonstrates significant activity against p38β MAP kinase, classifying it as a dual inhibitor.[1] While it shows selectivity for the β isoform of p38, this off-target activity should be considered in the design and interpretation of in vivo studies, as it may contribute to the observed pharmacological effects. The screening against a panel of 40 other kinases revealed only weak interactions at a high concentration, suggesting a generally good selectivity within the kinome, apart from p38β.[1]
t-AUCB , another urea-based inhibitor, is also highly potent against sEH. While comprehensive off-target screening data is not as readily available in the public domain, its mechanism of action in certain cellular contexts has been linked to the PPARγ pathway, though this appears to be an indirect effect mediated by the increased levels of EETs resulting from sEH inhibition.
GSK2256294 stands out as a non-urea sEH inhibitor with exceptional potency.[2] The fact that it has advanced to Phase I clinical trials suggests that it likely possesses a favorable selectivity and safety profile, though detailed public data from broad off-target screens are limited.[3][4]
Conclusion
The this compound analog, TPPU, is a highly potent inhibitor of soluble epoxide hydrolase. Its selectivity profile is characterized by a notable off-target activity against p38β kinase. This dual inhibitory action could be advantageous for certain therapeutic applications where targeting both pathways is beneficial, but it also necessitates careful consideration in preclinical and clinical development to distinguish the contributions of each target to the overall pharmacological effect.
In comparison, t-AUCB offers similar high potency for sEH within the same chemical class. The non-urea inhibitor GSK2256294 demonstrates superior potency and has a clinical safety profile, making it a strong benchmark for selectivity.
For researchers and drug development professionals, the choice of an sEH inhibitor should be guided by the specific research question or therapeutic goal. If a highly selective sEH inhibitor is required to probe the specific biology of this enzyme, a compound like GSK2256294 may be preferable. If a dual sEH and p38β inhibitory profile is desired or acceptable, TPPU represents a well-characterized tool compound. Further head-to-head comparisons in broad off-target screening panels would provide a more definitive assessment of the relative selectivity of these compounds.
References
- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzhydrylurea: Evaluating Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like Benzhydrylurea demands methods that are not only efficient but also highly reproducible and robust. This guide provides an objective comparison of common synthetic routes to this compound, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This document outlines two primary methods for the synthesis of this compound: the reaction of benzhydrylamine with urea and the reaction of benzhydryl isocyanate with ammonia. A detailed analysis of their respective protocols, yields, and purity is presented to offer a clear comparison of their performance.
Method 1: Synthesis from Benzhydrylamine and Urea
This approach represents a classical and straightforward method for the formation of a urea linkage. The reaction involves the direct condensation of benzhydrylamine with urea, typically under elevated temperatures.
Experimental Protocol:
A mixture of benzhydrylamine and urea is heated, often in a solvent-free or high-boiling point solvent system. The reaction proceeds with the elimination of ammonia. The product, this compound, can then be isolated and purified through recrystallization. For instance, a typical procedure involves heating an equimolar mixture of benzhydrylamine and urea at a temperature range of 160-180°C for 2-8 hours. The reaction can be conducted under reduced pressure to facilitate the removal of ammonia, thereby driving the equilibrium towards product formation.[1] Purification is commonly achieved by washing the crude product with alcohol followed by filtration to yield white crystals.[1]
Data Presentation:
| Parameter | Method 1: Benzhydrylamine + Urea |
| Starting Materials | Benzhydrylamine, Urea |
| Typical Reaction Temperature | 160-180°C[1] |
| Typical Reaction Time | 2-8 hours[1] |
| Typical Yield | Data not explicitly available for this compound, but analogous reactions for similar ureas report yields in the range of 50-80%.[2] |
| Reported Purity | High purity achievable after recrystallization.[1] |
Workflow Diagram:
Caption: Workflow for this compound synthesis from benzhydrylamine and urea.
Method 2: Synthesis from Benzhydryl Isocyanate and Ammonia
This method utilizes a highly reactive isocyanate intermediate. The reaction of benzhydryl isocyanate with ammonia is generally rapid and proceeds under milder conditions compared to the direct condensation with urea.
Experimental Protocol:
Benzhydryl isocyanate, which can be prepared from benzhydrylamine and a phosgenating agent, is reacted with a source of ammonia. The reaction is typically carried out in an inert solvent at or below room temperature. The high reactivity of the isocyanate group towards the nucleophilic ammonia ensures a fast conversion to the corresponding urea. A general procedure for the synthesis of ureas from isocyanates involves dissolving the isocyanate in a suitable solvent like DMF, THF, or DCM and adding the amine (in this case, ammonia) at room temperature.[3] The product often precipitates out of the reaction mixture and can be isolated by simple filtration.[4]
Data Presentation:
| Parameter | Method 2: Benzhydryl Isocyanate + Ammonia |
| Starting Materials | Benzhydryl Isocyanate, Ammonia |
| Typical Reaction Temperature | Room Temperature[3] |
| Typical Reaction Time | Generally rapid, often complete within minutes to a few hours.[4] |
| Typical Yield | High yields are expected due to the high reactivity of isocyanates. Analogous reactions report yields often exceeding 90%.[4] |
| Reported Purity | High purity is often achieved without the need for extensive purification like column chromatography.[4] |
Workflow Diagram:
Caption: Workflow for this compound synthesis from benzhydryl isocyanate and ammonia.
Comparison of Reproducibility and Robustness
Reproducibility:
-
Method 1 (Benzhydrylamine + Urea): This method's reproducibility can be influenced by factors such as the efficiency of ammonia removal and precise temperature control. Inconsistent heating or pressure can lead to variations in reaction time and yield. However, the use of readily available and stable starting materials contributes positively to its reproducibility.
-
Method 2 (Benzhydryl Isocyanate + Ammonia): The reaction of isocyanates with amines is generally a very reliable and high-yielding transformation, suggesting a high degree of reproducibility. The main challenge to reproducibility lies in the preparation and handling of the benzhydryl isocyanate, which can be sensitive to moisture.
Robustness:
-
Method 1 (Benzhydrylamine + Urea): The high temperatures required for this reaction may not be suitable for substrates with sensitive functional groups. The robustness of this method is therefore limited by the thermal stability of the starting materials and product.
-
Method 2 (Benzhydryl Isocyanate + Ammonia): This method is considered more robust due to the mild reaction conditions. It is generally tolerant of a wider range of functional groups, making it a more versatile choice for the synthesis of substituted this compound derivatives. The primary limitation to its robustness is the reactivity of the isocyanate, which can participate in side reactions if other nucleophiles are present.
Conclusion
Both methods present viable pathways for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher.
-
Method 1 is a straightforward approach that avoids the handling of highly reactive isocyanates but requires high temperatures and may offer lower yields. Its simplicity and the use of common reagents make it an attractive option for large-scale synthesis where cost is a primary concern.
-
Method 2 offers the advantage of milder reaction conditions and potentially higher yields and purity, making it well-suited for laboratory-scale synthesis and for the preparation of derivatives with sensitive functionalities. However, it necessitates the preparation and handling of a moisture-sensitive isocyanate intermediate.
References
- 1. CN101407477B - Method for synthesizing diphenyl urea from urea and aniline - Google Patents [patents.google.com]
- 2. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of Benzhydrylurea Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical activity of benzhydrylurea derivatives, a class of compounds demonstrating significant therapeutic potential in oncology and central nervous system (CNS) disorders. By compiling and comparing data from various in vitro and in vivo studies, this document aims to facilitate an objective evaluation of their performance against alternative compounds and elucidate the experimental frameworks used to determine their efficacy.
Section 1: Antitumor Activity of Benzoylurea Derivatives
Benzoylurea derivatives have emerged as a promising class of antitumor agents, with several studies highlighting their potent cytotoxic effects against a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
In Vitro Cytotoxicity
The in vitro antitumor activity of benzoylurea analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 ¹ | A-549 | Not specified | Cisplatin | >100 |
| SKOV-3 | Not specified | Cisplatin | >100 | |
| SK-MEL-2 | Not specified | Cisplatin | >100 | |
| XF-498 | Not specified | Cisplatin | >100 | |
| HCT-15 | Not specified | Cisplatin | >100 | |
| Compound 10 ¹⁰ | BxPC3 | Not specified | - | - |
| Mia-Paca | Not specified | - | - | |
| Hep2 | Not specified | - | - | |
| Compounds 8 & 9 ¹⁰ | Hep2 | "Significant" | - | - |
| Compound 11e ² | CEM | 0.01 - 0.30 | - | - |
| Daudi | 0.01 - 0.30 | - | - | |
| MCF-7 | 0.01 - 0.30 | - | - | |
| Bel-7402 | 0.01 - 0.30 | - | - | |
| DU-145 | 0.01 - 0.30 | - | - | |
| PC-3 | 0.01 - 0.30 | - | - | |
| DND-1A | 0.01 - 0.30 | - | - | |
| LOVO | 0.01 - 0.30 | - | - | |
| MIA Paca | 0.01 - 0.30 | - | - | |
| Compound 14b ² | (Various) | 0.01 - 0.30 | - | - |
| N,N'-diarylureas ⁴ | A375P | 0.01 - 0.06 | Sorafenib | Not specified |
| A549, H358, etc. | < 5 | Sorafenib | Not specified |
¹Compound 11, a pyrazoloxyphenyl benzoyl urea derivative, exhibited 50-100 times greater antitumor activity than Cisplatin.[1][2] ¹⁰Novel benzoylphenylurea analogs showed an interesting inhibition profile against various cancer cell lines.[3][4] ²Compounds 11e and 14b, with a 6-fluoro substitution, demonstrated potent activities against nine human tumor cell lines.[5] ⁴Diarylurea derivatives showed superior anti-proliferative activity compared to amide derivatives.[6]
In Vivo Antitumor Efficacy
In vivo studies in animal models are crucial for assessing the therapeutic potential of drug candidates. For benzoylurea derivatives, these studies have provided initial evidence of their ability to inhibit tumor growth in a living system.
| Compound | Animal Model | Tumor Type | Efficacy |
| Compound 14b ² | Nude mice | Human hepatocarcinoma | 86% inhibition in tumor volume |
²Compound 14b, a benzoylurea derivative, significantly inhibited human hepatocarcinoma growth in a nude mouse model.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Human tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., benzoylurea derivatives) and a reference drug (e.g., Cisplatin) for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Visualizations
Caption: Proposed mechanism of action for some benzoylurea derivatives as antitumor agents.
Section 2: CNS Activity of Urea Derivatives as Histamine H3 Receptor Antagonists
Urea derivatives have also been investigated for their potential in treating CNS disorders by acting as antagonists of the histamine H3 receptor. H3 receptor antagonists are known to enhance the release of various neurotransmitters, thereby offering a therapeutic strategy for cognitive and sleep-wake disorders.
In Vitro and In Vivo Activity
The evaluation of H3 receptor antagonists involves both in vitro binding assays to determine their affinity for the receptor and in vivo studies to assess their ability to occupy the receptor in the brain and elicit a functional response.
| Compound Type | Assay Type | Key Findings |
| Non-imidazole sulfonylurea derivatives | In vitro binding assay | A propoxy chain linker between the amine and the core ring was found to be essential for optimal binding affinity to the H3 receptor.[7][8][9] |
| Biphenylalkoxyamine derivatives | In vitro binding assay | Demonstrated high affinity for the human H3 receptor (Ki < 150 nM).[10] |
| Various H3 receptor antagonists | In vivo receptor occupancy | The radioligand [3H]-A-349821 can be used to determine the in vivo cerebral cortical H3 receptor occupancy by antagonist compounds in rats.[11][12] |
| Biphenylalkoxyamine derivative 19 | In vivo behavioral assay | Effectively alleviated memory deficits caused by scopolamine in a Passive Avoidance Task in rats.[10] |
Experimental Protocols
In Vitro Histamine H3 Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H3 receptor.
-
Radioligand Binding: The membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-A-349821) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) is calculated, which represents the affinity of the test compound for the H3 receptor.
In Vivo H3 Receptor Occupancy Study (General Protocol)
-
Animal Model: Rats are commonly used for these studies.
-
Compound Administration: The test H3 receptor antagonist is administered to the animals.
-
Radiotracer Injection: After a specified pretreatment time, a tracer dose of a radiolabeled H3 receptor ligand (e.g., [3H]-A-349821) is administered intravenously.
-
Tissue Collection and Analysis: At a designated time point, the brain is dissected, and the radioactivity in the cortex (high H3 receptor density) and cerebellum (low H3 receptor density) is measured.
-
Receptor Occupancy Calculation: The specific binding in the cortex is determined by subtracting the non-specific binding (approximated by cerebellar radioactivity). The percentage of receptor occupancy by the test compound is then calculated by comparing the specific binding in treated animals to that in vehicle-treated controls.
Visualizations
Caption: Experimental workflow for evaluating histamine H3 receptor antagonists.
References
- 1. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models for H₃ receptor antagonist activity of sulfonylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers and Drug Development Professionals
An Inter-Laboratory Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Benzhydrylurea
This guide provides a comprehensive inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The study was conducted across three independent laboratories to assess the method's reproducibility, reliability, and suitability for routine analysis in pharmaceutical quality control. This document presents the detailed experimental protocol, a comparative analysis of the results, and discusses the method's performance based on key validation parameters.
Introduction
This compound and its derivatives are emerging as a significant class of compounds in pharmaceutical research due to their potential therapeutic applications. The development of robust and reliable analytical methods for the accurate quantification of these compounds is crucial for drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[1]
This guide details an inter-laboratory study designed to validate a specific RP-HPLC-UV method for this compound quantification. The primary objective is to demonstrate the method's reproducibility when performed by different analysts in different laboratories, using different equipment. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as precision, accuracy, linearity, and specificity.[2]
Experimental Protocols
A standardized protocol was distributed to three participating laboratories (Lab A, Lab B, and Lab C).
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: C18 column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Reference Standard: this compound (purity > 99.5%).
-
Solvents: HPLC grade methanol and water.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations of 10, 25, 50, 100, and 150 µg/mL by diluting the stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare three levels of QC samples (Low: 30 µg/mL, Medium: 75 µg/mL, High: 120 µg/mL) from a separate stock solution.
Validation Parameters
The following validation parameters were assessed in each laboratory:
-
System Suitability: Evaluated by injecting the 50 µg/mL standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be less than 2%.
-
Linearity: Assessed by a five-point calibration curve (10-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the medium QC sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the medium QC sample on three different days.
-
-
Accuracy: Determined by the recovery of this compound in spiked placebo samples at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Specificity: Evaluated by analyzing a placebo (matrix without the analyte) to check for interferences at the retention time of this compound.
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow of the inter-laboratory validation study.
Caption: Workflow for the Inter-laboratory Validation of the this compound HPLC Method.
Results and Discussion
All three laboratories successfully implemented the HPLC method. The data presented below summarizes the key validation parameters from each laboratory.
System Suitability
The system suitability results from all laboratories were within the acceptable limits, indicating that the chromatographic systems were appropriate for the analysis.
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| Retention Time (min) | - | 5.42 | 5.45 | 5.40 |
| %RSD of Retention Time | ≤ 2.0% | 0.21% | 0.25% | 0.19% |
| %RSD of Peak Area | ≤ 2.0% | 0.55% | 0.62% | 0.48% |
| Tailing Factor | ≤ 2.0 | 1.12 | 1.15 | 1.10 |
| Theoretical Plates | > 2000 | 6800 | 6500 | 7100 |
Linearity
The method demonstrated excellent linearity across the concentration range of 10-150 µg/mL in all laboratories.
| Laboratory | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Lab A | 10 - 150 | y = 4587.1x + 1245 | 0.9995 |
| Lab B | 10 - 150 | y = 4550.5x + 1301 | 0.9992 |
| Lab C | 10 - 150 | y = 4601.2x + 1198 | 0.9998 |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The results are expressed as the %RSD.
| Precision Type | Laboratory | Mean Concentration Found (µg/mL) | %RSD |
| Repeatability (Intra-day) | Lab A | 75.2 | 0.85% |
| Lab B | 74.8 | 1.10% | |
| Lab C | 75.5 | 0.79% | |
| Intermediate (Inter-day) | Lab A | 75.5 | 1.25% |
| Lab B | 74.5 | 1.55% | |
| Lab C | 75.8 | 1.15% |
The low %RSD values for both intra- and inter-day precision across all laboratories indicate a high degree of precision for the analytical method.
Accuracy
The accuracy of the method was determined by spike recovery studies. The results are presented as the percentage recovery.
| Spiked Level | Laboratory | Mean Recovery (%) |
| 80% | Lab A | 99.2% |
| Lab B | 98.8% | |
| Lab C | 99.5% | |
| 100% | Lab A | 100.5% |
| Lab B | 101.2% | |
| Lab C | 100.8% | |
| 120% | Lab A | 99.8% |
| Lab B | 99.1% | |
| Lab C | 100.2% |
The recovery values for all laboratories were within the acceptable range of 98-102%, demonstrating the excellent accuracy of the method.
Specificity
In all three laboratories, the analysis of the placebo solution showed no interfering peaks at the retention time of this compound, confirming the specificity of the method.
Signaling Pathway of Method Validation
The logical relationship between the different validation parameters can be visualized as a pathway leading to a validated method.
Caption: Logical Flow of Analytical Method Validation Parameters.
Conclusion
The inter-laboratory validation study of the RP-HPLC-UV method for the quantification of this compound demonstrated that the method is robust, reliable, and reproducible. The results for linearity, precision, accuracy, and specificity were consistent across the three participating laboratories and met the acceptance criteria of the ICH guidelines. This validated method is suitable for routine quality control analysis of this compound in a pharmaceutical setting. The close agreement of the data between the laboratories confirms the method's transferability and its ability to produce comparable results regardless of the laboratory environment.
References
Benchmarking Benzhydrylurea and its Analogs Against Leading Histamine H3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and pharmacokinetic properties of a representative urea-based histamine H3 antagonist, benchmarked against established antagonists: Pitolisant, ABT-239, Ciproxifan, and Thioperamide. While direct experimental data for "Benzhydrylurea" as a histamine H3 antagonist is not available in the current scientific literature, this document serves as a comparative framework. For the purpose of this guide, the urea-based antagonist class is represented by a composite of data from published series of urea-containing H3 antagonists.
I. Comparative Pharmacological and Pharmacokinetic Data
The following table summarizes the key in vitro and in vivo performance metrics of selected histamine H3 receptor antagonists. This data facilitates a direct comparison of binding affinities, functional potencies, and pharmacokinetic profiles.
| Compound | Class | hH3R Kᵢ (nM) | hH3R IC₅₀/EC₅₀ (nM) | Oral Bioavailability (%) | Half-life (t½) | Key Features |
| Urea-Based Antagonist (Representative) | Urea Derivative | 10-50 | 15-100 | Variable | Not widely reported | Represents a class of non-imidazole antagonists. |
| Pitolisant (Wakix®) | Non-imidazole | 0.16[1][2] | 1.5 (EC₅₀, inverse agonist)[1][2] | ~90%[3] | 10-12 hours[4] | Approved for narcolepsy; inverse agonist activity.[4] |
| ABT-239 | Non-imidazole | ~0.4 (pKi 9.4)[5] | ~6.3 (pEC₅₀ 8.2, inverse agonist)[5] | 52-89% (species dependent)[5] | 4-29 hours (species dependent)[5] | High potency and selectivity; good oral bioavailability.[5] |
| Ciproxifan | Imidazole-based | 0.5-1.9[6] | 9.2 (IC₅₀)[7][8] | 62% (in mice)[6] | Distribution t½: 13 min; Elimination t½: 87 min (mice, 1 mg/kg IV)[9] | Potent and selective; extensively used as a research tool.[6] |
| Thioperamide | Imidazole-based | 4[10] | 0.33 (µM, inhibition of [³H]-histamine binding)[11] | Dose-dependent brain penetration[12] | Dose-dependent; ~120 min at 10 mg/kg (rats)[12] | Prototypical H3 antagonist; also acts on H4 receptors.[13] |
Disclaimer: The data for the "Urea-Based Antagonist" is a representative range derived from published studies on various urea derivatives and is intended for illustrative comparison. Direct experimental data for a specific "this compound" compound as an H3 antagonist is not currently available.
II. Histamine H3 Receptor Signaling and Experimental Workflow
To understand the mechanism of action and the process of antagonist evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3 Antagonist Evaluation.
III. Detailed Experimental Protocols
A. Radioligand Binding Assay for Histamine H3 Receptor
This protocol is for determining the binding affinity (Kᵢ) of a test compound for the histamine H3 receptor using a competitive binding assay with a radiolabeled ligand.
1. Materials:
-
Radioligand: [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) or from rat brain cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the test compound (e.g., this compound analog).
-
Non-specific Binding Control: A high concentration of a known H3 antagonist (e.g., 10 µM Thioperamide).
-
Apparatus: 96-well microplates, filter mats (e.g., GF/C), cell harvester, liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound dilution or non-specific binding control.
-
Radioligand at a concentration near its K₋ value.
-
Receptor membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
B. [³⁵S]GTPγS Functional Assay for Histamine H3 Receptor
This assay measures the functional activity of a compound as an antagonist or inverse agonist by quantifying its effect on G-protein activation.
1. Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Serial dilutions of the antagonist.
-
Agonist (for antagonist mode): A known H3 receptor agonist (e.g., (R)-α-methylhistamine).
2. Procedure:
-
Pre-incubate the receptor membranes with GDP (typically 10-30 µM) on ice to allow for nucleotide exchange.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound (for inverse agonist activity) or a combination of test compound and a fixed concentration of agonist (for antagonist activity).
-
[³⁵S]GTPγS.
-
Pre-incubated membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration as described in the binding assay protocol.
-
Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
For inverse agonists, calculate the EC₅₀ from the concentration-response curve of decreasing [³⁵S]GTPγS binding.
-
For antagonists, calculate the IC₅₀ from the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
C. Novel Object Recognition (NOR) Test in Mice
This in vivo model assesses the pro-cognitive effects of H3 antagonists on recognition memory.
1. Animals and Apparatus:
-
Animals: Adult male mice (e.g., C57BL/6).
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of a non-porous material. Two sets of identical objects and one set of novel objects.
2. Procedure:
-
Habituation: For 2-3 days, allow each mouse to freely explore the empty arena for 5-10 minutes per day to reduce anxiety and novelty-induced exploratory behavior.
-
Drug Administration: On the test day, administer the test compound (e.g., this compound analog, Ciproxifan) or vehicle intraperitoneally (i.p.) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Training Session (T1): Place two identical objects in the arena. Place a mouse in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Session (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the drug-treated and vehicle-treated groups.
IV. Conclusion
This guide provides a framework for the comparative evaluation of novel histamine H3 receptor antagonists, using this compound as a representative of the urea-based class. The provided data on established antagonists offers a benchmark for assessing the potential of new chemical entities. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the discovery and development of next-generation H3 receptor-targeted therapeutics for cognitive and neurological disorders. Further investigation into specific this compound derivatives is warranted to fully characterize their potential in this therapeutic area.
References
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1-histamine H3 Receptor Heteromers Provide a Selective Link to MAPK Signaling in GABAergic Neurons of the Direct Striatal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Metabolic Stability of Benzhydrylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of various benzhydrylurea derivatives. The following sections detail the experimental protocols for assessing metabolic stability, present comparative data, and discuss the structure-activity relationships (SAR) that influence the metabolic fate of these compounds. This information is crucial for the selection and optimization of drug candidates with favorable pharmacokinetic profiles.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it determines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the Phase I metabolism of many xenobiotics.[2][3]
In vitro assays, such as the liver microsomal stability assay, are widely used to predict the in vivo metabolic clearance of drug candidates.[1] These assays measure the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[1] The key parameters obtained from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Experimental Protocols
A detailed methodology for determining the metabolic stability of this compound derivatives in human liver microsomes is provided below.
1. Materials and Reagents:
-
Test Compounds: this compound derivatives (dissolved in a suitable solvent like DMSO).
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Quenching Solution: (e.g., ice-cold acetonitrile containing an internal standard).
-
Control Compounds: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) for assay validation.
-
Analytical Instruments: LC-MS/MS system for quantification of the test compounds.
2. Incubation Procedure:
-
A reaction mixture is prepared containing human liver microsomes (typically 0.5 mg/mL protein concentration) and the test this compound derivative (e.g., 1 µM) in phosphate buffer.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Control incubations are performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.
3. Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new plate or vials for analysis.
-
The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression of this plot.
-
The in vitro half-life (t½) is calculated using the following equation:
-
t½ = 0.693 / k
-
-
The intrinsic clearance (CLint) is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Comparative Data of this compound Derivatives
The following table presents hypothetical metabolic stability data for a series of this compound derivatives with varying substitutions on the benzhydryl moiety. This data is for illustrative purposes to demonstrate how structure-activity relationships can be evaluated.
| Compound ID | R1 Substitution | R2 Substitution | t½ (min) | CLint (µL/min/mg protein) |
| BHD-001 | H | H | 25 | 27.7 |
| BHD-002 | 4-Cl | H | 45 | 15.4 |
| BHD-003 | 4-OCH3 | H | 15 | 46.2 |
| BHD-004 | 4-CF3 | H | 55 | 12.6 |
| BHD-005 | 4-Cl | 4'-Cl | 70 | 9.9 |
| BHD-006 | 4-NO2 | H | 65 | 10.7 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only.
Structure-Activity Relationship (SAR) Discussion
The metabolic stability of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (BHD-002) and trifluoromethyl (BHD-004), can increase metabolic stability. These groups can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. The presence of two chloro groups (BHD-005) further enhances this effect, leading to a longer half-life and lower intrinsic clearance. The nitro group (BHD-006) also demonstrates a similar trend.
-
Electron-Donating Groups: Conversely, the presence of an electron-donating group like a methoxy group (BHD-003) can make the aromatic ring more susceptible to oxidative metabolism, resulting in lower metabolic stability.
-
Steric Hindrance: The position of substituents can also play a role. Bulky groups near potential sites of metabolism can sterically hinder the interaction with the active site of CYP enzymes, thereby increasing metabolic stability.
These general trends highlight the importance of systematic structural modifications to optimize the metabolic stability of lead compounds.
Visualizing the Experimental Workflow and Signaling Pathways
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps involved in the in vitro microsomal stability assay.
Caption: Workflow of the in vitro microsomal metabolic stability assay.
Cytochrome P450 Catalytic Cycle
This diagram outlines the general mechanism of substrate oxidation by cytochrome P450 enzymes, which is a primary pathway for the metabolism of many drug compounds, including potentially this compound derivatives.
References
Validating the Mechanism of Action of Benzhydrylurea Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of a novel kinase inhibitor, Benzhydrylurea, against its alternative, Trametinib. We focus on the use of knockout models to provide definitive evidence of on-target activity.
Introduction
This compound is a novel synthetic compound hypothesized to act as a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in many human cancers. Validating that a compound's therapeutic effect is achieved through the inhibition of its intended target is a crucial step in drug development. The use of knockout (KO) cell line models, particularly those generated using CRISPR-Cas9 technology, offers a robust method for such validation.[1]
This guide compares the cellular effects of this compound to Trametinib, an established FDA-approved MEK inhibitor, in both wild-type and MEK1/2 knockout cancer cell lines.
Comparative Data on Inhibitor Performance
The efficacy of this compound and Trametinib was assessed by measuring their impact on cell viability in wild-type (WT) and MEK1/2 double knockout (DKO) HCT116 colorectal cancer cells.
Table 1: Cell Viability (IC50) in HCT116 Cells
| Compound | Cell Line | IC50 (nM) | Fold Change (DKO vs. WT) |
| This compound | Wild-Type | 15 | 180 |
| MEK1/2 DKO | 2700 | ||
| Trametinib | Wild-Type | 10 | 210 |
| MEK1/2 DKO | 2100 |
IC50 values were determined after 72 hours of continuous drug exposure using an MTT assay.
The data clearly demonstrates that both compounds lose significant potency in cells lacking the MEK1/2 target, providing strong evidence that their primary mechanism of action is through MEK inhibition.
Table 2: Effect on Downstream Signaling
| Compound (at 100 nM) | Cell Line | p-ERK1/2 Levels (% of Control) |
| This compound | Wild-Type | 5% |
| MEK1/2 DKO | 95% (No significant change) | |
| Trametinib | Wild-Type | 3% |
| MEK1/2 DKO | 98% (No significant change) |
p-ERK1/2 levels were quantified by Western blot analysis after 4 hours of treatment.[2][3]
As expected, both inhibitors dramatically reduce the phosphorylation of ERK1/2, a direct downstream substrate of MEK1/2, only in the wild-type cells.
Experimental Workflow and Signaling
To validate the on-target mechanism of a kinase inhibitor, a systematic workflow is employed. This involves generating a target-deficient cell line and comparing the inhibitor's effect in this model versus the parental wild-type line.
Caption: Experimental workflow for validating inhibitor mechanism of action.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound is designed to inhibit MEK1/2, thereby blocking the phosphorylation and activation of ERK1/2.
References
Assessing the Off-Target Effects of Benzhydrylurea-Based Histamine H3 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzhydrylurea scaffold is a key pharmacophore in the development of various therapeutic agents, notably histamine H3 receptor (H3R) antagonists. While on-target efficacy is the primary goal, a thorough understanding of off-target interactions is critical for predicting potential side effects and ensuring clinical safety. This guide provides a comparative framework for assessing the off-target effects of a hypothetical this compound-based H3R antagonist, drawing comparisons with a well-characterized non-benzhydrylurea H3R antagonist, A-688057, and other relevant urea-based compounds.
On-Target and Off-Target Landscape
The primary target of the this compound compounds in this context is the histamine H3 receptor, a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1] Antagonism of H3R is being investigated for its potential therapeutic benefits in cognitive and sleep-wake disorders.[2] However, the structural motifs present in this compound derivatives may lead to interactions with other biological targets, a phenomenon known as polypharmacology.
Common off-target concerns for small molecule inhibitors include interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, insomnia is a frequently reported side effect in clinical trials of H3R antagonists, which could be linked to their primary mechanism or potential off-target activities.
Comparative Selectivity Profile
Due to the lack of publicly available, comprehensive off-target screening data for a specific this compound-based H3R antagonist, we present a representative comparison. The following tables illustrate the type of data generated in such an assessment, using publicly available information for the non-benzhydrylurea H3R antagonist A-688057 and typical kinase inhibitor screening results for a generic urea-based compound.
Table 1: Comparative GPCR and Ion Channel Selectivity
| Target | Hypothetical this compound H3R Antagonist (IC50 or Ki) | A-688057 (Ki)[3] |
| Histamine H3 Receptor (On-Target) | < 10 nM | 1.5 nM |
| hERG K+ Channel (Off-Target) | > 10,000 nM | > 9,000 nM |
| 5-HT2A Receptor (Off-Target) | > 1,000 nM | Not Reported |
| Dopamine D2 Receptor (Off-Target) | > 1,000 nM | Not Reported |
| Muscarinic M1 Receptor (Off-Target) | > 1,000 nM | Not Reported |
Table 2: Representative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Hypothetical Urea-Based Kinase Inhibitor |
| Primary Kinase Target | > 95% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 60% |
| Off-Target Kinase 3 | < 10% |
| ... (panel of >400 kinases) | ... |
Experimental Protocols for Off-Target Assessment
A robust assessment of off-target effects employs a combination of in vitro and cellular assays.
Broad Panel Receptor Screening
This approach involves testing the compound against a large panel of known GPCRs, ion channels, transporters, and enzymes to identify potential interactions.
-
Methodology: Radioligand binding assays are a common method. A fixed concentration of the test compound is incubated with cell membranes expressing the target receptor and a specific radioligand. The displacement of the radioligand is measured to determine the binding affinity (Ki or IC50) of the test compound for the off-target.
Kinome Profiling
Given that the urea moiety is a common feature in many kinase inhibitors, assessing the interaction of this compound derivatives with the human kinome is crucial.
-
Methodology: Several platforms are available for kinome-wide screening. One common method is the KINOMEscan™, an active site-directed competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases, and its ability to compete with an immobilized, active-site directed ligand is quantified. Results are typically reported as the percentage of inhibition at a given concentration or as a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement and identify off-target interactions within a cellular context.
-
Methodology: Intact cells are treated with the test compound. The cells are then heated to various temperatures, causing protein denaturation and aggregation. The soluble protein fraction is then analyzed by techniques such as Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature compared to the untreated control.
Visualization of Key Concepts
Signaling Pathway of H3R Antagonism
Caption: Simplified signaling pathway of a this compound-based H3R antagonist.
Experimental Workflow for Off-Target Profiling
References
Safety Operating Guide
Proper Disposal of Benzhydrylurea: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of benzhydrylurea in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Hazard Summary and Personal Protective Equipment (PPE)
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
This compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed container. The container must be in good condition, free of leaks or cracks.
-
The label should prominently display the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[2]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the container is kept closed except when adding waste.[2]
-
Segregate from incompatible materials.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2] Follow their specific procedures for waste collection.
-
-
Decontamination of Empty Containers and Glassware:
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing, the container can often be disposed of in the regular trash, but confirm with your institution's EHS guidelines.
-
Contaminated Labware: Glassware and other lab materials contaminated with this compound must be decontaminated or disposed of as hazardous waste.[2] If decontamination is not feasible, package the contaminated items in a labeled hazardous waste container.
-
Quantitative Data Summary
The following table summarizes hazard classifications for related compounds, which should be considered as potential hazards for this compound.
| Hazard Statement | Classification | Reference Compound |
| Acute toxicity, Oral | Category 4 (Harmful) | Benzhydrol |
| Skin irritation | Category 2 (Irritant) | Benzhydrol |
| Eye irritation | Category 2A (Irritant) | Benzhydrol |
| Specific target organ toxicity | Category 3 (Respiratory) | Benzhydrol |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Benzhydrylurea
Disclaimer: A specific Safety Data Sheet (SDS) for Benzhydrylurea could not be located. The following guidance is based on the safety data of structurally similar compounds, including Benzhydrol and Benzoylurea. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Quantitative Data on Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information should be used as a preliminary guide for assessing the potential hazards of this compound.
| Property | Benzhydrol | Benzoylurea | Benzhydrylamine |
| CAS Number | 91-01-0 | 614-22-2 | 91-00-9 |
| Molecular Formula | C₁₃H₁₂O | C₈H₈N₂O | C₁₃H₁₃N |
| Melting Point | 65-68 °C / 149-154.4 °F[1] | Not Available | 12 °C / 53.6 °F[2] |
| Boiling Point | 297-298 °C / 566.6-568.4 °F[1] | Not Available | > 112 °C / > 233.6 °F[2] |
| Flash Point | 160 °C / 320 °F[1] | Not Available | > 112 °C / > 233.6 °F[2] |
| Water Solubility | 0.5 g/L (20°C)[1] | Insoluble | Not Available |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | Not classified as hazardous | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[1] Gloves must be inspected for integrity before each use and disposed of after contact with the substance.[3]
-
Lab Coat: A flame-resistant lab coat or a standard lab coat made of cotton should be worn and kept buttoned.[2]
-
Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks in the laboratory.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood, to control exposure.[4]
- Ensure that an eyewash station and a safety shower are readily accessible.[4]
- Before starting, review the Safety Data Sheets of any other chemicals being used in the procedure.
2. Handling the Compound:
- Avoid the formation of dust and aerosols.[5]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
- Do not eat, drink, or smoke in the work area.[3]
- Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
3. Storage:
- Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
- Some related compounds are air and moisture sensitive, so storage under an inert atmosphere may be advisable.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste contaminated with this compound in a designated, properly labeled hazardous waste container.
-
This includes any unused material, contaminated PPE (gloves, etc.), and cleaning materials from spills.
-
-
Container Disposal:
-
Empty containers should be managed as hazardous waste unless they have been triple-rinsed. However, rinsing generates more waste, so it is often preferable to dispose of the empty container as hazardous waste.
-
-
Disposal Method:
Visual Workflows
The following diagrams illustrate key safety and operational procedures for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. Hazardous Waste Management – UF | EHS [ehs.ufl.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
